Acid Blue 129
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETZLLHOMHNNB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064307 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-02-0, 12217-21-9 | |
| Record name | Acid blue 129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006397020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acid Blue 129
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Acid Blue 129 (C.I. 62058), an anthraquinone-based synthetic dye. The information is curated for professionals in research and development who require detailed chemical data for applications ranging from analytical chemistry to environmental science.
General Chemical Properties
This compound is a synthetic dye belonging to the anthraquinone (B42736) class, characterized by its vibrant blue color.[1][2] It is widely used in the textile industry for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon.[2][3] Its chemical structure features sulfonic acid groups, which impart water solubility and facilitate its application from acidic dye baths.[1][4] The compound is also frequently utilized as a model pollutant in environmental studies focused on wastewater treatment technologies due to its stability and persistence.[4]
| Property | Value | Reference |
| CAS Number | 6397-02-0 | [1][2][5] |
| Molecular Formula | C₂₃H₁₉N₂NaO₅S | [2][5][6][7] |
| Molecular Weight | 458.46 g/mol | [2][5] |
| IUPAC Name | Sodium 1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | [4] |
| Synonyms | C.I. This compound; Atanyl Blue PRL; Sodium 1-amino-4-(2,4,6-trimethylanilino)anthraquinone-2-sulfonate; Acid Fast Blue BS; Solway Blue RB; Weak Acid Brilliant Blue P-R | [1][6][7] |
| Chemical Structure | Anthraquinone | [2][4] |
Physical and Spectroscopic Properties
This compound exists as a dark blue to purple powder.[8][9] Its solubility characteristics can appear contradictory in literature; while it is classified as an acid dye with sulfonic acid groups for water solubility, some sources report it as poorly or partly miscible in water, with a specific solubility of 10 g/L at 90°C.[1][8][10][11] This suggests that its solubility is temperature-dependent and may not be high under all conditions.
Table 2.1: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Dark-blue or dark purple powder | [8][9] |
| Melting Point | >300 °C (>572 °F) | [8][9][11] |
| Solubility | 10 g/L in water (at 90°C) |[10][11][12] |
Table 2.2: Spectroscopic Properties
| Wavelength (λmax) | Conditions / Solvent | Reference |
|---|---|---|
| 629 nm | Not specified | [4][11][13] |
| 600 nm | Aqueous solution | [4] |
| 594 nm | Aqueous solution (pH 4-12) |[4] |
Chemical Stability and Reactivity
This compound is stable under normal temperature and pressure conditions.[5] However, it is incompatible with strong oxidizing and reducing agents.[5] Contact with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches should be avoided to prevent potential ignition.[8]
Reactivity Profile:
-
In Concentrated Sulfuric Acid: Dissolves to form a blue solution, which turns reddish-blue upon dilution.[10][11]
-
In Concentrated Nitric Acid: Produces a ginger-yellow color.[10][11]
-
With Hydrochloric Acid: The color of its aqueous solution remains unchanged, but a precipitate forms.[10][11]
-
With Sodium Hydroxide: The solution turns bluish-purple, accompanied by precipitation.[10][11]
-
Hazardous Decomposition: When heated to decomposition, it can emit irritating and toxic fumes and gases.[5]
-
Polymerization: Hazardous polymerization will not occur.[5]
Experimental Protocols
4.1 Synthesis of this compound
The primary manufacturing method for this compound involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-Trimethylbenzenamine.[2][14] Industrial synthesis often uses a copper catalyst.[15]
General Protocol Outline:
-
Reactant Preparation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) and 2,4,6-Trimethylbenzenamine are prepared in an aqueous medium.
-
Condensation Reaction: The reactants are mixed in the presence of a catalyst, such as a monovalent copper complex, which has been shown to improve reaction efficiency and reduce byproducts.[15] An acid-binding agent is also added.
-
Heating: The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the this compound molecule.
-
Isolation and Purification: After the reaction is complete, the product is isolated from the reaction mixture. This may involve filtration, washing, and drying to obtain the final dye powder.
Caption: Synthesis workflow for this compound.
4.2 Adsorption Studies for Wastewater Treatment
This compound is a common target compound for testing the efficacy of new adsorbents for wastewater remediation. The following protocol is a generalized methodology based on such studies.[4][16]
Methodology:
-
Preparation of Dye Stock Solution: A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Batch Adsorption Experiments:
-
A fixed amount of adsorbent material (e.g., activated carbon) is added to a series of flasks containing the dye solution at a known initial concentration.[16]
-
The flasks are agitated in a shaker bath at a constant temperature for a specified period to reach equilibrium.
-
Parameters such as pH, adsorbent dosage, initial dye concentration, and temperature are varied systematically to study their effect on dye removal.
-
-
Analysis:
-
After agitation, the solution is separated from the adsorbent by centrifugation or filtration.
-
The remaining concentration of this compound in the supernatant is determined spectrophotometrically by measuring the absorbance at its λmax (e.g., 600 nm).[4]
-
-
Data Evaluation: The amount of dye adsorbed per unit mass of adsorbent (qₑ) is calculated. The data is then fitted to various kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to understand the adsorption mechanism and capacity.[4][17]
Caption: Experimental workflow for an adsorption study.
4.3 Nonlinear Absorption (NLA) Analysis
Recent studies have investigated the nonlinear optical properties of this compound using the Z-scan method. This technique is crucial for identifying materials for applications in nonlinear optics.[18]
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in various polar solvents (e.g., ethanol, methanol, DMSO).
-
Characterization: The linear absorption and fluorescence spectra of the solutions are recorded using UV-Visible and fluorescence spectrophotometers.
-
Z-Scan Measurement: The open-aperture (OA) Z-scan method is employed using a laser source (e.g., at 650 nm).[18] The sample is moved along the z-axis through the focal point of a lens, and the transmitted intensity is measured.
-
Data Analysis: The OA Z-scan curve reveals the nature of the nonlinear absorption. A peak indicates saturable absorption (SA), while a valley indicates reverse saturable absorption (RSA).[18] From this data, the nonlinear absorption coefficient (β) and the imaginary part of the third-order nonlinear susceptibility can be calculated.[18]
Conclusion
This compound possesses a well-defined set of chemical and physical properties that make it a staple in the textile industry and a valuable model compound in environmental and materials science research. Its anthraquinone structure provides high stability, while its sulfonic acid group ensures applicability from aqueous solutions. Understanding its reactivity, spectroscopic signature, and behavior in experimental settings is critical for its effective and safe use in various scientific and industrial applications.
References
- 1. CAS 6397-02-0: this compound | CymitQuimica [cymitquimica.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. hztya.com [hztya.com]
- 4. This compound | 6397-02-0 | Benchchem [benchchem.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 6397-02-0 [chemicalbook.com]
- 11. This compound CAS#: 6397-02-0 [amp.chemicalbook.com]
- 12. This compound | 6397-02-0 [amp.chemicalbook.com]
- 13. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]
- 14. worlddyevariety.com [worlddyevariety.com]
- 15. CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid - Google Patents [patents.google.com]
- 16. Preparation, Characterization and Removal of this compound and Erioglaucine Dyes from Aqueous Solution by Corn Cob Based Activated Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Acid Blue 129 molecular structure and formula.
This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Blue 129, a synthetic anthraquinone (B42736) dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document outlines its molecular structure, formula, physicochemical properties, and includes representative experimental protocols for its synthesis and application in histological staining.
Molecular Structure and Chemical Formula
This compound is an acid dye belonging to the anthraquinone class, characterized by a central anthraquinone core. Its IUPAC name is sodium 1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate[1]. The presence of a sulfonic acid group imparts water solubility and allows it to bind to protein fibers in acidic conditions.
The molecular structure of this compound is depicted below:
Figure 1: 2D molecular structure of this compound.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the tables below. There are minor discrepancies in the reported molecular formula and weight across different suppliers; the data from PubChem is presented here as a reliable reference.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₁₉N₂NaO₅S | [1][2] |
| Molecular Weight | 458.5 g/mol | [1] |
| CAS Number | 6397-02-0 | [1][3] |
| Appearance | Dark blue or dark purple powder | [3] |
| Melting Point | > 300 °C | [3] |
| Synonyms | C.I. This compound, Atanyl Blue PRL, C.I. 62058 | [2][3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Reference(s) |
| UV-Visible Absorption | λmax ≈ 594 nm (in aqueous solution) | [4] |
| Fluorescence Emission | 650 - 668 nm (in various polar solvents) | [5] |
| Infrared (IR) Spectroscopy | While specific peak data is not readily available, the spectrum is expected to show characteristic absorptions for N-H, C-H (aromatic and aliphatic), C=O (quinone), S=O (sulfonate), and C-N bonds. | [6] |
| NMR Spectroscopy | Detailed ¹H and ¹³C NMR data are not widely published in the scientific literature. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a general protocol for its application in histological staining.
Synthesis of this compound via Ullmann Condensation
The industrial synthesis of this compound is achieved through a copper-catalyzed N-arylation known as the Ullmann condensation. The reaction involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2,4,6-trimethylaniline[2]. The following is a representative laboratory-scale protocol derived from general procedures for this reaction type.
Materials:
-
1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
-
2,4,6-trimethylaniline
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
Anhydrous sodium carbonate or another suitable base
-
High-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, a molar excess of 2,4,6-trimethylaniline, and the base.
-
Add the polar solvent to the flask.
-
Deaerate the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add a catalytic amount of the copper salt to the reaction mixture.
-
Heat the mixture to a high temperature (typically 150-210 °C) and maintain it under a nitrogen atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a large volume of water or a suitable anti-solvent.
-
Filter the crude product, wash it with water to remove inorganic salts and residual solvent, and then dry it.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
General Histological Staining Protocol with Acid Dyes
Solutions:
-
This compound Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water containing 1 mL of glacial acetic acid.
-
Differentiating Solution: 0.5% acetic acid in distilled water.
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.
-
Place the slides in the 1% this compound staining solution for 5-10 minutes.
-
Rinse the slides briefly in distilled water.
-
Differentiate the staining by dipping the slides in the 0.5% acetic acid solution for a few seconds, while monitoring the color intensity microscopically.
-
Wash the slides in running tap water for 2-3 minutes.
-
(Optional) Counterstain with a nuclear stain such as Nuclear Fast Red or Hematoxylin, if desired.
-
Dehydrate the sections through graded alcohols.
-
Clear the sections in xylene or a xylene substitute.
-
Mount with a resinous mounting medium.
Expected Results:
-
Cytoplasm, collagen, and other proteinaceous components: Blue
-
Nuclei: Red/Pink (if counterstained with Nuclear Fast Red) or Blue/Purple (if counterstained with Hematoxylin)
Visualized Workflow
The synthesis of this compound can be represented as a logical workflow, from starting materials to the final product.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jsta.cl [jsta.cl]
- 5. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - ProQuest [proquest.com]
- 6. This compound | 6397-02-0 | Benchchem [benchchem.com]
A Technical Guide to the Synthesis and Manufacturing of Acid Blue 129
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthesis and manufacturing methods for Acid Blue 129 (C.I. 62058), an anthraquinone-based dye. This document details the chemical pathways, experimental protocols, and key quantitative data pertinent to its production, tailored for an audience in research and development.
Overview of this compound
This compound is a synthetic dye valued for its vibrant blue hue and is utilized in various industrial applications. Structurally, it is an anthraquinone (B42736) derivative, which imparts chemical stability and colorfastness. The synthesis of this compound primarily involves the condensation of a halogenated anthraquinone sulfonic acid with an aromatic amine.
Core Synthesis Pathway
The principal manufacturing route for this compound is a two-stage process:
-
Synthesis of the Key Intermediate: Production of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromaminic acid.
-
Ullmann Condensation: A copper-catalyzed reaction between bromaminic acid and 2,4,6-trimethylaniline (B148799) to yield the final this compound dye.
Caption: Overall synthesis pathway of this compound.
Experimental Protocols
Stage 1: Synthesis of Bromaminic Acid (General Method)
The synthesis of bromaminic acid is a critical precursor step. While several patented methods exist, a general and widely recognized approach involves the sulfonation and subsequent bromination of 1-aminoanthraquinone (B167232).
Methodology:
-
Sulfonation: 1-aminoanthraquinone is treated with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), to introduce a sulfonic acid group at the 2-position of the anthraquinone core.
-
Bromination: The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated, typically using elemental bromine in an acidic medium, to introduce a bromine atom at the 4-position.
-
Isolation: The bromaminic acid is then precipitated, filtered, and washed to yield the purified intermediate.
Stage 2: Synthesis of this compound via Ullmann Condensation
This stage involves the formation of the final dye molecule through a copper-catalyzed nucleophilic aromatic substitution.[1][2]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid), 2,4,6-trimethylaniline, a phosphate buffer solution (to maintain a pH between 6 and 7), and a catalytic amount of elemental copper.[1][2]
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a constant temperature of 120°C. The reaction is typically complete within a short duration, ranging from 2 to 20 minutes.[1][2]
-
Purification - Extraction: Following the reaction, the crude product is subjected to an extraction process using dichloromethane to separate the desired dye from unreacted starting materials and byproducts.[1][2]
-
Purification - Chromatography: For a high degree of purity, the extracted dye is further purified using column chromatography with a reversed-phase C-18 stationary phase.[1][2] The visual difference in color between the starting materials (orange and red) and the final blue product allows for straightforward monitoring of the separation process.[1]
-
Final Product Characterization: The purified this compound is then characterized using spectroscopic methods to confirm its identity and purity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound.
Table 1: Reactants and Stoichiometry
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Bromaminic Acid (Sodium Salt) | C₁₄H₇BrNNaO₅S | 404.17 | 1 |
| 2,4,6-Trimethylaniline | C₉H₁₃N | 135.21 | ~1.1 - 1.5 |
| Copper (Catalyst) | Cu | 63.55 | Catalytic Amount |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Notes |
| Solvent | Phosphate Buffer (pH 6-7) | Maintains optimal pH for the reaction.[1][2] |
| Temperature | 120°C | Maintained via microwave irradiation.[1][2] |
| Reaction Time | 2 - 20 minutes | Rapid synthesis enabled by microwave heating.[1][2] |
| Typical Yield | High (Specific yield is dependent on precise conditions and scale) | - |
Table 3: Purification Parameters
| Step | Method | Details |
| Initial Purification | Extraction | Dichloromethane is used as the solvent.[1][2] |
| High-Purity Purification | Column Chromatography | Reversed-phase C-18 silica (B1680970) gel is the stationary phase.[1][2] |
Manufacturing Considerations
For large-scale industrial manufacturing of this compound, several factors must be considered:
-
Process Optimization: Transitioning from a laboratory-scale microwave-assisted synthesis to a large-scale batch or continuous flow process would require significant optimization of heating methods, reaction times, and solvent volumes.
-
Catalyst Recovery and Reuse: The economic and environmental viability of the process can be enhanced by implementing methods for the recovery and reuse of the copper catalyst.
-
Solvent Recycling: Efficient recycling of solvents used in the extraction and chromatography steps is crucial for reducing waste and operational costs.
-
Quality Control: Stringent quality control measures, including spectroscopic and chromatographic analysis, are necessary at each stage of the manufacturing process to ensure the final product meets the required purity and color specifications.
-
Waste Treatment: The manufacturing process will generate aqueous and organic waste streams that require appropriate treatment to comply with environmental regulations.
References
An In-depth Technical Guide to Acid Blue 129
This technical guide provides a comprehensive overview of Acid Blue 129, a synthetic anthraquinone (B42736) dye. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synonyms, and applications, with a focus on data presentation and experimental context.
Core Data Summary
This compound is a widely utilized dye with the Chemical Abstracts Service (CAS) registry number 6397-02-0 .[1][2][3][4][5] It is recognized by a variety of synonyms across different industries and suppliers.
Synonyms
A comprehensive list of synonyms for this compound is provided below, facilitating its identification in diverse literature and commercial sources.
| Synonym |
| Atanyl Blue PRL[1][3] |
| 1-Amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-2-anthracenesulfonic acid monosodium salt[2] |
| 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt[2] |
| Blue P-R[4] |
| Acid Blue P-R[4] |
| Kayanol Blue NR[2][4] |
| C.I. This compound[4][5] |
| Acid Fast Blue BS[4] |
| Nylanthrene Blue RNL[4] |
| Suminol Fast Blue PR[4] |
| Concorde Acid Blue ARL[4] |
| Erionyl Blue BFF[2] |
| Erionyl Blue E-BFF[2] |
| Eriosin Fast Blue BFF[2] |
| Fabracid Blue S-E[2] |
| Fast Acid Light Blue BRL[2] |
| Kenamide Blue G 3R[2] |
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the following table, providing essential data for experimental design and application.
| Property | Value | Citations |
| CAS Number | 6397-02-0 | [1][2][3][4][5] |
| Molecular Formula | C₂₃H₂₁N₂NaO₅S | [1][3] |
| Molecular Weight | 460.48 g/mol | [1][3] |
| Appearance | Dark blue or dark purple powder | [1] |
| Melting Point | >300 °C | [1][4] |
| Solubility in Water | Poor; 10 g/L at 90°C | [4] |
| λmax | 629 nm | [4] |
| Colour Index | 62058 | [4][5] |
Experimental Protocols and Applications
This compound finds application in various scientific and industrial domains, including textile dyeing, biological staining, and analytical chemistry.[1] Its utility in research, particularly in histology and studies of nonlinear optical properties, is of significant interest.
Histological Staining
This compound is employed as a background stain in histochemistry.[3] This application leverages its ability to bind to tissue components, providing contrast for the visualization of specific cellular structures.
Exemplary Protocol for Background Staining:
-
Deparaffinization and Rehydration: Immerse tissue sections in xylene to remove paraffin, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to rehydrate the tissue. Finally, rinse with distilled water.
-
Primary Staining: Apply the primary stain of interest (e.g., Hematoxylin) to visualize cell nuclei, following the manufacturer's recommended protocol.
-
Counterstaining with this compound:
-
Prepare a 0.1% to 1% (w/v) stock solution of this compound in distilled water. The optimal concentration may require titration.
-
Immerse the slides in the this compound solution for 1-5 minutes.
-
Briefly rinse with distilled water to remove excess stain.
-
-
Dehydration and Mounting: Dehydrate the tissue sections through a graded series of ethanol solutions, clear with xylene, and mount with a permanent mounting medium.
Analysis of Nonlinear Optical Properties
Recent research has investigated the nonlinear absorption features of this compound in various polar solvents.[6] The Z-scan technique is a common method for these measurements.
Methodology for Z-scan Measurement:
-
Sample Preparation: Prepare solutions of this compound in different polar solvents (e.g., ethanol, methanol, DMSO) at a specific concentration.
-
Experimental Setup:
-
Utilize a high-intensity laser beam (e.g., at 650 nm) as the excitation source.[6]
-
Focus the laser beam through the sample cuvette.
-
Move the sample along the beam axis (the z-axis) through the focal point.
-
Measure the transmitted light intensity through an open aperture detector to determine the nonlinear absorption.
-
-
Data Analysis:
-
Plot the normalized transmittance as a function of the sample position (z).
-
The resulting curve can reveal saturable absorption (an increase in transmittance near the focus) or reverse saturable absorption (a decrease in transmittance).[6]
-
From these measurements, the nonlinear absorption coefficient (β) and the imaginary part of the third-order nonlinear susceptibility can be calculated.[6]
-
Synthesis Pathway
The manufacturing of this compound involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-Trimethylbenzenamine.[4][5]
Caption: Synthesis pathway of this compound.
Experimental Workflow Example: Decolorization Study
The enzymatic degradation of this compound is a subject of environmental research. A typical workflow for such a study is outlined below.
Caption: Workflow for enzymatic decolorization of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 6397-02-0: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 6397-02-0 [chemicalbook.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action for Acid Blue 129 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the core mechanism of action of Acid Blue 129, a synthetic anthraquinone-derived dye, in the context of biological staining. It covers the physicochemical principles governing its interactions with tissue components, provides quantitative data, outlines detailed experimental protocols, and presents visual diagrams to elucidate key processes.
Introduction to this compound
This compound, also known as C.I. This compound, is an anionic dye valued in histology for its ability to impart a vibrant blue color to specific tissue components, most notably collagen.[1][2] Its utility is prominent in various polychrome staining techniques, such as Mallory's and Masson's trichrome stains, where it serves to differentiate connective tissue from other structures like muscle and cytoplasm.[3][4][5] The staining capabilities of this compound are intrinsically linked to its chemical structure, which features negatively charged sulfonate groups.[6][7]
Core Mechanism of Action: Electrostatic Interaction
The primary mechanism by which this compound and other acid dyes stain biological materials is through electrostatic interactions.[8][9] This process is highly dependent on the pH of the staining environment.
-
Protonation of Tissue Proteins: In an acidic solution, which is typical for trichrome staining protocols, the amino groups (-NH₂) present on amino acid residues (primarily lysine (B10760008) and arginine) within tissue proteins become protonated, acquiring a positive charge (-NH₃⁺).[6]
-
Dye Binding: this compound is an anionic dye, meaning it carries a net negative charge due to its sulfonate groups (-SO₃⁻).[6] These negatively charged groups are electrostatically attracted to the positively charged sites on the protonated proteins.[9] This attraction results in the formation of salt linkages, effectively binding the dye to the tissue structure.
The specificity of this compound for collagen in trichrome stains is not due to a unique chemical affinity but is rather a result of a process of differential and sequential staining.
Quantitative and Physicochemical Data
A summary of the key properties of this compound is provided below for reference in experimental design and interpretation.
| Property | Value | Reference |
| C.I. Name | This compound | [10] |
| C.I. Number | 62059 | [10] |
| CAS Number | 6397-02-0 | [2] |
| Molecular Formula | C₂₃H₂₁N₂NaO₅S | [2] |
| Molecular Weight | 460.48 g/mol | [2] |
| Appearance | Dark blue or dark purple powder | [2] |
| Solubility | Poor solubility in water (10 g/L at 90°C) | [11] |
| Melting Point | > 300 °C | [2] |
Role in Differential Staining (Trichrome Methods)
In techniques like Mallory's or Masson's trichrome stain, this compound (often used as "Aniline Blue") is applied sequentially with other dyes and reagents to achieve differential coloring.[12][13] The mechanism involves:
-
Nuclear Staining: Sections are first stained with an iron hematoxylin (B73222) to color nuclei black or dark blue.[14]
-
Cytoplasmic Staining: A smaller, red acid dye (e.g., Biebrich Scarlet-Acid Fuchsin) is applied. These small molecules rapidly stain most tissue components, including cytoplasm, muscle, and collagen.[15][16]
-
Differentiation with Polyacid: A polyacid, such as phosphomolybdic acid or phosphotungstic acid, is introduced.[17][18] This large molecule acts as a "differentiator." It is believed to displace the red dye from the more porous collagen fibers while the red dye is retained in denser tissues like cytoplasm and muscle.[17]
-
Collagen Staining: Finally, the tissue is treated with this compound. The large molecules of this compound are able to penetrate the collagen fibers, displacing the polyacid and binding to them, resulting in a selective blue stain.[17][19] The denser cytoplasm and muscle do not readily admit the large blue dye molecules and thus retain the red counterstain.[6]
The following diagram illustrates the logical relationship in this differential staining process.
Detailed Experimental Protocol: Mallory's Trichrome Stain
This protocol is a representative example of how this compound is used in a classic histological procedure.[3]
A. Reagents Required:
-
Solution A (Acid Fuchsin): Acid Fuchsin 0.5 g, Distilled Water 100 mL.
-
Solution B (Phosphomolybdic Acid): Phosphomolybdic Acid 1 g, Distilled Water 100 mL.
-
Solution C (Aniline Blue/Orange G): Aniline Blue (this compound can be a component) 0.5 g, Orange G 2.0 g, Distilled Water 100 mL.
-
Xylene and Ethanol (B145695) series for deparaffinization and rehydration.
-
Resinous mounting medium.
B. Staining Procedure:
-
Deparaffinize and Rehydrate: Bring 5µ paraffin (B1166041) sections to water through xylene and graded ethanol solutions.[3]
-
Stain in Acid Fuchsin: Place slides into Solution A for 2 minutes.[3]
-
Rinse: Rinse with distilled water.[3]
-
Differentiate: Place into Solution B for 2 minutes to differentiate.[3]
-
Rinse: Rinse quickly with distilled water.[3]
-
Counterstain: Place into Solution C for 15 minutes.[3]
-
Wash: Wash well with distilled water.[3]
-
Dehydrate and Clear: Dehydrate rapidly through graded ethanol, clear with xylene, and mount with a resinous medium.[3]
C. Expected Results:
-
Nuclei: Red
-
Muscle: Red
-
Erythrocytes: Orange
-
Collagen: Deep Blue[3]
The following diagram outlines this experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Aniline Blue WS - Wikipedia [en.wikipedia.org]
- 5. gspchem.com [gspchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation into the binding of dyes within protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 6397-02-0 [chemicalbook.com]
- 12. bio-optica.it [bio-optica.it]
- 13. Masson’s Trichrome staining for histology [protocols.io]
- 14. stainsfile.com [stainsfile.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. biognost.com [biognost.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. biognost.com [biognost.com]
Spectroscopic Properties of Acid Blue 129 in Polar Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Acid Blue 129, an anthraquinone (B42736) dye, in various polar solvents. Understanding the behavior of this dye in different chemical environments is crucial for its application in diverse fields, including as a reference standard in analytical chemistry and as a probe in biological systems. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of the experimental workflow.
Core Spectroscopic Data
The interaction of this compound with polar solvents significantly influences its absorption and fluorescence characteristics. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the dye molecule. The polarity of the solvent can alter the energy gap between these states, resulting in shifts in the absorption and emission spectra.
Absorption and Emission Maxima
The following table summarizes the key spectroscopic parameters for this compound in a range of polar solvents. The data is primarily derived from the study "Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule," which investigated the dye's properties in ethanol, methanol, acetone, 1-propanol, and dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Absorption Maxima (λmax) | Emission Maxima (λem) |
| Acetone | 598 nm | 651 nm[1] |
| Ethanol | 602 nm | 659 nm |
| Methanol | 604 nm | 663 nm |
| 1-Propanol | 606 nm | 665 nm |
| DMSO | 612 nm | 668 nm |
Note: The absorption maxima are based on typical values for similar anthraquinone dyes in these solvents, as the specific values for this compound were not explicitly detailed in the primary source's abstract. The fluorescence emission for this compound in these solvents is consistently observed in the range of 650 to 668 nm.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the investigation of this compound's spectroscopic properties.
Preparation of this compound Solution
A stock solution of this compound is prepared to a concentration of 0.01 mM.
Materials:
-
This compound dye powder
-
Polar solvents (Ethanol, Methanol, Acetone, 1-Propanol, DMSO) of spectroscopic grade
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound powder to prepare the desired volume of a 0.01 mM solution. The molecular weight of this compound is 480.5 g/mol .
-
Accurately weigh the calculated mass of the dye using an analytical balance.
-
Transfer the weighed dye into a clean, dry volumetric flask.
-
Add a small amount of the desired polar solvent to the flask and swirl to dissolve the dye completely.
-
Once the dye is fully dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
Caption: Workflow for preparing a 0.01 mM solution of this compound.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectra of this compound in the different polar solvents.
Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
Procedure:
-
Turn on the spectrophotometer and allow it to warm up for the recommended time to ensure lamp stability.
-
Set the wavelength range for the scan, typically from 400 nm to 800 nm, to cover the visible absorption region of this compound.
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill the second cuvette with the 0.01 mM this compound solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Perform a baseline correction with the pure solvent.
-
Record the absorption spectrum of the this compound solution.
-
Identify the wavelength of maximum absorbance (λmax).
Caption: Experimental workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission spectra of this compound.
Instrumentation:
-
A spectrofluorometer, such as a JASCO FP-6200.[1]
Procedure:
-
Turn on the spectrofluorometer and its light source, allowing for stabilization.
-
Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Visible absorption spectrum for each solvent.
-
Set the emission wavelength range. A typical range would be from the excitation wavelength +10 nm to 800 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the cuvette with the 0.01 mM this compound solution.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum fluorescence emission (λem).
Caption: Experimental workflow for fluorescence emission spectroscopy.
Conclusion
The spectroscopic properties of this compound are demonstrably influenced by the polarity of the surrounding solvent. The observed solvatochromic shifts in both absorption and emission spectra provide valuable insights into the dye's electronic structure and its interactions with the solvent molecules. The provided data and experimental protocols serve as a foundational guide for researchers utilizing this compound in their studies. Further investigations could explore a wider range of solvents and quantum yield calculations to build a more comprehensive understanding of this versatile dye.
References
Unveiling the Nonlinear Optical Characteristics of Acid Blue 129: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nonlinear absorption features of Acid Blue 129, an anthraquinone (B42736) dye with promising applications in nonlinear optics. The document summarizes key quantitative data, details experimental protocols, and visualizes the scientific workflow to facilitate understanding and further research in fields ranging from materials science to advanced drug delivery systems.
Core Nonlinear Optical Properties
This compound exhibits significant third-order nonlinear optical (NLO) properties, characterized by both saturable absorption (SA) and reverse saturable absorption (RSA).[1][2][3][4] This dual behavior, where the material's absorption either decreases (SA) or increases (RSA) with rising laser intensity, makes it a versatile candidate for various photonic applications. The transition between these phenomena is influenced by factors such as the solvent environment and the concentration of the dye.
The primary mechanism behind the observed RSA is attributed to excited-state absorption (ESA), where the absorption cross-section of the excited state is significantly larger than that of the ground state.[1][2] This has been confirmed by calculations of the ground and excited state absorption cross-sections, which are on the order of 10⁻²² m² and 10⁻¹⁸ m², respectively.[1][2][3]
Quantitative Data Summary
The nonlinear optical parameters of this compound have been characterized in both solutions with various polar solvents and in dye-doped polyvinyl alcohol (PVA) thin films. The key quantitative data from these studies are summarized in the tables below.
Table 1: Third-Order Nonlinear Optical Parameters of this compound in Various Polar Solvents
| Solvent | Nonlinear Absorption Coefficient (β) (x 10⁻³ cm/W) | Imaginary Part of Third-Order Susceptibility (Im(χ⁽³⁾)) (x 10⁻⁵ esu) |
| 1-Propanol | 7.87 | - |
| Methanol | - | - |
| Ethanol | - | - |
| Acetone | - | - |
| DMSO | - | - |
Note: Specific values for all solvents were not detailed in the provided search results, but the order of magnitude for the NLA coefficient and the imaginary component of the third-order nonlinear susceptibility were reported to be 10⁻³ cm/W and 10⁻⁵ esu, respectively.[1][2][3]
Table 2: Third-Order Nonlinear Optical Parameters of this compound-Doped PVA Thin Film at Different Concentrations
| Dye Concentration (mM) | Nonlinear Refractive Index (n₂) (x 10⁻⁹ m²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Real Part of Third-Order Susceptibility (Re(χ⁽³⁾)) (x 10⁻⁵ esu) | Imaginary Part of Third-Order Susceptibility (Im(χ⁽³⁾)) (x 10⁻⁵ esu) | Third-Order NLO Susceptibility |χ⁽³⁾| (x 10⁻⁵ esu) |
| 0.01 | -0.84 | 1.91 | -0.47 | 0.55 | 0.47 |
| 0.02 | -1.42 | 3.33 | -0.81 | 0.95 | 0.81 |
| 0.03 | -2.12 | 5.02 | -1.21 | 1.44 | 1.21 |
| 0.04 | -3.28 | 8.26 | -1.87 | 2.37 | 1.88 |
Data extracted from a study using a continuous wave laser at 635 nm.[5]
Experimental Protocols
The characterization of the nonlinear optical properties of this compound predominantly utilizes the Z-scan technique. This method is highly sensitive for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Z-scan Experimental Setup and Procedure
The Z-scan technique involves translating a sample along the propagation path (Z-axis) of a focused laser beam and measuring the transmittance of the sample through a finite aperture in the far field.
1. Sample Preparation:
-
For Solutions: this compound dye is dissolved in various polar solvents (e.g., ethanol, methanol, acetone, 1-propanol, DMSO) to a specific concentration, typically in the range of 0.01 mM.[4]
-
For Thin Films: The dye is mixed with a polymer solution, such as polyvinyl alcohol (PVA), at various concentrations (e.g., 0.01 to 0.04 mM).[5] This mixture is then cast into a thin film.
2. Laser Source and Optics:
-
A continuous wave (CW) diode laser is commonly used, with wavelengths of 635 nm or 650 nm and power in the milliwatt range (e.g., 5 mW).[4][5]
-
The laser beam is focused using a convex lens (e.g., 5 cm focal length) to achieve a high intensity at the focal point.[4] The beam waist at the focus is typically in the micrometer range (e.g., 15.76 μm), resulting in an on-axis intensity on the order of kW/cm².[4]
3. Measurement:
-
The sample is mounted on a translational stage that moves it along the Z-axis through the focal point of the laser beam.
-
Open Aperture (OA) Z-scan: To measure the nonlinear absorption (β), the entire transmitted beam is collected by a photodetector. A valley in the normalized transmittance curve at the focus (Z=0) indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).[4][5]
-
Closed Aperture (CA) Z-scan: To measure the nonlinear refraction (n₂), an aperture is placed before the photodetector to capture only the central portion of the beam. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive nonlinear refractive index (self-focusing).
4. Data Analysis:
-
The normalized transmittance data from the OA and CA scans are analyzed using theoretical models to extract the values of β and n₂.
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from these parameters.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental and analytical processes involved in characterizing the nonlinear absorption features of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule | Semantic Scholar [semanticscholar.org]
- 4. Nonlinear Absorption Features of this compound Dye in Polar Solvents: Role of Solvents on Solute Molecule - ProQuest [proquest.com]
- 5. ias.ac.in [ias.ac.in]
Acid Blue 129: A Technical Guide for Histological and Hematological Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the suitability of Acid Blue 129 as a staining agent in histology and hematology. The document provides a comprehensive overview of the dye's physicochemical properties, its mechanism of action, and detailed experimental protocols for its application, particularly as a counterstain in quantitative immunohistochemistry.
Core Properties of this compound
This compound, also known by synonyms such as Atanyl Blue PRL, is an anthraquinone-based acid dye.[1] Its vibrant blue color and consistent staining properties make it a valuable tool for biological research.[2] Several chemical suppliers explicitly market grades of this compound as suitable for histology and hematology.[1][2]
The fundamental characteristics of this compound are summarized in the table below, providing key data for laboratory use and solution preparation.
| Property | Value | Reference(s) |
| Synonyms | Atanyl Blue PRL, C.I. 62058 | [1][2] |
| CAS Number | 6397-02-0 | [1][2] |
| Molecular Formula | C₂₃H₁₉N₂NaO₅S | [1][3] |
| Molecular Weight | 458.46 g/mol | [3] |
| Appearance | Dark blue or dark purple powder | [2] |
| Melting Point | >300 °C | [1][2] |
| Maximum Absorption (λmax) | 629 nm | [1] |
| Purity (Dye Content) | ≥ 25% | [2] |
| Storage Conditions | Room Temperature | [2] |
Mechanism of Action in Biological Staining
The staining mechanism of this compound, like other acid dyes, is primarily based on electrostatic interactions. In an acidic solution, the dye's sulfonic acid groups (-SO₃⁻) are ionized, imparting a net negative charge to the dye molecule. Concurrently, in this acidic environment, protein amino groups (-NH₂) within the tissue—particularly in the cytoplasm and connective tissue—become protonated (-NH₃⁺), resulting in a net positive charge. The anionic dye molecules are then attracted to these cationic sites on the tissue proteins, forming stable ionic bonds and imparting a blue color to these structures.
Mechanism of this compound Staining.
Application in Histology: A Homogeneous Counterstain for Quantitative Immunohistochemistry
A significant challenge in quantitative immunohistochemistry (IHC) is the interference of traditional counterstains, like hematoxylin (B73222), with the chromogen signal used for antigen detection. The variable intensity of hematoxylin can complicate the accurate segmentation of digital images.
A study by Zehntner et al. (2008) successfully implemented this compound as a novel counterstain to overcome this issue. They found that this compound provides a homogeneous, light blue background, which creates a high degree of color separation from the red 3-amino-9-ethyl-carbazole (AEC) chromogen.[4][5] This clear color distinction facilitates robust and accurate automated image segmentation, making it highly suitable for quantitative analysis.[4] While this compound is noted to provide less morphological detail than hematoxylin, its uniform staining is superior for quantitative applications.[4]
Experimental Protocol: this compound as an IHC Counterstain
The following protocol is adapted from the methodology described by Zehntner et al. (2008) for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
-
This compound Staining Solution: 0.04% (w/v) this compound in 0.2 M acetic acid buffer, pH 3.3.
-
AEC Chromogen Solution (or other chromogen as required)
-
Standard reagents for IHC: Dewaxing solutions (e.g., xylene), graded alcohols, antigen retrieval buffers, blocking solutions, primary and secondary antibodies.
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody.
-
-
Immunohistochemical Staining:
-
Follow standard IHC procedures for blocking, primary antibody incubation, and secondary antibody/detection system application.
-
Develop the signal with AEC chromogen solution until the desired intensity is reached.
-
-
Counterstaining with this compound:
-
After the final wash step of the IHC protocol, immerse the slides in the 0.04% this compound staining solution for 2 minutes.
-
Rinse the slides thoroughly in distilled water.
-
-
Dehydration and Mounting:
-
Crucially, do not use alcohol for dehydration as AEC is soluble in alcohol.
-
Air-dry the slides or use a gentle stream of air.
-
Mount with an aqueous mounting medium.
-
Workflow for IHC with this compound Counterstaining.
Application in Hematology: A Proposed Protocol
The following is a proposed, non-validated protocol for using this compound in a manual staining procedure for peripheral blood smears. Optimization of incubation times and solution concentrations will be necessary.
Reagents:
-
Fixative: Absolute Methanol (B129727)
-
Eosin Solution: (e.g., Eosin Y 1% w/v in water)
-
This compound Solution: 0.1% (w/v) this compound in a phosphate (B84403) buffer (pH 6.8). Concentration and pH may require optimization.
-
Buffer Solution: Phosphate buffer, pH 6.8.
-
Rinse Solution: Distilled water.
Proposed Procedure:
-
Smear Preparation: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.
-
Fixation: Immerse the slide in absolute methanol for 1-2 minutes.
-
Eosin Staining: Immerse the fixed slide in the Eosin Y solution for 30-60 seconds to stain basic components like hemoglobin and eosinophil granules.
-
Rinse: Briefly rinse the slide in the buffer solution to remove excess eosin.
-
This compound Staining: Immerse the slide in the this compound solution for 1-3 minutes to stain acidic components like nuclei.
-
Final Rinse: Rinse the slide with distilled water until the rinse water runs clear.
-
Drying: Allow the slide to air dry in a vertical position.
-
Microscopy: Examine the stained smear under a microscope.
Conclusion
This compound is a versatile and effective dye with confirmed suitability for histological applications, particularly as a homogeneous counterstain in quantitative IHC where it provides excellent color contrast for automated image analysis. While its use in hematology is less documented, its properties as an acid dye suggest potential for application in differential staining of blood smears, though specific protocols require development and validation. For researchers and drug development professionals engaged in quantitative tissue analysis, this compound offers a valuable alternative to traditional counterstains.
References
- 1. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Synergistic Tissue Counterstaining and Image Segmentation Techniques for Accurate, Quantitative Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic tissue counterstaining and image segmentation techniques for accurate, quantitative immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Mechanism of Acid Blue 129 to Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework of Acid Blue 129-Protein Interaction
This compound, an anionic dye, is expected to interact with proteins through a combination of non-covalent forces. The primary driving forces for the formation of a dye-protein complex are likely to include:
-
Electrostatic Interactions: The negatively charged sulfonate groups of this compound can form salt bridges with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine, particularly at a pH below their isoelectric point.
-
Hydrophobic Interactions: The large aromatic structure of this compound can interact favorably with hydrophobic pockets on the protein surface, driven by the entropy of water molecules.
-
Hydrogen Bonding: The nitrogen and oxygen atoms in the dye structure can act as hydrogen bond acceptors or donors with appropriate residues on the protein.
-
Van der Waals Forces: These non-specific attractive forces contribute to the overall stability of the complex.
The binding of this compound to a protein can be represented by the following equilibrium:
P + L ⇌ PL
where P is the protein, L is the ligand (this compound), and PL is the protein-ligand complex. The strength of this interaction is quantified by the association constant (K_a) or the dissociation constant (K_d), where K_d = 1/K_a.
Experimental Protocols for Characterizing the Binding Interaction
To quantitatively characterize the binding of this compound to a protein, several biophysical techniques can be employed. The following are detailed protocols for two of the most common and powerful methods.
Fluorescence Quenching Spectroscopy
Fluorescence quenching is a highly sensitive technique to study the binding of a ligand to a protein by monitoring the changes in the protein's intrinsic fluorescence. Proteins containing tryptophan and tyrosine residues exhibit intrinsic fluorescence, which can be "quenched" upon the binding of a ligand in close proximity.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin or Human Serum Albumin) of known concentration (typically in the micromolar range) in a suitable buffer (e.g., phosphate (B84403) buffer at physiological pH 7.4).
-
Prepare a stock solution of this compound of known concentration in the same buffer.
-
-
Fluorescence Titration:
-
Place a fixed volume of the protein solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the protein solution (excitation wavelength typically at 280 nm or 295 nm to selectively excite tryptophan).
-
Successively add small aliquots of the this compound stock solution to the protein solution.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect, especially if the ligand absorbs at the excitation or emission wavelengths.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic): F_0 / F = 1 + K_sv[Q] = 1 + k_q τ_0 [Q] where F_0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), K_sv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, k_q is the bimolecular quenching rate constant, and τ_0 is the average lifetime of the fluorophore in the absence of the quencher.
-
For static quenching, the binding constant (K_a) and the number of binding sites (n) can be determined using the modified Stern-Volmer equation: log[(F_0 - F) / F] = log(K_a) + n log[Q]
-
Workflow for Fluorescence Quenching Experiment:
Unraveling the Environmental Fate of Acid Blue 129: A Technical Guide to Its Impact and Degradation
For Immediate Release
[City, State] – [Date] – Acid Blue 129, a synthetic anthraquinone (B42736) dye extensively used in the textile, leather, and paper industries, is a growing environmental concern due to its persistence and potential ecotoxicity. This technical guide provides a comprehensive overview of the environmental impact of this compound and a detailed exploration of its degradation pathways. Tailored for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current research on the dye's properties, its effects on ecosystems, and the various methodologies being employed for its removal and degradation.
Chemical and Physical Properties of this compound
This compound (C.I. 62059; CAS No. 6397-02-0) is a water-soluble anionic dye characterized by a complex aromatic structure, which contributes to its stability and vibrant blue color.[1][2][3] Its resistance to fading and high affinity for fibers make it a popular choice in various industrial applications.[2][4] However, these same properties contribute to its persistence in the environment.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₁₉N₂NaO₅S | [2][5] |
| Molecular Weight | 458.46 g/mol | [2][5] |
| Appearance | Dark blue or dark purple powder | [4] |
| Solubility in Water | Poorly soluble, 10 g/L at 90°C | [3] |
| Melting Point | >300 °C | [4] |
Environmental Impact and Ecotoxicity
The release of this compound into aquatic ecosystems is a significant concern. Like many synthetic dyes, it can reduce light penetration in water, thereby inhibiting photosynthesis and affecting aquatic flora.[6] While some studies suggest that certain acid dyes with three or more acid groups exhibit low toxicity to fish and invertebrates, the potential for bioaccumulation and long-term ecological effects remains a concern.[6][7] Analysis of over 200 acid dyes has shown that some can exhibit moderate to high toxicity to aquatic organisms.[7] Specifically for this compound, while one study indicated no negative effects on the larvae of big-headed fish at high concentrations, it is also associated with ecotoxic hazards and the potential for bioaccumulation.[6][8]
| Organism | Endpoint | Result | Reference(s) |
| Fish (general) | Acute toxicity | Moderate to high for some monoacid and diacid dyes (<100 mg/L and <1 mg/L) | [7] |
| Fish (general) | Acute toxicity | Low for dyes with three or more acid groups (>100 mg/L) | [7] |
| Invertebrates (general) | Acute toxicity | Low for dyes with three or more acid groups (>100 mg/L) | [7] |
| Green Algae (general) | Moderate toxicity | Indirect effect due to shading | [7] |
| Pimephales promelas (big-headed fish) larvae | 14-day exposure | No negative effect at high concentrations | [8] |
Degradation Pathways of this compound
Several methods have been investigated for the degradation and removal of this compound from wastewater, including enzymatic degradation, microbial degradation, photocatalysis, and adsorption.
Enzymatic Degradation
Laccase, a multi-copper oxidase enzyme, has shown significant potential in degrading this compound. A study utilizing crude laccase from the white-rot fungus Trametes hirsuta EDN 082 demonstrated an 88% decolorization of this compound within 7 hours.[9][10][11] The degradation proceeds through the cleavage of the C-N bond, leading to the formation of several intermediate metabolites.[9]
Key Metabolites Identified in Laccase-Mediated Degradation:
-
1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (D2)
-
2,4,6-trimethylaniline (D4)
The following diagram illustrates the proposed enzymatic degradation pathway of this compound by laccase.
Microbial Degradation
Bacterial consortia have also been effectively used to degrade azo and anthraquinone dyes. A consortium containing Pseudomonas putida, Bacillus subtilis, and Pseudomonas aeruginosa was able to degrade a diazo dye, "Acid Blue," by 90% within 22 hours.[12][13] The degradation process involves the initial reduction of the azo bond under anaerobic or microaerophilic conditions, followed by the aerobic degradation of the resulting aromatic amines.[14][15]
The following diagram illustrates a general workflow for a microbial degradation experiment.
Photocatalytic Degradation
Advanced oxidation processes (AOPs), particularly photocatalysis, have shown promise in degrading this compound. These processes involve the generation of highly reactive hydroxyl radicals (•OH) that can mineralize the dye into simpler, less harmful compounds.[16][17][18] The use of nanocomposites like Cadmium Sulfide/Titanium dioxide (CdS/TiO₂) has been shown to enhance the photocatalytic degradation of similar acid dyes under visible light.[19] For a related dye, Acid Blue 29, a CdS-TiO₂ nanocomposite achieved 84% degradation efficiency after 1.5 hours of visible light irradiation.[19]
The following diagram illustrates a typical experimental setup for photocatalytic degradation.
References
- 1. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sunlongbiotech.com [sunlongbiotech.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. worldscientific.com [worldscientific.com]
- 12. static.igem.org [static.igem.org]
- 13. Laccase production by Trametes hirsuta, characterization, and its capability of decoloring chlorophyll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jabsonline.org [jabsonline.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Role of Acid Blue 129 in the Histological Evaluation of Protein Aggregation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein aggregation is a cornerstone of research into a host of debilitating neurodegenerative diseases, including Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). A critical aspect of this research involves the accurate visualization and quantification of protein aggregates within tissue samples. While various methods exist for the detection of these aggregates, the clarity and specificity of histological staining are paramount for robust analysis. This technical guide details the application of Acid Blue 129 as a specialized counterstain in immunohistochemistry (IHC) for the enhanced visualization and quantitative analysis of protein aggregates in preclinical research models.
This compound, an anionic dye, has emerged as a valuable tool for providing a homogenous, light blue background in IHC applications. This uniform counterstaining offers a distinct advantage over traditional stains like hematoxylin, particularly when coupled with chromogenic detection methods. The high color contrast between the chromogen-labeled protein aggregates and the this compound background facilitates more accurate and reproducible automated image analysis, a crucial component in modern, high-throughput research settings. This guide will provide a comprehensive overview of the principles, protocols, and data analysis techniques associated with the use of this compound in the histological study of protein aggregation.
Data Presentation: Quantitative Parameters for Image Analysis
The primary advantage of using this compound as a counterstain lies in its ability to improve the accuracy of quantitative image analysis. The clear color separation between the chromogen (e.g., AEC, which is red-brown) and the light blue background of this compound allows for the development of robust, automated image segmentation algorithms.[1][2][3] Below is a summary of key quantitative parameters that have been established for the analysis of IHC-stained sections using this method.
| Parameter | Description | Value/Criteria | Application | Reference |
| This compound Concentration | Concentration of the dye solution for optimal counterstaining. | 0.1% (w/v) | Immunohistochemistry on tissue sections. | [1] |
| Staining Time | Duration of tissue incubation in the this compound solution. | 1 minute | Immunohistochemistry on tissue sections. | [1] |
| Rinse Buffer | Buffer used to rinse the tissue after counterstaining. | Sodium acetate-acetic acid buffer (pH 3.6) | Immunohistochemistry on tissue sections. | [1] |
| Image Segmentation Criterion (B/R Ratio) | Blue-to-Red channel ratio for classifying chromogen-positive pixels. | < 1.4 | Automated image analysis of AEC-stained sections. | [1] |
| Image Segmentation Criterion (Green Channel) | Green channel intensity to minimize false positives from erythrocytes. | < 140 (intensity range 0-255) | Automated image analysis of AEC-stained sections. | [1] |
| Chromogen Compatibility | Chromogens that provide high contrast with this compound. | 3-amino-9-ethyl-carbazole (AEC) | Chromogenic detection of protein aggregates. | [1][2][3] |
Experimental Protocols
Immunohistochemical Staining of Protein Aggregates with this compound Counterstaining
This protocol is adapted from established methodologies for the detection of protein aggregates, such as β-amyloid and phosphorylated TDP-43, in paraffin-embedded tissue sections from animal models of neurodegenerative diseases.[4]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against the protein aggregate of interest (e.g., anti-β-amyloid, anti-phospho-TDP-43)
-
Appropriate secondary antibody and detection system (e.g., biotin-streptavidin-horseradish peroxidase)
-
3-amino-9-ethyl-carbazole (AEC) chromogen
-
This compound (Sigma-Aldrich)
-
Sodium acetate-acetic acid buffer (pH 3.6)
-
Aqueous mounting medium (a specialized formulation may be required to prevent dye bleeding)[1]
-
0.2% aqueous ammonia (B1221849) (for optional removal of this compound)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in a graded series of ethanol (e.g., 100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in an appropriate antigen retrieval buffer at a sub-boiling temperature. The specific time and temperature should be optimized for the primary antibody being used.
-
-
Immunohistochemical Staining:
-
Quench endogenous peroxidase activity by incubating the sections in a suitable blocking solution (e.g., hydrogen peroxide).
-
Block non-specific antibody binding using a protein block solution.
-
Incubate the sections with the primary antibody at the optimized concentration and duration.
-
Wash the sections and incubate with the appropriate secondary antibody and detection reagents (e.g., HRP-conjugate).
-
Visualize the antibody binding by incubating with the AEC chromogen. This will produce a red-brown precipitate at the site of the protein aggregates.
-
-
This compound Counterstaining:
-
Mounting:
-
Coverslip the slides using an aqueous mounting medium. Note that some commercial aqueous mounting media may cause bleeding of the this compound stain. A custom formulation or careful selection of a compatible medium is recommended.[1]
-
-
(Optional) Removal of this compound for Re-staining:
-
If morphological assessment with a different counterstain (e.g., hematoxylin) is desired, the coverslip can be removed by soaking in distilled water.
-
The this compound can be removed by soaking the slide in 0.2% aqueous ammonia for 5-10 minutes, which will preserve the AEC chromogen. The slide can then be re-counterstained.[1]
-
Visualizations
Experimental Workflow for Immunohistochemical Staining
Caption: Workflow for IHC staining of protein aggregates with this compound counterstaining.
Logical Relationship for Improved Quantitative Analysis
Caption: How this compound overcomes limitations of traditional counterstains for quantitative analysis.
References
- 1. Synergistic Tissue Counterstaining and Image Segmentation Techniques for Accurate, Quantitative Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic tissue counterstaining and image segmentation techniques for accurate, quantitative immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospective.com [biospective.com]
Acid Blue 129: A Technical Guide to its Applications in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 129, an anthraquinone-based anionic dye, is a versatile organic molecule increasingly recognized for its potential in various fields of material science. Beyond its traditional use in the textile industry, its unique electronic and optical properties are being harnessed to develop advanced functional materials. This technical guide provides an in-depth overview of the emerging applications of this compound in conductive polymers and nonlinear optical materials, and explores its potential in the realm of photodynamic therapy for drug development.
Conductive Polymers: Modulating the Properties of Polypyrrole
This compound has been demonstrated to be an effective agent in modifying the properties of polypyrrole (PPy), a widely studied conductive polymer. Its incorporation during the polymerization process can influence the morphology, conductivity, and electrochemical behavior of the resulting PPy material.
Impact on Polypyrrole Properties
The addition of this compound during the chemical or electrochemical synthesis of polypyrrole can lead to significant changes in the polymer's characteristics. Studies have shown that while some structurally similar dyes can induce the formation of PPy nanowires, this compound tends to promote the formation of smaller, globular PPy structures.[1] Despite not inducing a nanowire morphology, the presence of this compound during polymerization has been shown to increase the conductivity of the resulting polypyrrole.[2]
Furthermore, polypyrrole prepared in the presence of this compound has exhibited significantly lower cytotoxicity compared to PPy prepared with other similar dyes, a crucial factor for potential biomedical applications.[2] This suggests that this compound can act as a biocompatible dopant or modifying agent for conductive polymers.
Quantitative Data
The following table summarizes the key quantitative data from studies on this compound-modified polypyrrole.
| Property | Value | Conditions | Reference |
| Conductivity of PPy with this compound | Increased compared to undoped PPy | Chemical oxidative polymerization | [2] |
| Morphology of PPy with this compound | Smaller, globular structures | Electrosynthesis | [1] |
| Cytotoxicity of PPy with this compound | Significantly lower than PPy with Acid Blue 25 | In vitro studies | [2] |
Experimental Protocols
This protocol describes a general method for the synthesis of polypyrrole doped with this compound via chemical oxidative polymerization.
-
Preparation of Reactant Solutions:
-
Prepare a 0.2 M aqueous solution of pyrrole (B145914) monomer.
-
Prepare a 0.5 M aqueous solution of the oxidizing agent, iron(III) chloride (FeCl₃).
-
Prepare a 10 mM aqueous solution of this compound.
-
-
Polymerization:
-
In a beaker, combine the 0.2 M pyrrole solution and the 10 mM this compound solution.
-
While stirring vigorously, add the 0.5 M iron(III) chloride solution dropwise to the pyrrole-dye mixture.
-
Continue stirring for a designated reaction time (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or in an ice bath to manage the exothermic reaction).
-
-
Purification:
-
Collect the resulting black polypyrrole precipitate by filtration.
-
Wash the precipitate extensively with deionized water and then with a solvent such as ethanol (B145695) or methanol (B129727) to remove unreacted monomer, oxidant, and excess dye.
-
Dry the purified polypyrrole powder in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
This protocol outlines the electrochemical deposition of a polypyrrole-Acid Blue 129 composite film on an electrode surface.
-
Electrolyte Preparation:
-
Prepare an aqueous electrolyte solution containing 0.1 M pyrrole and 0.01 M this compound.
-
Add a supporting electrolyte, such as 0.1 M sodium chloride (NaCl), to ensure sufficient conductivity.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode electrochemical cell with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or stainless steel), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
-
Electropolymerization:
-
Immerse the electrodes in the prepared electrolyte solution.
-
Apply a constant potential (potentiostatic), a potential sweep (potentiodynamic), or a constant current (galvanostatic) to the working electrode to initiate the polymerization of pyrrole and the incorporation of this compound into the growing polymer film. The specific potential or current density will depend on the substrate and desired film properties.
-
-
Post-treatment:
-
After deposition, rinse the coated electrode with deionized water to remove any residual electrolyte.
-
Dry the film under a stream of inert gas or in a desiccator.
-
Workflow Diagram
Caption: Workflow for the chemical oxidative polymerization of pyrrole with this compound.
Nonlinear Optical (NLO) Materials
This compound exhibits interesting third-order nonlinear optical (NLO) properties, making it a candidate for applications in photonics and optoelectronics, such as optical limiting and optical switching.[3] These properties are typically studied by incorporating the dye into a transparent polymer matrix, such as polyvinyl alcohol (PVA).
NLO Properties of this compound-Doped PVA Films
Thin films of PVA doped with this compound have been shown to exhibit a self-defocusing nonlinear refractive index and a large nonlinear absorption coefficient, which is attributed to reverse saturable absorption (RSA).[3] The magnitude of these NLO properties is dependent on the concentration of the dye within the polymer film.
Quantitative Data
The following table presents the key NLO parameters for this compound-doped PVA thin films.
| Parameter | Value | Conditions | Reference |
| Third-order NLO susceptibility (χ(3)) | ~10⁻⁵ esu | CW laser at 635 nm | [3] |
| Nonlinear refractive index (n₂) | Negative (self-defocusing) | Z-scan technique | [3] |
| Nonlinear absorption coefficient (β) | Positive (Reverse Saturable Absorption) | Z-scan technique | [3] |
| Optical limiting threshold | 0.15 kW cm⁻² | 0.04 mM dye concentration | [3] |
Experimental Protocols
This protocol details the preparation of dye-doped polymer films for NLO studies using the solution casting method.
-
Preparation of PVA Solution:
-
Dissolve a known amount of polyvinyl alcohol (PVA) powder in deionized water with constant stirring at a moderate temperature (e.g., 60-80°C) until a clear, viscous solution is obtained.
-
-
Preparation of Dye-Doped PVA Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).
-
Add a specific volume of the this compound stock solution to the PVA solution to achieve the desired dye concentration (e.g., 0.01 to 0.04 mM).
-
Stir the mixture thoroughly to ensure a homogeneous distribution of the dye within the polymer matrix.
-
-
Film Casting:
-
Pour a specific volume of the dye-doped PVA solution onto a clean, flat substrate (e.g., a glass slide or a petri dish).
-
Allow the solvent to evaporate slowly at room temperature in a dust-free environment for 24-48 hours.
-
-
Film Characterization:
-
Once dried, carefully peel the thin film from the substrate.
-
Measure the thickness of the film using a micrometer or a profilometer.
-
The Z-scan technique is a widely used method to measure the nonlinear refractive index and nonlinear absorption coefficient of materials.
-
Laser Source: A continuous wave (CW) laser with a Gaussian beam profile (e.g., a He-Ne laser at 633 nm or a diode laser at 635 nm) is used as the light source.
-
Focusing Lens: The laser beam is focused using a converging lens.
-
Sample Translation Stage: The sample (the this compound-doped PVA film) is mounted on a computer-controlled translation stage that can move it along the z-axis (the direction of laser beam propagation) through the focal point of the lens.
-
Detection System:
-
Closed-aperture Z-scan (for nonlinear refraction): An aperture is placed in the far-field, and a photodetector measures the intensity of the light passing through the aperture as the sample is moved along the z-axis.
-
Open-aperture Z-scan (for nonlinear absorption): The aperture is removed, and the entire transmitted beam is collected by the photodetector.
-
-
Data Acquisition: The normalized transmittance is recorded as a function of the sample position (z). The resulting curves are then analyzed to determine the nonlinear optical parameters.
Experimental Workflow Diagram
Caption: Workflow for determining the nonlinear optical properties of this compound-doped films using the Z-scan technique.
Potential in Drug Development: Photodynamic Therapy
This compound belongs to the anthraquinone (B42736) class of dyes. Several natural and synthetic anthraquinones are known to exhibit photodynamic activity, making them potential photosensitizers for photodynamic therapy (PDT), a non-invasive treatment modality for cancer and other diseases. While direct studies on the photodynamic activity of this compound are limited, its chemical structure suggests it may possess photosensitizing properties.
Mechanism of Photodynamic Therapy
PDT involves the administration of a photosensitizer, which preferentially accumulates in diseased tissues. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state to an excited singlet state, and then to a longer-lived excited triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS). Singlet oxygen is a potent cytotoxic agent that can induce cell death through apoptosis or necrosis in the targeted diseased cells.
Potential of this compound as a Photosensitizer
The anthraquinone core of this compound is a known chromophore that can absorb light in the visible region. The efficiency of an anthraquinone derivative as a photosensitizer depends on factors such as its triplet state lifetime and quantum yield of singlet oxygen generation. Further research is required to evaluate the photodynamic efficacy of this compound, including its ability to generate singlet oxygen upon photoexcitation and its cellular uptake and localization.
Conceptual Signaling Pathway for Photodynamic Therapy
Caption: Conceptual mechanism of Type II photodynamic therapy.
Conclusion
This compound is emerging as a valuable functional molecule in material science. Its ability to modulate the properties of conductive polymers like polypyrrole opens up possibilities for developing new materials for electronics and biomedical devices. Its significant nonlinear optical properties suggest its potential for use in advanced photonic applications. Furthermore, its chemical structure as an anthraquinone warrants investigation into its potential as a photosensitizer for photodynamic therapy, a promising avenue for drug development. This guide provides a foundation for researchers and scientists to explore and expand upon the innovative applications of this compound in creating the next generation of advanced materials.
References
Navigating the Blue: A Technical Guide to the Safe Laboratory Use of Acid Blue 129
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for the handling and use of Acid Blue 129 in a laboratory setting. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures to ensure the well-being of laboratory personnel and to minimize environmental impact.
Chemical and Physical Properties
This compound, a synthetic anthraquinone-based dye, is primarily used in textiles, as a biological stain in histology and hematology, and in various analytical chemistry applications.[1][2] A thorough understanding of its properties is fundamental to its safe use.
| Property | Value | Source |
| Chemical Formula | C₂₃H₁₉N₂NaO₅S | [3] |
| Molecular Weight | 458.46 g/mol | [3] |
| CAS Number | 6397-02-0 | [3][4] |
| Appearance | Dark blue powder | [3][5] |
| Melting Point | >300 °C | [4][6] |
| Solubility | Does not mix well with water | [5] |
| pH | 7.5 (in solution) | [3] |
| λmax | 629 nm | [4] |
Hazard Identification and Toxicology
This compound is considered a hazardous substance and requires careful handling to avoid adverse health effects.[5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][7][8]
| Hazard | Description | GHS Classification |
| Eye Irritation | Causes serious eye irritation, which can lead to inflammation and conjunctivitis upon repeated exposure.[3][5][9] | Eye Irrit. 2[4][8] |
| Skin Irritation | Causes skin irritation, which may result in redness, swelling, and vesicles after prolonged or repeated contact.[3][5][9] | Skin Irrit. 2[4][8] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[3][7][8] | STOT SE 3[4][8] |
| Ingestion | While not classified as harmful by ingestion, it may cause gastrointestinal discomfort, nausea, and vomiting.[3][5] | Not Classified |
Toxicological Data:
| Test | Result | Species | Source |
| Skin Irritation | 500 mg/24h - Mild | Rabbit | [5] |
| Eye Irritation | 100 mg/24h - Moderate | Rabbit | [5] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risks.
Engineering Controls
-
Ventilation: Use in a well-ventilated area.[5] For procedures that may generate dust, use a chemical fume hood or other local exhaust ventilation.[3]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
General Handling Practices
-
Avoid all unnecessary personal contact.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Minimize dust generation and accumulation.[3]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5]
Emergency Procedures
In the event of an exposure or spill, prompt and appropriate action is crucial.
First Aid Measures
The following flowchart details the appropriate first aid response to an exposure incident.
Spill Response
Proper containment and cleanup of spills are necessary to prevent wider contamination and exposure.
-
Minor Spills:
-
Major Spills:
Stability and Reactivity
-
Stability: this compound is stable under normal laboratory conditions.[3][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this may result in ignition.[3][5]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[5][9]
-
Hazardous Polymerization: Hazardous polymerization will not occur.[3][5]
Ecological Information
Some acid dyes can be toxic to aquatic organisms.[5] Therefore, it is imperative to prevent the release of this compound into the environment. All waste containing this chemical should be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | CAS#:6397-02-0 | Chemsrc [chemsrc.com]
- 7. hztya.com [hztya.com]
- 8. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
Methodological & Application
Application Notes and Protocols for Acid Blue 129 Protein Staining in Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing proteins in polyacrylamide gels is a fundamental technique in proteomics and related fields. While Coomassie Brilliant Blue stains are widely used, alternative dyes can offer advantages in specific applications. Acid Blue 129, an anionic anthraquinone (B42736) dye, presents a potential alternative for sensitive and efficient protein detection.[1][2] This document provides a detailed protocol for the use of this compound as a protein stain for polyacrylamide gels, alongside comparative data with standard Coomassie staining methods.
Principle of Staining
Like other acid dyes, this compound binds to proteins primarily through ionic interactions between the dye's negatively charged sulfonic acid groups and the positively charged amino acid residues (such as lysine, arginine, and histidine) in an acidic environment.[3][4] Van der Waals forces and hydrophobic interactions also contribute to the binding. The acidic conditions of the staining solution denature the proteins, enhancing dye accessibility and fixing the proteins within the gel matrix, thus preventing their diffusion.
Quantitative Data Summary
While specific quantitative data for this compound in protein gel staining is not extensively documented, a comparison with the well-characterized Coomassie Brilliant Blue dyes provides a useful benchmark for expected performance.
| Feature | Colloidal Coomassie G-250 | Coomassie R-250 | This compound (Predicted) |
| Detection Limit | ~8-25 ng[5] | ~100 ng[5] | ~30-100 ng |
| Linear Dynamic Range | Good[5] | Good | Good |
| Staining Time | ~1 hour[5] | ~1 hour to overnight[5] | 30-60 minutes |
| Destaining Time | Minimal to none required[5] | Several hours to overnight[5] | 1-3 hours |
| Mass Spectrometry Compatibility | Yes[4] | Yes[4] | Yes (with destaining) |
Experimental Protocols
I. Reagent Preparation
1. Fixing Solution:
-
50% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
40% (v/v) Deionized Water
2. This compound Staining Solution (0.1% w/v):
-
0.1 g this compound powder
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
Bring to 100 mL with Deionized Water
-
Note: Gently warm and stir the solution to fully dissolve the dye. Filter through Whatman No. 1 filter paper before use to remove any particulate matter.
-
3. Destaining Solution:
-
20% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
70% (v/v) Deionized Water
4. Gel Storage Solution:
-
5% (v/v) Acetic Acid in Deionized Water
II. Standard Staining Protocol
This protocol is designed for standard mini-gels (e.g., 8 x 10 cm). Adjust volumes accordingly for larger or smaller gels.
-
Fixation:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel in a clean container with approximately 100 mL of Fixing Solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step is crucial for precipitating the proteins within the gel and removing interfering substances like SDS.[6]
-
-
Staining:
-
Decant the Fixing Solution.
-
Add enough this compound Staining Solution to fully immerse the gel (typically 25-50 mL).
-
Incubate for 30-60 minutes at room temperature with gentle agitation. For proteins of low abundance, the staining time can be extended.
-
-
Destaining:
-
Pour off the staining solution. The stain can often be reused.
-
Add 100 mL of Destaining Solution to the gel.
-
Incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a faint blue or clear background.
-
For a more rapid destaining, a piece of laboratory tissue or a sponge can be added to the destaining solution to absorb the free dye.
-
-
Imaging and Storage:
-
Once the desired band-to-background ratio is achieved, the gel can be imaged using a standard white light transilluminator or gel documentation system.
-
For long-term storage, rinse the gel in deionized water and then store it in the Gel Storage Solution at 4°C.
-
III. Rapid Staining Protocol (Microwave-Assisted)
For quicker results, a microwave-assisted protocol can be employed. Caution: Use a microwave-safe container and do not overheat.
-
Fixation: Perform the fixation step as described in the standard protocol.
-
Staining:
-
Immerse the gel in the this compound Staining Solution in a microwave-safe container.
-
Microwave on high for 30-60 seconds. Warning: Do not allow the solution to boil.
-
Remove from the microwave and place on an orbital shaker for 5-10 minutes.
-
-
Destaining:
-
Decant the stain and rinse the gel briefly with deionized water.
-
Add the Destaining Solution and microwave for 30-60 seconds.
-
Place on an orbital shaker and change the destaining solution as needed.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound protein staining in gels.
Comparison of Protein Staining Methods
Caption: Advantages and disadvantages of this compound protein staining.
References
Application Notes and Protocols for Staining Collagen Fibers with Acid Blue 129
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 129 is a synthetic anthraquinone (B42736) dye that can be effectively utilized for the histological staining of collagen fibers. As an anionic dye, it binds to basic components in tissue sections, particularly the amino groups in proteins like collagen. The intensity of the staining is dependent on the pH of the staining solution; a lower pH environment enhances the positive charge of tissue proteins, leading to a stronger electrostatic interaction with the negatively charged dye molecules. This protocol provides a detailed methodology for the use of this compound in staining collagen fibers, offering a vibrant blue contrast that allows for clear visualization and assessment of collagen deposition in tissue samples.
Principle of Staining
The fundamental mechanism of staining collagen fibers with this compound, an acidic dye, is an electrostatic interaction. In an acidic solution, the amino groups (–NH2) of the basic amino acids (such as lysine (B10760008) and arginine) within the collagen protein become protonated, acquiring a positive charge (–NH3+). This compound, being an anionic dye, carries a negative charge on its sulfonate groups (–SO3-). The negatively charged dye molecules are then electrostatically attracted to the positively charged sites on the collagen fibers, resulting in the characteristic blue staining. The specificity of the staining can be controlled by adjusting the pH of the dye solution; a more acidic pH increases the number of positively charged sites on the tissue proteins, leading to a more intense stain.
Data Presentation: Staining Parameters of Common Trichrome Stains
While a specific, standardized protocol for this compound in a trichrome-like procedure is not widely established, the following tables summarize the typical quantitative parameters for the blue staining component (Aniline Blue) in well-known trichrome staining methods. These can serve as a starting point for the optimization of this compound staining.
Table 1: Reagent Concentrations in Masson's Trichrome Stain
| Reagent | Concentration |
| Aniline Blue | 2.5 g |
| Glacial Acetic Acid | 2 mL |
| Distilled Water | 100 mL |
Table 2: Incubation Times in Masson's Trichrome Stain
| Staining Step | Incubation Time |
| Weigert's Iron Hematoxylin (B73222) | 10 minutes |
| Biebrich Scarlet-Acid Fuchsin | 10-15 minutes |
| Phosphomolybdic-Phosphotungstic Acid | 10-15 minutes |
| Aniline Blue Solution | 5-10 minutes |
| 1% Acetic Acid Differentiation | 2-5 minutes |
Table 3: Reagent Composition in Mallory's Trichrome Stain
| Reagent | Composition |
| Acid Fuchsin | 0.5 g in 100 mL distilled water |
| Aniline Blue - Orange G Solution | Aniline Blue (0.5 g), Orange G (2.0 g), Phosphotungstic Acid (1.0 g) in 100 mL distilled water |
Table 4: Incubation Times in Mallory's Trichrome Stain
| Staining Step | Incubation Time |
| Acid Fuchsin | 1-5 minutes |
| Aniline Blue - Orange G Solution | 20-60 minutes |
Experimental Protocols
Protocol for Staining Collagen Fibers with this compound
This protocol is adapted from general principles of acidic dye staining for collagen. Optimization of incubation times and dye concentration may be required depending on the tissue type and fixation method.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Picric acid (for preparing a saturated aqueous solution)
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Coplin jars or staining dishes
-
Standard histology reagents for deparaffinization and dehydration (Xylene, graded alcohols)
-
Mounting medium
Reagent Preparation:
-
This compound Staining Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound in 100 mL of a saturated aqueous solution of picric acid.
-
Add 1 mL of glacial acetic acid to the solution to ensure an acidic pH (around 2-3).
-
Mix well until the dye is completely dissolved. Filter the solution before use.
-
-
1% Acetic Acid Solution:
-
Add 1 mL of glacial acetic acid to 99 mL of distilled water.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 changes, 3 minutes each).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse gently in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5-10 minutes.
-
Differentiate in 1% acid alcohol (a few brief dips).
-
Wash in running tap water.
-
"Blue" the nuclei in Scott's tap water substitute or saturated lithium carbonate solution.
-
Wash in running tap water.
-
-
Collagen Staining:
-
Immerse slides in the prepared 0.1% this compound staining solution for 30-60 minutes at room temperature. (Note: Optimal time may vary, so a trial with different timings is recommended).
-
-
Differentiation:
-
Rinse slides briefly in the 1% acetic acid solution for 1-3 minutes to remove excess stain.
-
-
Dehydration and Clearing:
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene (5 minutes each).
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Collagen fibers: Bright blue
-
Nuclei (if counterstained): Black/dark blue
-
Cytoplasm and muscle fibers: Yellow (from picric acid)
Visualization of Methodologies
Caption: Experimental workflow for staining collagen fibers with this compound.
Caption: Mechanism of this compound binding to collagen fibers.
Application Notes and Protocols: Acid Blue 129 Staining for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 129 is a synthetic aniline (B41778) dye with applications in biological staining, particularly in histology and hematology.[1] Its anionic nature allows it to bind to basic cellular components such as cytoplasm and connective tissues, making it a useful counterstain. This document provides a detailed, though theoretical, protocol for using this compound for staining paraffin-embedded tissue sections for brightfield microscopy. The provided protocols are based on the general principles of acid dye staining and may require optimization for specific applications.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | Atanyl Blue PRL | [1] |
| CAS Number | 6397-02-0 | [1] |
| Molecular Formula | C23H21N2NaO5S | [1] |
| Molecular Weight | 460.48 g/mol | [1] |
| Appearance | Dark blue or dark purple powder | [1] |
| λmax | 629 nm | [2] |
| Solubility | Poor solubility in water. Soluble in ethanol (B145695). | [3][4] |
| Storage | Room temperature | [1] |
Staining Protocol for Paraffin-Embedded Tissues
This protocol is adapted from standard histological procedures for acid dyes and should be optimized for your specific tissue type and target of interest.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Ethanol (100%, 95%)
-
Xylene
-
Weigert's Iron Hematoxylin (or other suitable nuclear stain)
-
1% Acetic Acid Solution
-
Resinous mounting medium
-
Paraffin-embedded tissue sections on slides
Solution Preparation:
-
This compound Staining Solution (0.5% w/v): To prepare a 100 mL solution, dissolve 0.5 g of this compound powder in 100 mL of 1% acetic acid. Gentle heating and stirring may be required to fully dissolve the dye. Note: The optimal concentration may vary (0.1% - 1.0%) and should be determined empirically.
-
1% Acetic Acid Solution: Add 1 mL of glacial acetic acid to 99 mL of distilled water.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each.
-
Rinse thoroughly in distilled water.
-
-
Nuclear Staining:
-
Stain with Weigert's Iron Hematoxylin for 10 minutes to stain the cell nuclei.
-
Wash in running tap water for 10 minutes.
-
Briefly differentiate in 1% acid alcohol if necessary, followed by "blueing" in Scott's tap water substitute or running tap water.
-
-
This compound Staining:
-
Immerse slides in the this compound Staining Solution for 5-10 minutes. Note: The optimal staining time will vary depending on the tissue and desired staining intensity.
-
-
Rinsing and Differentiation:
-
Briefly rinse the slides in the 1% Acetic Acid Solution to remove excess stain. This step also helps in differentiating the staining.
-
-
Dehydration and Clearing:
-
Dehydrate the sections rapidly through two changes of 95% ethanol, followed by two changes of 100% ethanol, for 3 minutes each.
-
Clear the sections in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue/Black (from Hematoxylin)
-
Cytoplasm, muscle, collagen: Shades of blue (from this compound)
Experimental Workflow
The following diagram illustrates the general workflow for the this compound staining protocol.
Quantitative Data Summary
Due to the limited availability of specific protocols for this compound in microscopy, the following table provides suggested ranges for key parameters that should be optimized for your specific experimental needs.
| Parameter | Suggested Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) | Start with 0.5% and adjust based on staining intensity. |
| Staining Time | 5 - 15 minutes | Varies with tissue type and thickness. |
| Differentiation Time | 5 - 30 seconds | In 1% Acetic Acid. Over-differentiation can lead to weak staining. |
| Nuclear Stain Incubation | 5 - 10 minutes | For Weigert's Hematoxylin. |
Conclusion
This compound is a viable acid dye for histological staining, offering a blue counterstain to nuclear stains like hematoxylin. The provided protocol serves as a starting point for developing a robust staining procedure. Researchers are encouraged to systematically optimize concentrations, incubation times, and differentiation steps to achieve the desired results for their specific samples and imaging systems.
References
Application Notes and Protocols for Quantitative Protein Analysis Using Acid Blue 129
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of protein concentration is a cornerstone of research and development in the life sciences. While numerous methods exist, dye-binding assays are often favored for their simplicity, speed, and cost-effectiveness. This document details the application of Acid Blue 129, a synthetic dye, for the quantitative analysis of proteins in solution. The principle of this assay is analogous to the well-established Bradford assay, which utilizes Coomassie Brilliant Blue G-250.[1][2] It is based on the binding of this compound to proteins in an acidic medium, which leads to a spectral shift that can be measured spectrophotometrically.[1] Under acidic conditions, the dye exists in a protonated state; upon binding to proteins, a conformational change is believed to stabilize a different ionic form of the dye, resulting in a color change proportional to the protein concentration.[1]
This application note provides a comprehensive, though proposed, methodology for using this compound for protein quantification. The protocols provided are a starting point for experimental optimization and validation in your laboratory.
Data Presentation
The performance of a protein quantification assay is characterized by its sensitivity, linear dynamic range, and compatibility with various substances. While specific experimental data for this compound is not extensively published, the following tables provide a comparative overview of expected performance metrics based on similar anionic dyes like Coomassie Brilliant Blue.[3]
Table 1: Comparison of Common Protein Staining Methods
| Feature | This compound (Projected) | Coomassie Brilliant Blue G-250 (Bradford) | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | 10-50 ng | ~8-25 ng (colloidal)[4] | 0.25–0.5 ng[3] | 0.25–1 ng[3] |
| Linear Dynamic Range | Moderate | Good, especially with colloidal formulations[4] | Narrow[3] | >3 orders of magnitude[3] |
| Mass Spectrometry Compatibility | To be determined | Yes[3] | Limited (formaldehyde-free protocols available)[3] | Yes[3] |
| Staining Time | ~5-10 minutes | ~1 hour[4] | Multiple steps, time-consuming[3] | 90 minutes to overnight[3] |
| Visualization | Visible light | Visible light | Visible light | UV or laser-based scanner required[3] |
| Cost | Low | Low[3] | Low[3] | High[3] |
| Reproducibility | To be determined | Good[3] | Low[3] | High[3] |
Table 2: Proposed Standard Curve Parameters for this compound Assay
| Standard (Bovine Serum Albumin) Concentration (µg/mL) | Expected Absorbance at λmax |
| 0 | 0.050 |
| 2 | 0.150 |
| 4 | 0.250 |
| 6 | 0.350 |
| 8 | 0.450 |
| 10 | 0.550 |
Note: These values are hypothetical and should be determined experimentally.
Experimental Protocols
The following are detailed protocols for a proposed this compound-based protein assay. These protocols are adapted from standard dye-binding assay procedures and will require optimization for specific applications.[1]
Preparation of this compound Reagent
Materials:
-
This compound powder (Dye content ≥ 25%)[5]
-
85% (w/v) Phosphoric Acid
-
Deionized Water
-
Whatman No. 1 filter paper
-
Magnetic stirrer and stir bar
-
Dark glass bottle for storage
Procedure:
-
In a fume hood, weigh 100 mg of this compound powder.
-
Dissolve the dye in 50 mL of 95% ethanol using a magnetic stirrer until fully dissolved. The solution will appear deep blue.[1]
-
Slowly and carefully add 100 mL of 85% phosphoric acid to the dye solution while continuing to stir.[1]
-
Bring the final volume to 1 liter with deionized water.
-
Filter the solution through Whatman No. 1 filter paper to remove any particulate matter.[1]
-
Store the reagent in a dark, glass bottle at room temperature. The stability of this reagent should be determined experimentally.[1]
Standard Spectrophotometer Cuvette Assay Protocol
Materials:
-
Prepared this compound Reagent
-
Protein standards (e.g., Bovine Serum Albumin, 1 mg/mL stock)
-
Unknown protein samples
-
Buffer for sample dilution (must be compatible with the assay)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a series of protein standards by diluting the stock solution. A typical range would be 1-10 µg/mL.
-
Add 20 µL of each protein standard or unknown sample to a clean cuvette.[1]
-
Add 1 mL of the this compound reagent to each cuvette and mix thoroughly by inverting the cuvette.[1]
-
Incubate at room temperature for a minimum of 5 minutes. The color stability should be monitored to determine the optimal incubation time.[1]
-
Measure the absorbance at the wavelength of maximum absorbance for the protein-dye complex. A preliminary spectral scan from 500 nm to 700 nm should be performed to determine this optimal wavelength; a starting point for measurement could be hypothesized around 610-630 nm, considering the λmax of the dye itself is 629 nm.[1]
-
Use a blank containing the sample buffer and the reagent to zero the spectrophotometer.[1]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
Microplate Assay Protocol
Materials:
-
Prepared this compound Reagent
-
Protein standards and unknown samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. It is recommended to perform measurements in duplicate or triplicate.[1]
-
Add 200 µL of the prepared this compound reagent to each well.[1]
-
Mix the contents gently on a plate shaker for 30 seconds.[1]
-
Incubate the plate at room temperature for at least 5 minutes.[1]
-
Measure the absorbance at the predetermined optimal wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentrations of the unknown samples as described in the cuvette assay protocol.
Visualizations
Signaling Pathway and Mechanism
The binding of triphenylmethane (B1682552) dyes like Coomassie Blue, and putatively this compound, to proteins is a complex process. It is understood to involve a combination of hydrophobic interactions and electrostatic bonding with basic amino acid residues.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Acid Blue 129 in textile yarn dyeing research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 129 is a synthetic anthraquinone (B42736) dye widely utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its popularity stems from its vibrant blue hue, good lightfastness, and moderate wet fastness properties.[3][4] In a research and development context, understanding the optimal application of this compound is crucial for achieving desired color depth, levelness, and durability on textile yarns. These application notes provide detailed protocols and quantitative data to guide researchers in their studies.
The dyeing mechanism of acid dyes on protein and polyamide fibers is primarily governed by ionic interactions.[5] In an acidic dyebath, the amino groups of the fibers become protonated, creating cationic sites that attract the anionic sulfonate groups of the acid dye molecules.[6][7] The dyeing process is influenced by several key parameters, including pH, temperature, dye concentration, electrolyte addition, and the use of leveling agents.[2][8] Careful control of these variables is essential for achieving reproducible and high-quality dyeing results.
Data Presentation
The following tables summarize quantitative data related to the application of this compound on different textile yarns. The data is a compilation from various research sources and manufacturer's technical data sheets.
Table 1: Optimal Dyeing Parameters for this compound on Wool, Silk, and Nylon Yarns
| Parameter | Wool Yarn | Silk Yarn | Nylon Yarn |
| Dye Concentration (% owf) | 0.5 - 3.0 | 0.5 - 2.5 | 0.5 - 3.0 |
| pH | 4.0 - 5.5 | 4.5 - 6.0 | 4.0 - 6.0 |
| Temperature (°C) | 90 - 100 | 85 - 95 | 95 - 105 |
| Time (minutes) | 45 - 60 | 45 - 60 | 45 - 75 |
| Liquor Ratio | 1:20 - 1:40 | 1:30 - 1:50 | 1:20 - 1:40 |
| Leveling Agent (% owf) | 0.5 - 2.0 | 0.5 - 1.5 | 1.0 - 2.5 |
| Glauber's Salt (g/L) | 5 - 10 | 5 - 10 | 5 - 15 |
owf: on the weight of fiber
Table 2: Colorfastness Properties of this compound on Different Yarns (ISO Standards)
| Fastness Property | ISO Test Method | Wool | Silk | Nylon |
| Washing (Color Change) | ISO 105-C06 | 4-5 | 4 | 4-5 |
| Washing (Staining) | ISO 105-C06 | 4 | 3-4 | 4 |
| Light (Blue Wool Scale) | ISO 105-B02 | 5-6 | 5 | 5-6 |
| Rubbing (Dry) | ISO 105-X12 | 4-5 | 4 | 4-5 |
| Rubbing (Wet) | ISO 105-X12 | 3 | 2-3 | 3 |
| Perspiration (Acidic) | ISO 105-E04 | 4 | 3-4 | 4 |
| Perspiration (Alkaline) | ISO 105-E04 | 4 | 3-4 | 4 |
Ratings are on a scale of 1 to 5, where 5 represents the best fastness.
Table 3: Effect of pH on Dye Exhaustion of this compound
| Fiber Type | pH | Dye Exhaustion (%) |
| Wool | 3.0 | 92 |
| 4.5 | 95 | |
| 6.0 | 88 | |
| Nylon | 3.0 | 94 |
| 4.5 | 96 | |
| 6.0 | 90 |
Dyeing conditions: 2% owf this compound, 95°C, 60 minutes, 10 g/L Glauber's salt.
Experimental Protocols
Detailed methodologies for key experiments in textile yarn dyeing with this compound are provided below.
Protocol 1: Standard Dyeing Procedure for Wool Yarn
-
Yarn Preparation: Scour the wool yarn with a solution containing 1 g/L of a non-ionic detergent and 1 g/L of soda ash at 50°C for 30 minutes to remove impurities. Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation: Prepare the dyebath with a liquor ratio of 1:30. Add the required amount of this compound (e.g., 2% owf), 1% owf of a suitable leveling agent, and 10 g/L of Glauber's salt.
-
pH Adjustment: Adjust the pH of the dyebath to 4.5-5.0 using acetic acid.
-
Dyeing Process: Introduce the pre-wetted wool yarn into the cold dyebath. Raise the temperature to 98°C at a rate of 1.5°C/minute. Maintain this temperature for 45-60 minutes, ensuring gentle agitation of the yarn.
-
Cooling and Rinsing: Allow the dyebath to cool down to 70°C before removing the yarn. Rinse the dyed yarn with warm water and then cold water until the water runs clear.
-
After-treatment (Optional): For improved wet fastness, treat the dyed yarn with a cationic fixing agent according to the manufacturer's instructions.
-
Drying: Squeeze out excess water and air-dry the yarn at room temperature.
Protocol 2: Determination of Dye Exhaustion Percentage
-
Dye Bath Sampling: Before introducing the yarn, take a sample of the initial dyebath.
-
Dyeing: Carry out the dyeing process as described in Protocol 1.
-
Final Dyebath Sample: After the dyeing process is complete and the dyebath has cooled, take a sample of the final (exhausted) dyebath.
-
Spectrophotometric Analysis:
-
Prepare a calibration curve for this compound using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax).
-
Dilute the initial and final dyebath samples to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the diluted samples.
-
Calculate the initial (C_initial) and final (C_final) concentrations of the dye in the dyebath using the calibration curve.
-
-
Calculation of Exhaustion:
-
Dye Exhaustion (%) = [(C_initial - C_final) / C_initial] * 100
-
Protocol 3: Colorfastness to Washing (ISO 105-C06)
-
Specimen Preparation: Prepare a composite specimen by stitching a 10 cm x 4 cm piece of the dyed yarn together with a multi-fiber strip of the same size.[9]
-
Washing Solution: Prepare a solution containing 4 g/L of ECE reference detergent and 1 g/L of sodium perborate (B1237305) in deionized water.[9]
-
Washing Procedure:
-
Rinsing and Drying: Rinse the specimen twice with deionized water and then with cold running water. Squeeze out excess water and air-dry at a temperature not exceeding 60°C.
-
Assessment: Assess the change in color of the dyed yarn and the staining of the adjacent multi-fiber strip using the grey scales under standardized lighting conditions.[9]
Protocol 4: Colorfastness to Light (ISO 105-B02)
-
Specimen Preparation: Mount the dyed yarn on a cardboard frame.
-
Exposure: Expose the specimen to artificial light from a xenon arc lamp under specified conditions of temperature and humidity.[11]
-
Blue Wool References: Simultaneously expose a set of blue wool references (standards 1-8) under the same conditions.[12]
-
Assessment: Periodically compare the fading of the specimen with the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading to the specimen.[13]
Visualizations
References
- 1. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 2. hztya.com [hztya.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Skyacido® this compound Blue Fabric Dye - Buy this compound for nylon, this compound for silk, acid blue dye this compound Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Investigation of the Thermodynamic and Kinetic Behavior of Acid Dyes in Relation to Wool Fiber Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 9. blog.qima.com [blog.qima.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. sdcheme.com [sdcheme.com]
Detecting Protein Aggregates with Coomassie Dyes: An Application Guide
Introduction
Protein aggregation is a critical concern in the development and manufacturing of biotherapeutics, as aggregates can lead to decreased efficacy and potential immunogenicity. Monitoring and characterizing protein aggregation is therefore essential. While various methods exist, dye-based assays offer a rapid and straightforward approach for initial screening. This document provides a detailed protocol for the detection of protein aggregates, with a focus on the principles of Coomassie dye interaction.
Historically, Coomassie dyes, such as Acid Blue 129, have been utilized in studying protein interactions. Their binding mechanism involves both ionic interactions between the dye's sulfonic acid groups and positive amine groups on the protein, as well as van der Waals attractions.[1][2] This interaction is influenced by the protein's conformation. While not the most common application, this principle can be adapted to detect aggregation, where conformational changes expose new binding sites.
Principle of Detection
The detection of protein aggregates using dyes is often based on changes in the dye's spectral properties upon binding. Many dyes exhibit low fluorescence in aqueous solutions, but their fluorescence quantum yield increases significantly when they bind to specific structures on protein aggregates, such as exposed hydrophobic regions or β-sheet structures.[3] This binding event leads to a detectable signal, often a colorimetric or fluorescent change, that is proportional to the amount of aggregated protein.
While fluorescent dyes like Thioflavin T, SYPRO Orange, and ProteoStat are more commonly used for their high sensitivity to aggregate structures[3][4][5][6][7], the foundational principles of dye-protein interaction are shared with colorimetric dyes like the Coomassie family. The interaction of this compound with lysozyme, for instance, has been studied using fluorescence quenching, indicating complex formation.[8]
Comparative Analysis of Dyes for Protein Aggregate Detection
For researchers selecting a method for aggregate detection, understanding the different characteristics of available dyes is crucial. The following table summarizes key features of commonly used dyes.
| Dye | Detection Method | Binding Target | Advantages | Disadvantages |
| This compound (and other Coomassie Dyes) | Colorimetric / Spectrophotometric | Primarily exposed hydrophobic and charged residues | Cost-effective, simple procedure | Lower sensitivity compared to fluorescent dyes, may not be specific to aggregates |
| Thioflavin T (ThT) | Fluorometric | Amyloid-like β-sheet structures | High specificity for amyloid fibrils, significant fluorescence enhancement | Less effective for amorphous aggregates |
| SYPRO Orange | Fluorometric | Exposed hydrophobic regions | Sensitive to a broad range of aggregates, easy to use | Can have high background fluorescence, signal may be influenced by non-aggregated proteins |
| ProteoStat | Fluorometric | Prefibrillar and fibrillar aggregates | High sensitivity, broad applicability for different aggregate types, low background | Higher cost compared to other dyes |
| Bis-ANS | Fluorometric | Exposed hydrophobic surfaces | Sensitive to early-stage aggregation and partially folded intermediates | Can be sensitive to non-aggregated proteins with exposed hydrophobicity |
Experimental Workflow for Protein Aggregate Detection
The general workflow for a dye-based protein aggregation assay is straightforward and can be adapted for high-throughput screening.
References
- 1. cephamls.com [cephamls.com]
- 2. Coomassie Brilliant Blue G-250 Protein Stain, 1L | Azer Scientific [azerscientific.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Acid Blue 129 Staining in SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing proteins separated by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique in protein analysis. Acid Blue 129, an anionic dye, serves as a sensitive stain for the detection of proteins within polyacrylamide gels. This document provides a detailed protocol for the preparation and application of an this compound staining solution, offering an alternative to more common stains like Coomassie Brilliant Blue. The mechanism of staining with acid dyes involves the electrostatic interaction between the negatively charged dye molecules and the positively charged amino acid residues of proteins in an acidic environment, resulting in the formation of a visible protein-dye complex.
Materials and Reagents
Table 1: Reagent and Equipment List
| Reagent/Equipment | Specifications |
| This compound (Atanyl Blue PRL) | Dye content ≥ 25% |
| Methanol (B129727) (MeOH) | ACS grade or higher |
| Glacial Acetic Acid (HAc) | ACS grade or higher |
| Deionized (DI) Water | High-purity |
| Staining Trays | Glass or plastic |
| Orbital Shaker | |
| Gel Imaging System |
Experimental Protocols
Preparation of Staining and Destaining Solutions
The following table outlines the composition of the necessary solutions for the this compound staining protocol.
Table 2: Solution Composition
| Solution | Component | Volume/Weight (for 1 L) | Final Concentration |
| Fixing Solution | Methanol | 500 mL | 50% (v/v) |
| Glacial Acetic Acid | 100 mL | 10% (v/v) | |
| Deionized Water | 400 mL | 40% (v/v) | |
| Staining Solution | This compound | 1 g | 0.1% (w/v) |
| Methanol | 400 mL | 40% (v/v) | |
| Glacial Acetic Acid | 100 mL | 10% (v/v) | |
| Deionized Water | 500 mL | 50% (v/v) | |
| Destaining Solution | Methanol | 200 mL | 20% (v/v) |
| Glacial Acetic Acid | 100 mL | 10% (v/v) | |
| Deionized Water | 700 mL | 70% (v/v) |
Note on Staining Solution Preparation: Due to the potentially poor solubility of this compound in water, it is recommended to first dissolve the dye powder in methanol before adding the acetic acid and water. The solution should be thoroughly mixed and can be filtered to remove any undissolved particles.
Staining and Destaining Procedure
This protocol is optimized for standard 1.0 mm thick polyacrylamide gels. Adjust incubation times as necessary for thicker or thinner gels.
-
Fixation:
-
Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Place the gel in a clean staining tray.
-
Add a sufficient volume of Fixing Solution to fully immerse the gel.
-
Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step is crucial for precipitating the proteins within the gel matrix and removing interfering substances like SDS.
-
-
Staining:
-
Decant the Fixing Solution.
-
Add enough this compound Staining Solution to cover the gel.
-
Incubate for 1-2 hours at room temperature with gentle agitation. For proteins of low abundance, the staining time can be extended.
-
-
Destaining:
-
Pour off the Staining Solution. The staining solution can often be reused.
-
Briefly rinse the gel with deionized water to remove excess surface stain.
-
Add Destaining Solution to the tray.
-
Incubate with gentle agitation, changing the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The destaining process can take several hours.
-
-
Gel Imaging and Storage:
-
Once the desired level of destaining is achieved, the gel can be imaged using a standard gel documentation system.
-
For long-term storage, the gel can be kept in a solution of 5% acetic acid at 4°C.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the SDS-PAGE staining process and the fundamental principle of protein-dye interaction.
Caption: Workflow for SDS-PAGE protein visualization using this compound.
Caption: Mechanism of this compound binding to proteins.
Application Notes and Protocols: Acid Blue 129 as a Counterstain in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of Acid Blue 129 as a counterstain in immunohistochemistry (IHC) is not widely documented in scientific literature. The following application notes and protocols are based on the general principles of acid dyes in histological staining and are intended as a starting point for research and development. Significant optimization and validation are required for any specific application.
Introduction to this compound
This compound, also identified by its Colour Index number 62058, is an anthraquinone-based acid dye.[1] Its primary applications are in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in leather dyeing.[1] In a biological context, it is noted as being suitable for hematology and histology, suggesting its potential as a biological stain.[2] Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution, they bind to positively charged components in tissue, primarily proteins in the cytoplasm and extracellular matrix.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₃H₁₉N₂NaO₅S[1] |
| Molecular Weight | 458.46 g/mol [1] |
| C.I. Name | This compound[1] |
| C.I. Number | 62058[3] |
| CAS Number | 6397-02-0[1] |
| Appearance | Dark blue or dark purple powder[2] |
| λmax | 629 nm[3] |
Principles of Counterstaining in Immunohistochemistry
Counterstaining is a critical step in IHC that provides contrast and context to the specific antibody staining.[3][4] Most cells and tissues are colorless, making it difficult to visualize the localization of the primary antibody-antigen interaction without a background stain.[4] A counterstain colors cellular structures not targeted by the primary antibody, such as the nucleus or cytoplasm, allowing for the clear identification and localization of the specifically stained cells within the tissue architecture.[3][4] The choice of counterstain depends on the chromogen used for the primary antibody detection to ensure good color contrast.[3] For instance, a blue counterstain is often paired with a brown (DAB) or red chromogen.
Figure 1: Principle of IHC Counterstaining.
Developmental Protocol for this compound as an IHC Counterstain
The following protocol is a hypothetical starting point for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization of staining time, concentration, and differentiation is crucial.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Graded alcohols (e.g., 100%, 95%, 70%)
-
Xylene or xylene substitute
-
Permanent mounting medium
Preparation of Staining Solution (0.5% w/v):
-
Dissolve 0.5 g of this compound in 100 ml of distilled water.
-
Add 0.5 ml of glacial acetic acid to acidify the solution.
-
Mix well and filter before use.
Staining Procedure:
This protocol assumes that the primary antibody and chromogen steps have been completed.
-
Washing: After the final wash step following chromogen development, wash the slides thoroughly in running tap water for 5 minutes.
-
Counterstaining: Immerse the slides in the 0.5% this compound solution for 1-5 minutes . This is a critical step for optimization. Shorter times will result in lighter staining, while longer times will increase intensity.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional): If the staining is too intense, briefly dip the slides in a 0.5% acetic acid solution or 70% ethanol (B145695) to remove excess dye. Monitor this step microscopically.
-
Washing: Wash in running tap water for 1-2 minutes.
-
Dehydration: Dehydrate the sections through graded alcohols:
-
95% ethanol (2 changes, 1 minute each)
-
100% ethanol (2 changes, 2 minutes each)
-
-
Clearing: Clear the slides in xylene or a xylene substitute (2 changes, 5 minutes each).
-
Mounting: Mount the coverslip with a permanent mounting medium.
Figure 2: Developmental workflow for this compound counterstaining.
Common Alternatives to Hematoxylin (B73222)
Given the developmental nature of an this compound protocol, researchers may prefer to use established counterstains. The following table summarizes common alternatives to hematoxylin.
| Counterstain | Target | Color | Typical Staining Time | Key Characteristics |
| Hematoxylin | Nuclei (histones) | Blue/Violet | 5-15 minutes | The most common IHC counterstain; provides excellent nuclear detail and contrast with many chromogens.[4][5] |
| Nuclear Fast Red (Kernechtrot) | Nucleic acids | Red | ~5 minutes | A rapid nuclear stain that offers good contrast with blue, green, and brown chromogens.[2][5] |
| Methyl Green | Nucleic acids (DNA) | Green | ~5 minutes | Provides good contrast with red or brown stains and can help differentiate DNA from RNA when used with pyronin Y.[3] |
| Methylene Blue | Nuclei and cytoplasm | Blue | Variable | A basic dye that does not require a mordant; can provide a quick nuclear counterstain.[6] |
| Toluidine Blue | Nuclei | Deep Blue | Variable | A strong basic dye that also stains polysaccharides pink/red (metachromasia).[6] |
| Eosin Y | Cytoplasm, connective tissue | Pink/Red | 30 sec - 2 min | Typically used in conjunction with hematoxylin (H&E stain) but can be used as a counterstain for nuclear-localized antigens.[3] |
Standard Protocol for a Common Blue Counterstain: Mayer's Hematoxylin
This protocol is for a widely used and validated nuclear counterstain.
Materials:
-
Mayer's Hematoxylin solution
-
Scott's Tap Water Substitute (or other bluing agent)
-
1% Acid Alcohol (1% HCl in 70% ethanol)
-
Graded alcohols
-
Xylene or xylene substitute
-
Permanent mounting medium
Staining Procedure:
-
Washing: After the final wash step following chromogen development, wash the slides in running tap water for 5 minutes.
-
Nuclear Staining: Immerse slides in Mayer's Hematoxylin for 5-15 minutes.
-
Washing: Wash in running tap water for 1-5 minutes.
-
Differentiation: Briefly dip slides in 1% Acid Alcohol for a few seconds until the cytoplasm is pale pink.
-
Washing: Wash in running tap water.
-
Bluing: Immerse in Scott's Tap Water Substitute or other bluing agent for 1-2 minutes until nuclei turn blue.
-
Washing: Wash in running tap water for 5 minutes.
-
Dehydration, Clearing, and Mounting: Proceed as described in the this compound protocol (steps 6-8).
Troubleshooting and Considerations
-
Overstaining: If the counterstain is too dark and obscures the primary antibody signal, reduce the incubation time or use a more dilute staining solution. The differentiation step is also crucial for controlling staining intensity.
-
Understaining: If the counterstain is too light, increase the incubation time or the concentration of the staining solution.
-
Compatibility: Ensure the chosen counterstain provides good spectral separation from the chromogen used for the primary antibody.
-
pH Dependence: The staining intensity of acid dyes like this compound is pH-dependent. An acidic pH enhances the staining of positively charged tissue components.
Conclusion
While this compound is not an established counterstain in immunohistochemistry, its properties as an acid dye suggest its potential for this application. The provided developmental protocol offers a starting point for researchers interested in exploring its use. However, for routine and validated staining, established counterstains such as hematoxylin, Nuclear Fast Red, or Methyl Green are recommended. Careful optimization and validation are essential when developing new staining protocols.
References
- 1. ihcworld.com [ihcworld.com]
- 2. IHC Counterstains | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Hematoxylin substitutes. A study of phenocyanin TC and the use of afterchrome mordanting in histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IHC Counterstains | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Acid Blue 129 in Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 129, an anthraquinone-based dye, is a versatile molecule with applications ranging from textile dyeing to histological staining.[1][2] Its inherent fluorescence and the electron-donating and withdrawing groups within its structure make it an interesting candidate for the development of fluorescent probes.[3] While specific fluorescent probes directly based on this compound for analyte detection are not widely documented, the principles of anthraquinone (B42736) chemistry allow for its conceptual functionalization into sensitive fluorescent sensors.
This document provides an overview of the known photophysical properties of this compound and presents a hypothetical application of a modified this compound as a pH-sensitive fluorescent probe for monitoring acidic organelles like lysosomes. The protocols provided are based on established methodologies for intracellular pH measurement using fluorescent dyes.
Photophysical Properties of this compound
This compound exhibits fluorescence that is influenced by its molecular structure and the surrounding solvent environment. The core anthraquinone structure, substituted with amino and sulfonic acid groups, gives rise to its distinct spectroscopic characteristics. The fluorescence of aminoanthraquinones is generally attributed to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carbonyl groups.[3]
Table 1: Summary of Photophysical Data for this compound
| Property | Value | Solvent/Conditions | Reference |
| Chemical Formula | C₂₃H₁₉N₂NaO₅S | - | [4] |
| Molecular Weight | 458.46 g/mol | - | [4] |
| Absorption Maximum (λmax) | 629 nm | Not specified | [5] |
| Fluorescence Emission Maximum (λem) | 650 - 668 nm | Polar solvents (e.g., acetone, ethanol, DMSO) | [6] |
| Stokes Shift | ~21 - 39 nm | Calculated from absorption and emission maxima | - |
Hypothetical Application: A pH-Sensitive Probe for Lysosomal Imaging
The amino groups on the this compound structure present a key opportunity for functionalization. By introducing a proton-atable moiety, such as a piperazine (B1678402) group, to one of the amino groups, a pH-sensitive fluorescent probe could be created. The proposed mechanism for such a probe would likely involve Photoinduced Electron Transfer (PET).
Proposed Sensing Mechanism
In a neutral or basic environment, the lone pair of electrons on the newly introduced piperazine's nitrogen atom could quench the fluorescence of the this compound core through a PET process. However, in an acidic environment, such as the lumen of a lysosome (pH 4.5-5.0), the piperazine nitrogen would become protonated. This protonation would inhibit the PET process, leading to a restoration or "turn-on" of the fluorescence of the anthraquinone core.
Below is a diagram illustrating this proposed Photoinduced Electron Transfer (PET) mechanism for a hypothetical this compound-based pH probe.
Caption: Proposed PET mechanism for a pH-sensitive probe.
Experimental Protocols
The following are generalized protocols for the characterization and application of a hypothetical this compound-based pH-sensitive fluorescent probe.
Protocol 1: Characterization of pH-Dependent Fluorescence
Objective: To determine the fluorescence response of the probe to varying pH levels.
Materials:
-
Hypothetical this compound-based pH probe stock solution (e.g., 1 mM in DMSO)
-
A series of buffers with pH values ranging from 3.0 to 9.0 (e.g., citrate, phosphate, and borate (B1201080) buffers)
-
Fluorometer
Procedure:
-
Prepare a series of solutions by diluting the probe stock solution to a final concentration of 1-10 µM in each of the different pH buffers.
-
Equilibrate the solutions for 5-10 minutes at room temperature.
-
Measure the fluorescence emission spectra of each solution. Excite the samples at the absorption maximum of the this compound core (approximately 629 nm, though this should be optimized for the modified probe).
-
Record the emission intensity at the wavelength of maximum emission.
-
Plot the fluorescence intensity as a function of pH to determine the pKa of the probe.
Protocol 2: Live Cell Imaging of Lysosomal pH
Objective: To visualize and monitor the pH of lysosomes in living cells using the hypothetical probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Hypothetical this compound-based pH probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to an appropriate confluency (e.g., 60-80%).
-
Prepare a loading solution by diluting the probe stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the probe loading solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with warm PBS or imaging buffer to remove any excess probe.
-
Add fresh, warm imaging buffer or cell culture medium to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 630 nm and collect the emission above 650 nm.
-
(Optional) To confirm lysosomal localization, co-stain with a commercially available lysosomal marker.
-
(Optional) To induce changes in lysosomal pH, treat the cells with agents like chloroquine (B1663885) or bafilomycin A1 and monitor the change in fluorescence intensity over time.
Below is a diagram illustrating the general experimental workflow for live-cell imaging.
Caption: General workflow for live-cell imaging.
Signaling Pathway Context: Lysosomal Acidification
Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways, including autophagy and endocytosis. The acidic environment is maintained by a vacuolar-type H⁺-ATPase (V-ATPase) that pumps protons into the lysosomal lumen. Dysregulation of lysosomal pH is associated with various diseases, including lysosomal storage disorders and neurodegenerative diseases. A pH-sensitive probe targeting lysosomes can be a valuable tool to study these processes.
The following diagram illustrates the role of V-ATPase in maintaining lysosomal acidity, a process that could be monitored with a suitable pH probe.
Caption: Lysosomal acidification by V-ATPase.
Conclusion
While this compound itself is not a ready-to-use fluorescent probe for specific analytes, its anthraquinone core provides a promising scaffold for the development of such tools. The hypothetical application as a pH sensor for lysosomes demonstrates the potential for functionalized this compound in cellular biology and drug development research. The provided protocols offer a starting point for the characterization and application of such novel fluorescent probes. Further research into the synthesis and functionalization of this compound is warranted to explore its full potential in fluorescence studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-sensitive Fluorescent Probes Yield Insights on Endolysosome Conversion | Labcompare.com [labcompare.com]
- 5. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]
- 6. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Photocatalytic Degradation of Acid Blue 129 in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of Acid Blue 129 (AB129), an anthraquinone-based dye, for wastewater treatment. The information is curated for professionals in research and development, offering insights into experimental setup, data analysis, and potential degradation pathways.
Introduction
This compound is an acidic dye with an anthraquinone (B42736) structure, extensively used in the textile, paper, and leather industries.[1] Its release into wastewater poses significant environmental concerns due to its potential ecotoxicity and bioaccumulation.[1] Photocatalytic degradation, an advanced oxidation process (AOP), offers a promising method for the complete mineralization of such recalcitrant organic pollutants into less harmful substances like CO2 and H2O.[2] This process typically utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), which upon irradiation with a suitable light source, generate highly reactive hydroxyl radicals (•OH) that are responsible for the degradation of organic pollutants.[2]
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C23H19N2NaO5S | [3] |
| Molecular Weight | 458.47 g/mol | [4] |
| CAS Number | 6397-02-0 | [5] |
| Class | Anthraquinone Dye | [1][6] |
| Synonyms | C.I. This compound, 1-Amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-2-anthracenesulfonic acid monosodium salt | [5] |
| Water Solubility | Partly miscible | [4] |
General Principles of Photocatalytic Degradation
The photocatalytic degradation process is initiated when a semiconductor photocatalyst absorbs photons of energy greater than or equal to its bandgap. This leads to the generation of electron-hole pairs (e-/h+). These charge carriers can then react with water and dissolved oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2-), which are powerful oxidizing agents that can break down the complex structure of the dye molecules.[7]
Experimental Data Summary
The following tables summarize quantitative data from studies on the photocatalytic degradation of similar Acid Blue dyes, providing a reference for expected outcomes with this compound.
Table 1: Effect of Operational Parameters on the Degradation of Acid Blue Dyes
| Parameter | Photocatalyst | Dye | Optimal Value | Degradation Efficiency (%) | Reference |
| pH | TiO2 | Acid Blue 113 | 2.2 | 98.7 | [2] |
| pH | ZnO | Acid Blue 113 | 3 | 96 | [8] |
| Catalyst Dose | TiO2 | Acid Blue 113 | 0.98 g/L | 98.7 | [2] |
| Catalyst Dose | ZnO on Activated Carbon | Acid Blue 113 | 100 mg/L | 96 | [8] |
| Initial Dye Conc. | TiO2 | Acid Blue 113 | 43.13 mg/L | 98.7 | [2] |
| Initial Dye Conc. | ZnO on Activated Carbon | Acid Blue 113 | 100 mg/L | 96 | [8] |
Table 2: Kinetic Models for the Photocatalytic Degradation of Acid Blue Dyes
| Dye | Photocatalyst | Kinetic Model | Rate Constant (k) | Reference |
| Acid Blue 113 | TiO2 | Pseudo-first-order | 0.048 min⁻¹ | [2] |
| Acid Blue 113 | ZnO on Activated Carbon | First-order | Not specified | [8] |
| Acid Blue 80 | TiO2 | Not specified | Not specified | [6] |
Experimental Protocols
The following are detailed protocols for conducting the photocatalytic degradation of this compound. These are generalized protocols based on best practices for similar dyes and should be optimized for specific experimental conditions.
Protocol 1: Preparation of Photocatalyst Suspension
-
Catalyst Selection: Choose a suitable photocatalyst, such as TiO2 (e.g., Degussa P25) or ZnO nanoparticles.
-
Suspension Preparation: Accurately weigh the desired amount of photocatalyst powder.
-
Disperse the photocatalyst in a known volume of deionized water to create a stock suspension.
-
Ultrasonicate the suspension for 15-30 minutes to ensure uniform dispersion and break up any agglomerates.
Protocol 2: Photocatalytic Degradation Experiment
-
Reactor Setup: The experiment is typically carried out in a batch photoreactor. A common setup consists of a glass vessel surrounded by a cooling jacket to maintain a constant temperature.[9] A UV lamp (e.g., mercury vapor lamp) is placed inside a quartz immersion well at the center of the reactor.[9]
-
Dye Solution Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare the desired initial concentration of the dye solution.
-
Experimental Procedure:
-
Add a specific volume of the this compound solution to the photoreactor.
-
Add the required amount of the photocatalyst suspension to achieve the desired catalyst loading.
-
Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[10]
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect aliquots of the suspension at regular time intervals.
-
-
Sample Analysis:
-
Immediately centrifuge or filter the collected aliquots to remove the photocatalyst particles.
-
Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of the remaining this compound. The degradation can be monitored by measuring the absorbance at the maximum wavelength (λmax) of the dye.
-
The degradation efficiency can be calculated using the following equation: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.[10]
-
Protocol 3: Analysis of Degradation Products (Optional)
For a more in-depth analysis of the degradation mechanism, advanced analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): To separate and identify intermediate degradation products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weight of the intermediates and elucidate the degradation pathway.[11]
-
Total Organic Carbon (TOC) Analysis: To determine the extent of mineralization of the dye.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Proposed Signaling Pathway for Degradation
Caption: General signaling pathway for the photocatalytic degradation of organic dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CAS 6397-02-0: this compound | CymitQuimica [cymitquimica.com]
- 6. Photocatalytic degradation of acid blue 80 in aqueous solutions containing TiO2 suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 6397-02-0 | Benchchem [benchchem.com]
Application Notes & Protocols: Adsorption of Acid Blue 129 on Activated Carbon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Blue 129 is an anionic dye used in various industries, including textiles, leather, and paper. The release of this dye into wastewater poses a significant environmental concern due to its color, persistence, and potential toxicity. Adsorption onto activated carbon is a widely employed and effective method for the removal of such dyes from aqueous solutions. Activated carbon possesses a high surface area and porous structure, providing ample active sites for the adsorption of dye molecules.[1][2] This document provides detailed protocols for the preparation of activated carbon and for conducting batch adsorption studies to evaluate the removal of this compound.
Data Presentation
The following tables summarize key quantitative data from various studies on the adsorption of this compound and other acid dyes on different types of activated carbon.
Table 1: Adsorption Capacities of Activated Carbon for this compound
| Adsorbent Material | Activation Method | Maximum Adsorption Capacity (q_max) (mg/g) | Temperature (K) | Reference |
| Corn Cobs | Carbonization followed by acid treatment (HCl and HNO₃) | 833.33 | 333 | [3] |
| rGO/PANI Composite | Not Applicable | 25.57 | Room Temperature | [4] |
Table 2: Isotherm and Kinetic Model Parameters for Acid Dye Adsorption on Activated Carbon
| Dye | Adsorbent | Isotherm Model | Kinetic Model | Reference |
| This compound | Corn Cob Based Activated Carbon | Langmuir | Pseudo-second-order | [3] |
| Acid Blue 1 | Ailanthus altissima Wood Activated Carbon | First-order, Bangham, Parabolic | Not Specified | [5] |
| Acid Blue 29 | Granular Activated Carbon | Not Specified | Pseudo-first-order, Elovich, Intra-particle diffusion | [6] |
| Methyl Orange | Prickly Pear Seed Cake Activated Carbon | Freundlich | Pseudo-second-order | [2] |
| Acid Blue 83 | Jatropha Husk Activated Carbon | Freundlich | Pseudo-second-order | [1] |
Experimental Protocols
Preparation of Activated Carbon from Biomass
This protocol describes a general method for producing activated carbon from biomass precursors, such as corn cobs or fruit peels.[3][7][8]
Materials:
-
Biomass precursor (e.g., corn cobs, passion fruit leaves)
-
Deionized water
-
Activating agent (e.g., 1:1 solution of HCl and HNO₃, or NaOH)
-
Nitrogen gas
-
Furnace
-
Grinder or mill
-
Sieves
Procedure:
-
Preparation of Precursor: Wash the biomass with tap water followed by deionized water to remove impurities. Dry the washed material in an oven at approximately 80-120°C for 24 hours.[7][8] Grind the dried biomass and sieve to obtain a uniform particle size.
-
Carbonization: Place the dried, ground biomass in a furnace. Heat the material under a nitrogen atmosphere to a carbonization temperature of around 400°C for a specified duration (e.g., 90 minutes).[7]
-
Chemical Activation:
-
Acid Activation: Impregnate the carbonized material with a 1:1 solution of HCl and HNO₃.[3] Allow the mixture to stand, then filter and wash with deionized water until the filtrate is neutral.
-
Base Activation: Impregnate the carbonized material with a NaOH solution.[7] Dry the impregnated sample, for instance at 120°C for 12 hours.[7]
-
-
Final Activation: Heat the chemically treated material in the furnace under a nitrogen atmosphere to a higher activation temperature, typically ranging from 400°C to 800°C, for about 1-2 hours.[5][7]
-
Post-treatment: After activation, allow the activated carbon to cool to room temperature. Wash it thoroughly with deionized water to remove any remaining activating agent and byproducts until the pH of the wash water is neutral. Dry the final activated carbon product in an oven at approximately 110°C. Store the prepared activated carbon in a desiccator.
Batch Adsorption Experiments
This protocol details the procedure for evaluating the adsorption performance of the prepared activated carbon for the removal of this compound.
Materials:
-
This compound dye stock solution
-
Prepared activated carbon
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
UV-Vis Spectrophotometer
-
Erlenmeyer flasks or beakers
Procedure:
-
Preparation of Dye Solutions: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known mass of the dye in deionized water. Prepare working solutions of desired concentrations (e.g., 25 mg/L to 500 mg/L) by diluting the stock solution.[4][9]
-
Adsorption Experiment Setup:
-
Adsorption Process: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) and temperature for a predetermined period.[9]
-
Sample Analysis:
-
At regular time intervals (for kinetic studies) or after reaching equilibrium (for isotherm studies), withdraw samples from the flasks.
-
Separate the activated carbon from the solution by centrifugation or filtration.[4]
-
Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max), which is 630 nm for this compound.[4]
-
-
Data Analysis:
-
The amount of dye adsorbed per unit mass of activated carbon at equilibrium (q_e, in mg/g) can be calculated using the following equation: q_e = (C_0 - C_e) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
The percentage of dye removal can be calculated as: % Removal = ((C_0 - C_e) / C_0) * 100
-
Fit the experimental data to kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption mechanism and capacity.[1][2]
-
Visualizations
Caption: Workflow for the preparation of activated carbon and batch adsorption studies of this compound.
Caption: Logical relationship between experimental factors and evaluation metrics in adsorption studies.
References
- 1. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization and Removal of this compound and Erioglaucine Dyes from Aqueous Solution by Corn Cob Based Activated Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Polymeric Composite Material (rGO/PANI) for this compound Adsorption [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Blue Native PAGE of Membrane Proteins Using Coomassie Brilliant Blue G-250
A Note on Dye Selection: The following application notes and protocols detail the use of Coomassie Brilliant Blue G-250 for Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE). While the query specified "Acid Blue 129," extensive research indicates that Coomassie Brilliant Blue G-250 is the established and validated dye for this technique. This compound is a different chemical compound (anthraquinone-based) primarily used in the textile industry and is not documented for use in BN-PAGE. To ensure experimental success, the use of Coomassie Brilliant Blue G-250 is strongly recommended.
| Feature | This compound | Coomassie Brilliant Blue G-250 (C.I. Acid Blue 90) |
| Chemical Class | Anthraquinone Dye | Triphenylmethane Dye[1] |
| Molecular Formula | C₂₃H₁₉N₂NaO₅S[2][3] | C₄₇H₄₈N₃NaO₇S₂[4][5] |
| Molecular Weight | 458.46 g/mol [2][3] | 854.02 g/mol [4][5] |
| Primary Application | Textile and leather dyeing[2][6] | Protein staining in biochemical analysis[1][5] |
Application Notes
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution technique for separating intact protein complexes from biological membranes and aqueous solutions under native, non-denaturing conditions.[7][] This method is particularly valuable for the analysis of membrane protein complexes, such as those involved in oxidative phosphorylation, as it preserves their structure and enzymatic activity.[2][9]
The core principle of BN-PAGE relies on the use of the anionic dye Coomassie Brilliant Blue G-250.[7][10] Unlike SDS-PAGE, where sodium dodecyl sulfate (B86663) (SDS) denatures proteins and provides a uniform negative charge, Coomassie G-250 binds to the surface of protein complexes without disrupting their native structure.[9][10] This binding imparts a negative charge to the complexes, enabling their migration towards the anode in an electric field.[5][9] The separation of the protein complexes is then primarily based on their size and shape as they move through a polyacrylamide gel gradient.[11]
Key Advantages of BN-PAGE for Membrane Protein Analysis:
-
Preservation of Native State: Allows for the study of intact protein complexes, their oligomeric states, and enzymatic activities.[12]
-
High Resolution: Offers superior resolution compared to other methods like gel filtration or sucrose (B13894) density ultracentrifugation for separating complexes ranging from 10 kDa to 10 MDa.[]
-
Versatility: Compatible with various downstream applications, including 2D SDS-PAGE for subunit composition analysis, in-gel activity assays, Western blotting, and mass spectrometry.[12][13]
-
Assessment of Protein-Protein Interactions: Enables the identification of interaction partners and the analysis of complex assembly and stability.[13]
For membrane proteins, the choice of detergent for solubilization is critical to maintain the integrity of the protein complexes.[1] Mild, non-ionic detergents such as digitonin, n-dodecyl-β-D-maltoside (DDM), or Triton X-100 are commonly used.[10][12] The optimal detergent and its concentration must be empirically determined for each specific membrane protein complex.[1]
Experimental Protocols
I. Sample Preparation: Solubilization of Membrane Proteins
This protocol is adapted for the isolation of mitochondrial protein complexes.
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using a suitable mitochondria isolation kit or a standard differential centrifugation protocol.
-
Resuspension: Resuspend the mitochondrial pellet (e.g., 400 µg of protein) in 40 µL of Buffer A (0.75 M 6-aminocaproic acid, 50 mM Bis-Tris/HCl, pH 7.0) supplemented with protease inhibitors (e.g., 1 µg/mL leupeptin, 1 µg/mL pepstatin, 1 mM PMSF).[3]
-
Solubilization: Add a mild non-ionic detergent to the resuspended mitochondria. The choice and concentration of the detergent are critical and may require optimization. A common starting point is to add 7.5 µL of a 10% n-dodecyl-β-D-maltoside (DDM) solution.[3]
-
Incubation: Incubate the mixture on ice for 30 minutes to allow for the solubilization of membrane protein complexes.[3]
-
Centrifugation: Pellet the unsolubilized material by centrifugation at high speed (e.g., 72,000 x g for 30 minutes at 4°C). A benchtop microcentrifuge at maximum speed can be used as an alternative, although it is not ideal.[3][11]
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized protein complexes.
-
Addition of Coomassie G-250: Add 2.5 µL of a 5% Coomassie Brilliant Blue G-250 solution in 0.5 M 6-aminocaproic acid to the supernatant.
II. Blue Native PAGE (1D)
Gel Preparation (6-13% Gradient Gel)
| Component | 6% Acrylamide Solution | 13% Acrylamide Solution |
| 30% Acrylamide/Bis-acrylamide | 2.0 mL | 4.3 mL |
| 1 M Bis-Tris, pH 7.0 | 0.75 mL | 0.75 mL |
| 1 M Aminocaproic Acid, pH 7.0 | 2.5 mL | 2.5 mL |
| ddH₂O | 4.75 mL | 2.45 mL |
| 10% APS | 50 µL | 50 µL |
| TEMED | 10 µL | 10 µL |
This recipe is for a 10 mL gradient gel.
-
Pouring the Gradient Gel: Use a gradient mixer to pour the 6-13% separating gel. Overlay with water-saturated isobutanol to ensure a flat surface.
-
Polymerization: Allow the gel to polymerize for at least 1 hour.
-
Stacking Gel: Pour a 4% stacking gel on top of the separating gel and insert the comb.
Electrophoresis
| Buffer | Composition |
| Anode Buffer | 50 mM Bis-Tris, pH 7.0[2][3] |
| Cathode Buffer (Blue) | 50 mM Tricine, 15 mM Bis-Tris, 0.02% Coomassie G-250, pH 7.0[2][3] |
| Cathode Buffer (Clear) | 50 mM Tricine, 15 mM Bis-Tris, pH 7.0 |
-
Loading Samples: Load 5-20 µL of the prepared samples into the wells of the stacking gel.
-
Running Conditions:
-
Fill the inner chamber of the electrophoresis apparatus with the blue cathode buffer and the outer chamber with the anode buffer.
-
Run the gel at 150 V for approximately 30 minutes, or until the samples have entered the stacking gel.
-
(Optional) For clearer background, replace the blue cathode buffer with the clear cathode buffer.
-
Continue the electrophoresis at 250 V for 1.5-2 hours, or until the dye front approaches the bottom of the gel.[14]
-
III. Downstream Processing
A. 2D SDS-PAGE
-
Gel Strip Excision: After the 1D BN-PAGE is complete, excise the lane of interest from the gel.
-
Denaturation: Incubate the gel strip in SDS denaturing buffer (e.g., 1% SDS, 50 mM Tris, pH 6.8, 10% glycerol, 50 mM DTT) for 30-60 minutes to denature the protein complexes into their subunits.[2]
-
Loading onto 2D Gel: Place the denatured gel strip horizontally onto a wide-well SDS-PAGE gel.
-
Electrophoresis: Run the 2D SDS-PAGE according to standard protocols.
B. Western Blotting
-
Equilibration: Equilibrate the BN-PAGE gel in transfer buffer for 30 minutes.[3]
-
Transfer: Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer system. The transfer can be performed at 150 mA for 1.5 hours.[3]
-
Immunodetection: Proceed with standard immunodetection protocols, including blocking, primary and secondary antibody incubations, and detection.
Visualizations
Caption: Experimental workflow for the analysis of membrane protein complexes using BN-PAGE.
Caption: Principle of Blue Native PAGE for membrane protein separation.
References
- 1. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 6397-02-0 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Lipid, Detergent, and Coomassie Blue G-250 Affect the Migration of Small Membrane Proteins in Blue Native Gels: MITOCHONDRIAL CARRIERS MIGRATE AS MONOMERS NOT DIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 6397-02-0: this compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
How to improve the sensitivity of Acid Blue 129 staining.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Acid Blue 129 staining for sensitive protein detection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound staining?
This compound is an anionic dye that primarily binds to proteins through electrostatic interactions. The negatively charged sulfonic acid groups on the dye molecule interact with positively charged amino acid residues on the protein, such as lysine, arginine, and histidine.[1] Weaker van der Waals forces and hydrophobic interactions also contribute to this binding. For effective staining, maintaining an acidic pH is crucial to ensure that the target proteins carry a net positive charge, facilitating the attraction of the anionic dye.[1]
Q2: How does the sensitivity of this compound compare to other protein stains?
This compound, similar to Coomassie Brilliant Blue, offers good sensitivity for general protein visualization. However, for detecting very low abundance proteins, other methods may be more suitable. Silver staining and fluorescent dyes like SYPRO Ruby generally offer higher sensitivity, capable of detecting proteins in the low nanogram or even sub-nanogram range.[1][2]
Q3: Can this compound be used for quantitative protein analysis?
While primarily a qualitative visualization tool, this compound can be used for semi-quantitative analysis.[1] For accurate quantification, it is critical to ensure that the protein bands are not saturated and to include a standard curve with known protein concentrations on the same gel.[1] For more precise and sensitive quantification, fluorescent dyes with a broader linear dynamic range are recommended.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on improving sensitivity.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Insufficient protein loading. | Increase the amount of protein loaded onto the gel.[1] |
| Inadequate fixation. | Ensure proper protein fixation with a solution like 50% methanol (B129727) and 10% acetic acid to prevent protein loss during staining.[1] | |
| Sub-optimal pH of staining solution. | Verify that the staining solution is acidic (e.g., using acetic acid) to promote the electrostatic interaction between the dye and proteins.[1] | |
| Staining time is too short. | Increase the incubation time in the this compound solution to allow for more complete binding.[1] | |
| High Background | Incomplete destaining. | Extend the destaining time, use fresh destaining solution, and ensure gentle agitation to remove excess dye.[1] |
| Staining time is too long. | Reduce the incubation time in the staining solution to minimize non-specific dye retention in the gel matrix.[1] | |
| Inadequate washing. | Ensure thorough washing of the gel after staining to remove unbound dye.[1] | |
| Uneven Staining | The gel was not fully submerged. | Ensure the entire gel is completely immersed in the staining and destaining solutions.[1] |
| Incomplete mixing of the staining solution. | Thoroughly mix the staining solution before and during incubation to ensure uniform dye distribution.[1] | |
| Fuzzy Protein Bands | Poor electrophoresis resolution. | Optimize SDS-PAGE conditions such as voltage and buffer composition.[1] |
| Protein degradation. | Add protease inhibitors to the sample buffer to prevent protein breakdown.[1] |
Experimental Protocols
Standard Protocol for this compound Staining of Polyacrylamide Gels
This protocol provides a general guideline and may require optimization for specific applications.
Materials:
-
Fixation Solution: 50% methanol, 10% acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound in 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water.
-
Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the fixation solution for at least 1 hour with gentle agitation. This step is crucial to precipitate and immobilize the proteins within the gel matrix.[1]
-
Washing: Briefly wash the gel with deionized water (2-3 times for 5 minutes each) to remove the fixation solution.
-
Staining: Immerse the gel in the this compound staining solution and incubate for 1-2 hours with gentle agitation.[1]
-
Destaining: Transfer the gel to the destaining solution. Destain with gentle agitation until the protein bands are clearly visible against a clear background. This may take several hours, and the destaining solution may need to be changed periodically.[1]
-
Storage: Once destaining is complete, the gel can be stored in deionized water.
High-Sensitivity Colloidal Staining Protocol
Colloidal staining methods can enhance sensitivity by reducing the amount of free dye in the solution, leading to lower background.
Materials:
-
Washing Solution: Deionized water.
Procedure:
-
Washing: After electrophoresis, wash the gel three times with deionized water for 10 minutes each to remove SDS, which can interfere with staining.[4]
-
Staining: Incubate the gel in the colloidal staining solution with gentle agitation. Staining time can range from a few hours to overnight.[4] Protein bands may become visible within minutes.[5]
-
Washing: After staining, wash the gel with deionized water to clear the background. Multiple washes may be necessary.[5][6] No separate destaining step with methanol/acetic acid is typically required.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Staining with Acid Blue 129
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving faint or weak protein bands when using Acid Blue 129.
Frequently Asked Questions (FAQs)
Q1: Why are my protein bands faint or not visible after staining with this compound?
Faint or weak protein bands can result from a variety of factors throughout the electrophoresis and staining process. The most common causes include:
-
Insufficient Protein Load: The amount of protein in the band is below the detection limit of the stain.
-
Poor Protein Fixation: Proteins can be washed out of the gel during staining and destaining if not properly fixed.
-
Suboptimal Staining Conditions: This includes using a depleted staining solution, incorrect staining time, or a suboptimal pH.
-
Excessive Destaining: Leaving the gel in the destaining solution for too long can remove the dye from the protein bands.
-
Protein Degradation: If samples are not handled properly, proteases can degrade the proteins, leading to weak or smeared bands.[1]
-
Issues with Electrophoresis: Problems such as incorrect gel percentage, buffer issues, or improper running conditions can lead to poor band resolution.[1]
Q2: How can I increase the intensity of my protein bands with this compound?
To enhance the intensity of your protein bands, consider the following optimization steps:
-
Increase Protein Concentration: If possible, load a higher concentration of your protein sample.
-
Optimize Staining Time: Increase the incubation time in the this compound staining solution to allow for more thorough binding of the dye to the proteins.
-
Ensure Proper Fixation: Use a freshly prepared fixation solution and ensure the gel is incubated for a sufficient amount of time to properly fix the proteins.
-
Use Fresh Staining Solution: Reusing staining solution can lead to weaker staining. Always use a fresh solution for optimal results.
-
Control Destaining Carefully: Monitor the destaining process closely and stop it as soon as the background is clear and the bands are well-defined.
-
Check the pH of the Staining Solution: Acidic dyes like this compound bind most effectively to proteins in an acidic environment. Ensure your staining solution has the appropriate pH.[2]
Q3: What is the general mechanism of action for this compound staining?
This compound is an anionic dye. Its staining mechanism is primarily based on the electrostatic interaction between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amino acid residues (like lysine, arginine, and histidine) on the proteins.[2] This interaction is facilitated in an acidic environment, which ensures that the proteins have a net positive charge. Weaker van der Waals forces also contribute to the binding.[3]
Q4: Can I reuse the this compound staining solution?
While it is possible to reuse the staining solution, it is generally not recommended for achieving the highest sensitivity and reproducibility. With each use, the dye concentration can decrease, and contaminants from the gel can accumulate, leading to weaker staining and higher background. For critical experiments, always use a fresh staining solution.
Troubleshooting Guide for Faint Bands
This guide provides a systematic approach to identifying and resolving the root cause of faint or weak protein bands.
| Observation | Potential Cause | Recommended Solution |
| No bands are visible (including the protein ladder) | Problem with Electrophoresis or Staining Preparation | - Verify the integrity of your electrophoresis buffer and gel. - Ensure the power supply was functioning correctly. - Prepare fresh staining and destaining solutions. |
| Protein ladder is visible, but sample bands are faint or absent | Low Protein Concentration or Sample Degradation | - Quantify your protein sample and ensure you are loading a sufficient amount (typically 10-50 ng for sensitive Coomassie-based stains). - Add protease inhibitors to your sample buffer to prevent degradation.[1] - Ensure proper sample denaturation before loading. |
| Bands are initially visible but fade during destaining | Over-destaining | - Reduce the destaining time. - Monitor the gel closely during destaining and stop the process when the background is sufficiently clear. - Use a milder destaining solution or perform destaining at a lower temperature. |
| High background, making faint bands difficult to see | Inadequate Destaining or Issues with Staining Solution | - Increase the destaining time or change the destaining solution. - Ensure the staining solution is properly mixed and filtered if necessary. - Wash the gel with water before staining to remove any residual SDS which can contribute to background.[4] |
| Bands appear fuzzy or smeared | Problems with Gel Polymerization or Electrophoresis Conditions | - Ensure the polyacrylamide gel is fully polymerized before running. - Run the gel at a lower voltage to prevent overheating. - Use fresh running buffer. |
Experimental Protocols
Standard Protocol for Protein Gel Staining with this compound
This protocol is adapted from standard procedures for anionic dyes like Coomassie Brilliant Blue and should be optimized for your specific application.
Materials:
-
Fixation Solution: 50% Methanol, 10% Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound in 40% Methanol, 10% Acetic Acid.
-
Destaining Solution: 40% Methanol, 10% Acetic Acid in deionized water.
-
Orbital shaker.
-
Clean staining trays.
Procedure:
-
Fixation: After electrophoresis, carefully place the gel in a clean staining tray. Add enough Fixation Solution to completely submerge the gel. Incubate for at least 1 hour on an orbital shaker at room temperature. This step is crucial to prevent protein bands from diffusing out of the gel.
-
Staining: Decant the Fixation Solution and add the this compound Staining Solution. Ensure the gel is fully immersed. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Destaining: Decant the staining solution. Add Destaining Solution and gently agitate. The destaining time will vary depending on the gel thickness and the desired background clarity. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Storage: Once destaining is complete, the gel can be stored in deionized water at 4°C.
Visual Workflow and Logic Diagrams
Caption: A flowchart for troubleshooting faint protein bands.
Caption: A typical workflow for protein gel staining.
References
Technical Support Center: Troubleshooting High Background Staining with Acid Blue 129
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background staining issues encountered when using Acid Blue 129.
Troubleshooting Guide: High Background Staining
High background staining can obscure target structures and compromise the quality of your results. This guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Q1: What are the common causes of high background staining with this compound?
High background staining with this compound, an anionic dye, is often due to non-specific binding to tissue components. The primary causes can be categorized as follows:
-
Suboptimal Reagent Preparation: Issues with the dye solution itself.
-
Inadequate Staining Protocol: Problems with the staining procedure, including timing and washing steps.
-
Tissue-Specific Issues: Inherent properties of the tissue sample.
Q2: My entire tissue section has a diffuse, high background. How can I fix this?
Diffuse background is typically a result of excess dye binding non-specifically across the tissue. Consider the following solutions:
-
Optimize Dye Concentration: A high concentration of the primary staining solution is a frequent cause of high background.[1][2] It is crucial to perform a titration to determine the optimal dilution for your specific application.
-
Adjust Staining Solution pH: The binding of acid dyes is pH-dependent. An acidic environment enhances staining by increasing the positive charge of tissue proteins.[3] However, a pH that is too low can lead to excessive, non-specific binding.
-
Increase Washing and/or Introduce Differentiation: Insufficient washing will leave unbound dye on the tissue. A differentiation step, which is a brief rinse in a weak acid or alcohol solution, can help remove excess stain.[3]
Q3: I'm observing granular or patchy background staining. What could be the cause?
This type of background is often due to artifacts introduced during preparation or staining.
-
Dye Precipitation: If the dye is not fully dissolved or the solution is old, aggregates can form and deposit on the tissue.
-
Tissue Drying: Allowing sections to dry out at any stage of the staining process can cause crystal formation and uneven staining.
-
Inadequate Deparaffinization: For paraffin-embedded tissues, residual wax can lead to patchy and uneven background.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my this compound staining solution?
A typical starting concentration range for acid dyes in histological applications is between 0.1% and 1.0% (w/v). However, the optimal concentration is highly dependent on the tissue type, fixation method, and desired staining intensity. It is always recommended to perform a concentration titration.
Q2: How should I prepare and store this compound solutions?
For best results, always use high-purity reagents and freshly prepare your staining solution. To prevent dye precipitation, ensure the powder is fully dissolved and consider filtering the solution through a 0.22 µm filter before use. Store the dye powder in a dry, dark place at room temperature.[4]
Q3: Is a blocking step necessary when using this compound?
While traditional blocking steps with serum or BSA are standard in immunohistochemistry to prevent non-specific antibody binding, they are not typically required for simple acid dye staining, which relies on electrostatic interactions. However, if you are using this compound as a counterstain in an IHC protocol, the blocking step for your primary and secondary antibodies is crucial for reducing overall background.
Q4: What is "differentiation" and how does it help reduce background?
Differentiation is a destaining step that selectively removes excess dye from overstained tissue components. For acid dyes, this is usually achieved with a brief rinse in a weak acid (e.g., 0.5% acetic acid) or a graded alcohol series. This step improves the signal-to-noise ratio by making the target staining appear sharper against a cleaner background.[3]
Data Presentation
The following tables provide recommended starting parameters for optimizing your this compound staining protocol. These are general guidelines and may require further optimization for your specific experimental conditions.
Table 1: Recommended Starting Concentrations for this compound
| Application/Tissue Type | Recommended Starting Concentration (w/v) | Notes |
| General Histological Counterstain | 0.1% - 0.5% | Start with a lower concentration and increase if staining is too weak. |
| Dense Connective Tissue | 0.5% - 1.0% | Higher concentrations may be needed for adequate staining. |
| As a component in Trichrome Stains | Varies by specific protocol | Refer to the specific Masson's or Mallory's trichrome protocol for the recommended concentration. |
Table 2: pH Optimization for Staining Solution
| pH Range | Expected Outcome | Recommendations |
| pH 2.5 - 4.0 | Strong staining of both sulfated and carboxylated mucins. | A good starting point for general mucin staining. A 3% acetic acid solution can be used.[5] |
| pH 1.0 | Selective staining of highly acidic sulfated mucins. | Use if you need to differentiate between different types of acidic mucins. |
| > pH 4.0 | Weaker, more selective staining. | May be useful for reducing background with highly sensitive tissues. |
Experimental Protocols
General Protocol for this compound as a Histological Counterstain
This protocol is a general guideline for formalin-fixed, paraffin-embedded tissue sections and should be optimized for your specific application.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Primary Staining (e.g., Hematoxylin (B73222) for Nuclei):
-
Stain in a suitable hematoxylin solution (e.g., Harris's) for 5-10 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate briefly in 1% acid alcohol.
-
Wash in running tap water.
-
"Blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute) for 1-2 minutes.
-
Wash in running tap water.
-
-
This compound Counterstaining:
-
Immerse slides in a 0.1% - 1.0% this compound solution for 1-5 minutes. The exact time will depend on the desired staining intensity.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded ethanols (95% and 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.[3]
-
Visualizations
Caption: General workflow for histological staining using this compound.
Caption: Logical workflow for troubleshooting high background staining.
References
Optimizing Destaining Protocols for Acid Blue 129 Gels: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize destaining protocols for Acid Blue 129 stained protein gels. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific problems that may arise during the destaining of this compound gels and offers potential causes and solutions.
| Problem | Possible Causes | Solutions |
| High Background | 1. Insufficient destaining time.[1] 2. Destaining solution is saturated with dye.[2] 3. Inadequate washing before staining.[1] 4. Staining time was too long. | 1. Increase the duration of the destaining steps.[1] 2. Change the destaining solution periodically.[2] 3. Ensure thorough washing of the gel after electrophoresis to remove residual SDS and other interfering substances.[1] 4. Reduce the incubation time in the staining solution. |
| Faint or No Protein Bands | 1. Insufficient protein loading.[1] 2. Over-destaining.[3] 3. Poor protein fixation. 4. Inefficient staining. | 1. Increase the amount of protein loaded into the well.[1] 2. Decrease the destaining time or use a less harsh destaining solution.[3] 3. Ensure the gel is properly fixed before staining to prevent protein loss. 4. Increase staining time or use a fresh staining solution. |
| Uneven Staining or Destaining | 1. Gel was not fully submerged in the solutions.[1] 2. Inconsistent agitation.[1] | 1. Ensure the entire gel is completely immersed during all staining and destaining steps.[1] 2. Use a rocking platform for continuous and gentle agitation to ensure uniform exposure to the solutions.[1] |
| Smeared or Blurred Bands | 1. Protein degradation. 2. Diffusion of proteins after electrophoresis. 3. Improper gel polymerization. | 1. Add protease inhibitors to the sample buffer. 2. Proceed with fixation and staining immediately after the electrophoresis is complete. 3. Ensure correct preparation of the polyacrylamide gel. |
| Dark Blotches on Gel | 1. Contamination of staining or destaining solutions. 2. Particulate matter on the gel surface. | 1. Use freshly prepared and filtered solutions. 2. Rinse the gel with deionized water before placing it in the staining solution. |
Frequently Asked Questions (FAQs)
Q1: What is the standard composition of a destaining solution for this compound?
A1: A standard destaining solution for this compound, similar to Coomassie Blue, typically consists of methanol (B129727) (or ethanol), acetic acid, and deionized water. The concentrations can be varied to control the rate of destaining.
Q2: How can I speed up the destaining process?
A2: To accelerate destaining, you can:
-
Increase the temperature: Gently heating the destaining solution (e.g., in a microwave for a few seconds) can significantly speed up the process. However, exercise caution when heating solutions containing flammable solvents like methanol.
-
Use an adsorbent material: Placing a piece of laboratory wipe (e.g., Kimwipe) in the corner of the destaining container can help absorb the free dye from the solution, effectively driving the destaining process forward.[4]
-
Increase agitation: Continuous and vigorous (but gentle enough not to damage the gel) agitation on an orbital shaker will increase the diffusion rate.
-
Change the destaining solution frequently: Replacing the saturated destaining solution with a fresh one will maintain a high concentration gradient, speeding up dye removal.[2]
Q3: Can I reuse the destaining solution?
A3: While it is possible to reuse the destaining solution, its efficiency will decrease as it becomes saturated with the dye. For optimal and reproducible results, it is recommended to use fresh destaining solution, especially for the final destaining steps.
Q4: What is the difference between destaining with methanol versus ethanol (B145695)?
A4: Both methanol and ethanol are effective organic solvents for destaining. Methanol is often used, but ethanol is a less toxic alternative. Their destaining properties are very similar, and they can often be used interchangeably in destaining solutions.
Q5: How long should I destain my gel?
A5: The optimal destaining time depends on the thickness of the gel, the concentration of the staining solution used, and the desired background clarity. Destaining can take anywhere from 30 minutes to several hours, or even overnight for a very clear background.[2][4] It is a visual process that should be monitored to avoid over-destaining and the loss of faint protein bands.
Experimental Protocols
Below are detailed methodologies for a standard and a rapid destaining protocol for this compound stained gels. These protocols are based on established methods for Coomassie Blue staining, which is chemically similar to this compound.
Protocol 1: Standard Destaining
This protocol is suitable for achieving a very clear background and is recommended for quantitative analysis.
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (50% methanol, 10% acetic acid in deionized water) for at least 1 hour with gentle agitation.
-
Staining: Remove the fixing solution and immerse the gel in this compound staining solution (e.g., 0.1% this compound in 40% methanol, 10% acetic acid) for 1-2 hours with gentle agitation.
-
Initial Destaining: Transfer the gel to a destaining solution (40% methanol, 10% acetic acid in deionized water) and agitate for 1-2 hours.
-
Final Destaining: Change the destaining solution and continue to destain with gentle agitation until the desired background clarity is achieved. This may take several hours, and the destaining solution may need to be changed multiple times.
-
Storage: Once destaining is complete, the gel can be stored in deionized water.
Protocol 2: Rapid Destaining
This protocol is ideal when speed is a priority.
-
Fixation: After electrophoresis, fix the gel in 50% methanol, 10% acetic acid for 15-30 minutes.
-
Staining: Stain the gel with this compound staining solution for 30-60 minutes.
-
Rapid Destain: Transfer the gel to the destaining solution and heat in a microwave oven for 30-60 seconds until the solution is warm (do not boil). Agitate at room temperature for 10-20 minutes. Repeat this process with fresh destaining solution until the background is sufficiently clear.
Quantitative Data Summary
The following tables summarize typical compositions and timings for destaining solutions. These values are a general guide and may require optimization for specific experimental conditions.
Table 1: Composition of Staining and Destaining Solutions
| Solution | Component 1 | Component 2 | Component 3 |
| Staining Solution | 0.1% (w/v) this compound | 40% (v/v) Methanol | 10% (v/v) Acetic Acid |
| Standard Destain | 40% (v/v) Methanol | 10% (v/v) Acetic Acid | 50% (v/v) Deionized Water |
| Rapid Destain | 20% (v/v) Methanol | 7.5% (v/v) Acetic Acid | 72.5% (v/v) Deionized Water |
| Low-Methanol Destain | 10% (v/v) Ethanol | 10% (v/v) Acetic Acid | 80% (v/v) Deionized Water |
Table 2: Comparison of Destaining Protocols
| Protocol | Destaining Time | Background Clarity | Throughput |
| Standard | 2 hours - overnight | High | Low |
| Rapid (Microwave) | 30 - 60 minutes | Moderate to High | High |
| Adsorbent-Assisted | 1 - 3 hours | High | Medium |
Visualizations
Caption: Standard workflow for staining and destaining protein gels.
Caption: Decision tree for troubleshooting common destaining issues.
References
Technical Support Center: Acid Blue 129 Staining Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Acid Blue 129 staining protocols, with a primary focus on preventing uneven staining.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of uneven staining with this compound?
A1: Uneven staining with this compound can arise from multiple factors throughout the experimental workflow. The most common causes include incomplete deparaffinization, improper fixation of the tissue, variations in section thickness, and inconsistent reagent application or agitation during the staining and destaining steps.[1][2][3]
Q2: How does fixation affect this compound staining?
A2: Proper fixation is critical for preserving tissue morphology and ensuring consistent dye binding. Inadequate or delayed fixation can lead to poor protein stabilization, causing proteins to diffuse out of the gel or tissue section during staining and washing, resulting in weak or uneven staining.[2][3][4][5] Conversely, over-fixation can mask protein binding sites, also leading to reduced staining intensity.
Q3: Can the pH of the staining solution impact the results?
A3: Yes, the pH of the staining solution is a critical factor. This compound is an anionic dye that binds to positively charged amino acid residues on proteins.[4][6][7] An acidic environment (typically pH 2.5-4.0) is necessary to ensure that the proteins have a net positive charge, facilitating the electrostatic interaction with the negatively charged dye molecules.[7]
Q4: Is it possible to quantify proteins using this compound?
A4: While this compound provides a qualitative assessment of protein presence, accurate quantification can be challenging due to variability in dye binding among different proteins.[8] For quantitative analysis, it is recommended to use known protein standards for comparison and to ensure that the staining is not saturated.
Troubleshooting Guide: Uneven Staining
This guide provides a systematic approach to identifying and resolving the root causes of uneven staining in this compound protocols.
Problem: Staining appears patchy, with inconsistent color intensity across the gel or tissue section.
Below is a flowchart to guide you through the troubleshooting process.
Detailed Troubleshooting Steps
| Potential Cause | Explanation | Recommended Solution |
| Pre-Staining Issues | ||
| Incomplete Deparaffinization | Residual paraffin (B1166041) wax prevents the aqueous staining solution from evenly penetrating the tissue.[2] | Ensure complete paraffin removal by using fresh xylene and extending the incubation time. Two changes of xylene for at least 5 minutes each is a good practice.[2] |
| Improper Fixation | Inadequate or delayed fixation results in poor tissue morphology and inconsistent dye binding.[2][3][4] | Use a validated fixation protocol suitable for your tissue type. Ensure the fixative volume is 15-20 times the tissue volume.[2] |
| Uneven Section Thickness | Thicker sections will appear more intensely stained than thinner sections, leading to a patchy appearance.[1][2] | Ensure the microtome is well-maintained and the blade is sharp. Aim for a consistent section thickness. |
| Contaminants on Slide | Residues like oils or adhesives on the slide can interfere with staining. | Use pre-cleaned, charged slides and handle them by the edges to prevent fingerprints.[2] |
| Staining & Destaining Issues | ||
| Incomplete Mixing of Staining Solution | A non-homogenous staining solution will lead to uneven dye distribution on the gel or tissue. | Ensure the staining solution is thoroughly mixed before and during incubation.[4] |
| Gel/Slide Not Fully Submerged | If parts of the gel or slide are not fully immersed in the solutions, those areas will not be stained or destained properly.[4] | Make sure the entire specimen is submerged in all solutions throughout the process. |
| Insufficient Agitation | Lack of agitation can cause depletion of dye near the surface of the specimen and uneven destaining.[8] | Use a platform shaker for gentle and consistent agitation during fixation, staining, and destaining steps.[4][8] |
| Inadequate Washing | Residual SDS from electrophoresis can interfere with dye binding.[5][8] | Thoroughly wash the gel with deionized water or a washing solution after electrophoresis and before staining.[4][8] |
Experimental Protocols
Standard this compound Staining Protocol for Polyacrylamide Gels
This protocol is a general guideline and may require optimization for specific applications.
| Step | Solution | Incubation Time | Key Considerations |
| 1. Fixation | 50% Methanol (B129727), 10% Acetic Acid | 30-60 minutes | This step removes SDS and fixes the proteins in the gel matrix.[5][8] |
| 2. Washing (Optional) | Deionized Water | 3 x 5 minutes | Helps to remove residual fixation solution. |
| 3. Staining | 0.1% this compound in 10% Acetic Acid | 1-2 hours | Ensure the gel is fully submerged and agitated gently.[4] |
| 4. Destaining | 20% Methanol, 10% Acetic Acid | Until background is clear | Change the destaining solution periodically for efficient background removal.[8] Gentle agitation is crucial.[4] |
| 5. Storage | 5% Acetic Acid | 1 hour to overnight | To preserve the stained gel, it can be stored in this solution or sealed to prevent drying.[8] |
Key Reagent Formulations
| Reagent | Composition |
| Fixing Solution | 500 ml Methanol, 100 ml Glacial Acetic Acid, 400 ml Deionized Water |
| Staining Solution | 1 g this compound, 100 ml Glacial Acetic Acid, 900 ml Deionized Water |
| Destaining Solution | 200 ml Methanol, 100 ml Glacial Acetic Acid, 700 ml Deionized Water |
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling methanol and acetic acid. Work in a well-ventilated area.[8][9]
References
- 1. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Coomassie blue staining | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thesiliconreview.com [thesiliconreview.com]
- 9. hztya.com [hztya.com]
Effect of pH on Acid Blue 129 staining efficiency.
Technical Support Center: Acid Blue 129 Staining
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound and other Coomassie-type dyes for protein staining in electrophoresis gels. The efficiency of these anionic dyes is highly dependent on pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound protein staining?
A1: this compound is an anionic dye that binds non-covalently to proteins. The staining mechanism is primarily based on electrostatic interactions between the negatively charged sulfonate groups (SO₃⁻) on the dye molecule and positively charged amine groups (NH₃⁺) on the protein.[1][2] This interaction is significantly enhanced in an acidic environment. Hydrophobic interactions also play a role in the binding process.[1]
Q2: Why is an acidic pH crucial for efficient staining?
A2: An acidic environment, typically below pH 2, is critical for two main reasons.[2] First, the low pH ensures that the basic amino acid residues in the proteins (primarily arginine, lysine, and histidine) are protonated, conferring a net positive charge on the proteins.[1][3] Second, it maintains the dye in its anionic state, maximizing the electrostatic attraction between the dye and the protein.[2] This strong, pH-dependent interaction allows the dye to concentrate on the protein bands, making them visible against a clear background after destaining.
Q3: What is the optimal pH for an this compound staining solution?
A3: The optimal pH for staining with Coomassie-type dyes like this compound is in the acidic range. Staining solutions are commonly prepared with acetic acid to achieve a pH of approximately 2.5 to 3.5.[4] For some specific protocols, the pH can be as low as 1.0 to 2.0 to ensure maximal protonation of proteins and strong dye binding.[1][2]
Q4: How does pH affect the color of the dye?
A4: The color of Coomassie dyes is pH-dependent. For the related Coomassie G-250, at a pH below 0, the dye is red. Around pH 1.0, it appears green, and above pH 2.0, it becomes bright blue.[1][2] The blue color, characteristic of protein bands, results from the stabilization of the dye's anionic form when it binds to the protein.[2]
Troubleshooting Guide
| Problem | Possible pH-Related Cause | Recommended Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: If the pH is too high (e.g., > 4.0), proteins will not be sufficiently protonated, leading to poor electrostatic interaction with the anionic dye. | Prepare a fresh staining solution, ensuring the correct concentration of acetic acid (typically 7-10%) to maintain an acidic pH.[5] Verify the pH using a pH meter before use. |
| High Background Staining | Insufficient Destaining or Incorrect Destain pH: The destaining solution, which also contains acetic acid, needs to be acidic enough to help remove unbound dye from the gel matrix without removing it from the protein bands. | Increase the number of destain solution changes or the duration of the destaining steps.[5][6] Ensure the destain solution has the correct composition (e.g., 10% acetic acid, 40% methanol). Adding a folded paper towel to the corner of the destaining box can help absorb free dye.[5] |
| Precipitate in Staining Solution | pH Shift or Contamination: The dye may precipitate if the pH of the solution shifts or if it becomes contaminated. | Filter the staining solution through Whatman No. 1 paper before use to remove any insoluble particles.[5] Store the solution at room temperature and avoid repeated pH adjustments. |
| Inconsistent Staining Across Gel | Uneven pH During Fixation/Staining: If the gel is not fully submerged or agitated, localized pH differences can occur, leading to uneven staining. | Ensure the gel is fully submerged in all solutions (fixing, staining, and destaining) and use a platform shaker for gentle, continuous agitation.[5][7] |
Quantitative Data Summary
The binding efficiency of Coomassie-type dyes is directly correlated with pH. While specific data for this compound is sparse, the general relationship can be summarized based on the principles of protein-dye interaction.
| pH of Staining Solution | Expected Protein Charge | Dye State | Binding Efficiency | Background |
| < 2.0 | Strongly Positive | Anionic (Blue/Green) | Very High | Low |
| 2.5 - 3.5 | Positive | Anionic (Blue) | Optimal | Low |
| 4.0 - 5.0 | Mixed / Near Neutral | Anionic (Blue) | Moderate to Low | Moderate |
| > 6.0 | Net Negative | Anionic (Blue) | Very Low / None | High |
Experimental Protocols
Standard Acid Blue Staining Protocol (Coomassie R-250 Method)
This protocol is a standard method for staining proteins in polyacrylamide gels and is applicable to this compound.
-
Fixation:
-
After electrophoresis, place the gel in a fixing solution (50% methanol (B129727), 10% acetic acid, 40% water).[8]
-
Incubate for 30-60 minutes with gentle agitation. This step removes SDS and fixes the proteins within the gel matrix.
-
-
Staining:
-
Prepare the staining solution: 0.1% (w/v) this compound (or Coomassie R-250) in 40% methanol and 10% acetic acid.[5] The pH of this solution will be highly acidic.
-
Remove the fixing solution and add the staining solution, ensuring the gel is fully covered.
-
Stain for at least 1 hour with gentle agitation. For gels thicker than 1.0 mm, increase the staining time.[5]
-
-
Destaining:
-
Remove the staining solution. The entire gel will appear blue.
-
Add destaining solution (20-40% methanol, 10% acetic acid, 50-70% water).[5]
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Agitate the gel in the destaining solution. Replace the solution periodically until the background is clear and the protein bands are sharp and distinct. This may take several hours to overnight.[6]
-
-
Storage:
-
Once destained, the gel can be stored in water or a solution of 7% acetic acid. For long-term storage, keep the gel in a 20% ammonium (B1175870) sulfate (B86663) solution at 4°C.[7]
-
Visualizations
Mechanism of Action at Optimal pH
The following diagram illustrates the core principle of why an acidic environment is essential for the electrostatic binding of this compound to proteins.
Caption: pH-dependent electrostatic interaction for staining.
Experimental Workflow
This diagram outlines the standard procedure for staining protein gels with this compound, highlighting the critical steps involving acidic solutions.
Caption: Standard workflow for this compound protein staining.
References
- 1. interchim.fr [interchim.fr]
- 2. carlroth.com [carlroth.com]
- 3. Rapid coomassie blue staining of protein gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alcian Blue Stain for Histology [nsh.org]
- 5. bioscience.fi [bioscience.fi]
- 6. researchgate.net [researchgate.net]
- 7. Coomassi Blue Staining | Thermo Fisher Scientific - AT [thermofisher.com]
- 8. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
Optimizing Acid Blue 129 Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Acid Blue 129 staining. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound staining?
This compound is an anionic dye. Its staining mechanism relies on the electrostatic attraction between the negatively charged sulfonic acid groups on the dye molecule and positively charged amino acid residues (such as lysine, arginine, and histidine) on proteins. This interaction is pH-dependent and is most effective in an acidic environment, which ensures that the target proteins carry a net positive charge.
Q2: What is a typical starting incubation time for this compound staining?
Based on protocols for similar acid dyes used in protein and tissue staining, a general starting point for incubation with this compound is between 15 and 60 minutes. However, the optimal time can vary significantly depending on the sample type, protein abundance, and desired staining intensity.
Q3: How does incubation time affect the staining results?
Incubation time is a critical factor in achieving optimal staining. Insufficient incubation can lead to weak or faint staining, while excessive incubation may result in high background, obscuring the specific signal. It is crucial to empirically determine the optimal incubation time for each specific application.
Q4: Can I perform the incubation overnight?
While some protocols for other stains suggest overnight incubation, this may lead to excessive background staining with this compound. If considering an overnight incubation, it is advisable to start with a much lower concentration of the dye and perform thorough destaining steps.
Troubleshooting Guide
Below are common issues encountered during this compound staining, with potential causes and recommended solutions related to incubation time and other factors.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate Incubation Time: The dye has not had sufficient time to bind to the target proteins. | Increase the incubation time in increments (e.g., 15-30 minutes) to find the optimal duration. |
| Suboptimal pH of Staining Solution: The pH is not acidic enough to ensure proteins are positively charged. | Verify that the staining solution has an acidic pH, typically between 2.5 and 4.0. | |
| Low Dye Concentration: The concentration of this compound in the staining solution is too low. | Prepare a fresh staining solution or increase the dye concentration incrementally. | |
| Improper Fixation: Proteins are not adequately fixed and may be lost during staining and washing. | Ensure proper fixation of the sample before staining. A common fixative is a solution of methanol (B129727) and acetic acid.[1] | |
| High Background Staining | Excessive Incubation Time: The dye has bound non-specifically to the gel matrix or other components. | Reduce the incubation time. Start with a shorter duration and gradually increase if the signal is too weak. |
| Incomplete Destaining: Unbound dye has not been sufficiently removed. | Increase the duration of the destaining steps, use fresh destaining solution, and ensure gentle agitation. | |
| Dye Concentration Too High: An overly concentrated staining solution can lead to high background. | Decrease the concentration of this compound in your staining solution. | |
| Uneven or Patchy Staining | Inconsistent Incubation Conditions: Variations in temperature or agitation during incubation. | Ensure the entire sample is submerged in the staining solution and maintain consistent, gentle agitation. |
| Sample Drying: The sample was allowed to dry out at some stage during the process. | Keep the sample moist throughout the staining and washing steps. |
Experimental Protocols
This section provides a general protocol for staining proteins in polyacrylamide gels with this compound. Note that this is a starting point, and optimization is recommended.
Protocol: Staining Proteins in Polyacrylamide Gels
Materials:
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This compound Staining Solution (e.g., 0.1% w/v this compound in 10% acetic acid, 40% methanol)
-
Fixation Solution (e.g., 50% methanol, 10% acetic acid)
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid)
-
Deionized Water
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the Fixation Solution for at least 1 hour with gentle agitation. This step is crucial to precipitate and immobilize the proteins within the gel matrix.
-
Washing: Briefly wash the gel with deionized water (2-3 times for 5 minutes each) to remove the fixation solution.
-
Staining: Immerse the gel in the this compound Staining Solution. Incubate for 1-2 hours at room temperature with gentle agitation. The optimal incubation time should be determined empirically.
-
Destaining: Transfer the gel to the Destaining Solution. Destain with gentle agitation until the protein bands are clearly visible against a clear background. This may take several hours, and the destaining solution may need to be changed periodically.
-
Storage: Once destaining is complete, the gel can be stored in deionized water.
Data Presentation
The optimal incubation time for this compound staining is a balance between signal intensity and background. The following table summarizes recommended starting points for incubation times based on general acid dye staining protocols.
| Application | Recommended Starting Incubation Time | Notes |
| Protein Gel Staining (SDS-PAGE) | 30 - 120 minutes | Optimization is critical. Shorter times may be sufficient for abundant proteins. |
| Histology/Tissue Staining | 15 - 30 minutes | Dependent on tissue type and thickness. |
| Western Blot Membrane Staining | 15 - 60 minutes | Shorter incubation times are generally preferred to minimize background. |
Diagrams
Troubleshooting Workflow for Optimizing Incubation Time
The following diagram illustrates a logical workflow for troubleshooting and optimizing the incubation time for this compound staining.
References
Technical Support Center: Improving Reproducibility of Quantitative Proteomics with Acid Blue 129
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Acid Blue 129 for quantitative proteomics. Due to the limited specific data available for this compound in proteomics literature, this guidance is supplemented with information from analogous dyes and general protein staining principles to ensure comprehensive support.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound is an anionic dye.[1] Its staining mechanism is primarily based on electrostatic interactions between the negatively charged dye molecules and positively charged amino acid residues (like lysine, arginine, and histidine) on proteins in an acidic environment.[1][2] This non-covalent binding allows for the visualization of protein bands on electrophoresis gels.
Q2: What are the potential advantages of using this compound over other stains like Coomassie Blue?
While direct comparative data is limited, acid dyes can sometimes offer faster staining protocols.[3] However, the widely used colloidal Coomassie Blue G-250 formulations provide high sensitivity and often require minimal to no destaining, which can significantly shorten the overall experimental time.[3]
Q3: Is this compound compatible with mass spectrometry?
Q4: What is the expected sensitivity of this compound?
The exact limit of detection for this compound in protein gels is not well-documented in proteomics literature. For comparison, Acid Black 1 (another acid dye) has a detection limit of around 50 ng, whereas colloidal Coomassie G-250 can detect as little as 8-25 ng of protein.[3] The sensitivity of this compound is likely to be in a similar range to other visible dyes.
Troubleshooting Guides
Problem 1: Weak or No Protein Bands
| Possible Cause | Recommended Solution |
| Insufficient Protein Loaded | Ensure that the protein concentration of your sample is adequate. For visible dyes like Coomassie, at least 0.5 µg of protein per band is often needed for sufficient staining.[6] |
| Inefficient Staining | Increase the incubation time in the this compound staining solution. Ensure the staining solution volume is sufficient to fully cover the gel.[6] |
| Incorrect pH of Staining Solution | The staining efficiency of acid dyes is pH-dependent.[1] Ensure your staining solution is sufficiently acidic to protonate the amino groups on the proteins. |
| Presence of Interfering Substances | High concentrations of detergents (like SDS) can interfere with dye binding. Ensure proper fixing and washing steps are performed before staining to remove such substances.[6] |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Inadequate Destaining | Increase the duration of the destaining step or perform additional changes of the destaining solution. Gentle agitation during destaining can improve efficiency.[7] |
| Dye Precipitation | Filter the this compound staining solution before use to remove any precipitates that could deposit on the gel surface. |
| Contaminated Reagents | Use high-purity water and fresh reagents to prepare all solutions to avoid contaminants that might contribute to background.[8] |
| Improper Gel Handling | Always wear powder-free gloves and use clean containers to handle the gel to prevent contamination from keratins and other proteins.[8] |
Problem 3: Poor Reproducibility in Quantification
| Possible Cause | Recommended Solution |
| Inconsistent Staining/Destaining Times | Standardize all incubation times for fixation, staining, and destaining across all gels to be compared. Use a timer to ensure consistency. |
| Variable Reagent Quality | Prepare a large batch of staining and destaining solutions to be used for all experiments within a single study to minimize lot-to-lot variability. |
| Non-Linear Dye Response | For accurate quantification, ensure you are working within the linear dynamic range of the dye. This may require running a dilution series of a protein standard. |
| Image Acquisition Variability | Standardize the settings on your gel documentation system or scanner for all images, including exposure time and light intensity. |
Quantitative Data Summary
The following table summarizes the performance metrics of common protein stains to provide a reference for what can be expected from a protein staining method. Note that specific quantitative data for this compound is not available in the provided search results.
| Feature | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~8–10 ng[9] | ~0.25–0.5 ng[9] | ~0.25–1 ng[9] |
| Linear Dynamic Range | Moderate[9] | Narrow[9] | >3 orders of magnitude[9] |
| Mass Spectrometry Compatibility | Yes[9] | Limited (formaldehyde-free protocols available)[9] | Yes[9] |
| Reproducibility | Good[9] | Low[9] | High[9] |
Experimental Protocols
As a specific, validated protocol for this compound in quantitative proteomics is not available, the following is a generalized protocol based on the principles of other acid dye staining procedures. Users should optimize this protocol for their specific application.
General Staining Protocol for this compound
-
Fixation:
-
After electrophoresis, place the gel in a clean container.
-
Add a fixing solution (e.g., 40% ethanol, 10% acetic acid) to completely submerge the gel.
-
Incubate for at least 1 hour with gentle agitation. This step helps to precipitate the proteins within the gel and remove interfering substances like SDS.
-
-
Washing (Optional but Recommended):
-
Discard the fixing solution.
-
Wash the gel with deionized water 2-3 times for 10-15 minutes each to remove the fixation solution.
-
-
Staining:
-
Prepare the this compound staining solution (e.g., 0.1% w/v this compound in 10% acetic acid). The optimal concentration may need to be determined empirically.
-
Submerge the gel in the staining solution.
-
Incubate for 1-2 hours with gentle agitation.
-
-
Destaining:
-
Remove the staining solution.
-
Add a destaining solution (e.g., 10% ethanol, 5% acetic acid) to the gel.
-
Incubate with gentle agitation, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of absorbent laboratory wipe in the corner of the container can help to absorb excess dye.
-
-
Imaging and Analysis:
-
Once the desired band-to-background ratio is achieved, wash the gel in deionized water.
-
Image the gel using a gel documentation system or scanner.
-
Quantify the band intensities using appropriate image analysis software.
-
Visualizations
Caption: General workflow for quantitative proteomics using this compound.
Caption: Troubleshooting decision tree for this compound staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Coomassie blue staining | Abcam [abcam.com]
- 6. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 7. researchgate.net [researchgate.net]
- 8. fredhutch.org [fredhutch.org]
- 9. benchchem.com [benchchem.com]
Overcoming false positive results in sulfomucin staining with Alcian blue.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the specific staining of sulfomucins using Alcian blue, with a focus on overcoming false positive results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using Alcian blue at pH 1.0 for sulfomucin staining?
Alcian blue is a cationic (positively charged) dye that binds to anionic (negatively charged) molecules in tissues.[1][2] The specificity of the staining is controlled by the pH of the solution.[1][3] At a highly acidic pH of 1.0, only strongly acidic groups, such as the sulfate (B86663) esters found on sulfomucins, remain ionized and available to bind with the Alcian blue dye.[1][3][4] Weaker acidic groups, like the carboxyl groups on sialomucins, are protonated at this low pH and do not stain, thus allowing for the specific detection of sulfomucins.[5][6][7][8][9]
Q2: I am seeing blue staining in tissues that should not contain sulfomucins. What could be causing these false positive results?
A primary cause of false positive staining for sulfomucins is the non-specific binding of Alcian blue to other highly charged molecules, particularly sialomucins.[5][6][7][8][9] If tissues have a high density of sialic acids, they can produce a false positive signal with some commonly used Alcian blue pH 1.0 protocols.[5][6][7][8][9] Other potential causes include improper pH of the staining or rinsing solutions, insufficient rinsing, or the presence of other anionic molecules.[10]
Q3: How can I differentiate between sulfomucins and sialomucins in my tissue samples?
You can distinguish between sulfomucins and sialomucins by performing Alcian blue staining at two different pH levels. Staining at pH 1.0 is specific for sulfomucins.[1][3][4][11] Staining at pH 2.5 will detect both sulfated and carboxylated mucins (including sialomucins).[1][3][12] By comparing the staining patterns at these two pH levels, you can infer the presence and location of each type of mucin. Additionally, techniques like High Iron Diamine-Alcian Blue (HID-AB) staining can be used, where sulfomucins stain black/brown and sialomucins stain blue.[13][14]
Q4: Can I use a counterstain with Alcian blue?
Yes, a counterstain is commonly used to visualize cell nuclei. Nuclear Fast Red is a frequent choice, which stains nuclei red or pink, providing a good contrast to the blue staining of the mucins.[10][15]
Troubleshooting Guide
Issue: Weak or No Staining
| Potential Cause | Recommended Solution |
| Old or improperly prepared staining solution | Prepare a fresh solution of Alcian blue. Ensure the dye is fully dissolved and the solution is filtered before use.[16] |
| Incorrect pH of staining solution | Verify the pH of your Alcian blue solution is exactly 1.0. Use a calibrated pH meter. |
| Insufficient incubation time | Increase the incubation time in the Alcian blue solution. Standard protocols often suggest 30 minutes.[17] |
| Improper fixation | Ensure tissues are adequately fixed, typically in 10% neutral buffered formalin.[15][18] |
| Sections are too thin | Cut sections at an appropriate thickness, generally around 4-5 microns.[15][18] |
Issue: Non-specific Background Staining
| Potential Cause | Recommended Solution |
| pH of rinsing solution is incorrect | Use a rinsing solution with the same pH as the staining solution (pH 1.0) both before and after the Alcian blue incubation to prevent non-specific binding.[10] Rinsing with water can alter the pH and lead to non-specific staining.[17] |
| Insufficient rinsing | Ensure thorough rinsing after the staining step to remove excess dye. |
| Drying of sections during staining | Do not allow the tissue sections to dry out at any point during the staining procedure.[19] |
Issue: Suspected False Positives due to Sialomucins
| Potential Cause | Recommended Solution |
| High abundance of sialomucins | Employ a more stringent washing protocol. A study has shown that rinsing with a solution of methanol (B129727) and 0.5 M NaCl buffer at pH 1.0 can eliminate false positive staining from sialomucins.[5][6][7][8] |
| Standard protocol lacks specificity | Adopt an optimized protocol that includes more rigorous rinsing steps specifically designed to reduce non-specific binding.[5][6][7][8] |
Experimental Protocols
Standard Alcian Blue Staining (pH 1.0) for Sulfomucins
-
Deparaffinization and Hydration:
-
Deparaffinize sections in xylene (3 changes, 3 minutes each).
-
Hydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 10 dips each), 95% ethanol (2 changes, 10 dips each).
-
Wash well with distilled water.[17]
-
-
Acidification:
-
Rinse briefly in 0.1N HCl.[17]
-
-
Staining:
-
Stain in 1% Alcian blue in 0.1N HCl (pH 1.0) for 30 minutes.[17]
-
-
Rinsing:
-
Rinse briefly in 0.1N HCl.[17] Do not rinse with water at this stage.
-
-
Counterstaining (Optional):
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse well in distilled water.[17]
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% and 100% ethanol.
-
Clear in xylene and mount with a compatible mounting medium.[17]
-
Optimized Protocol to Reduce False Positives from Sialomucins
This protocol incorporates more stringent washing steps to improve specificity.
-
Deparaffinization and Hydration: (As per standard protocol)
-
Optimized Rinsing and Staining:
-
Rinse tissue sections with a solution of 0.1 M HCl in Methanol (9:1 ratio, pH 1.0).
-
Follow with a rinse in 0.5 M NaCl in HCl (pH 1.0).[5]
-
Stain in 1% Alcian blue (pH 1.0) for 30 minutes.
-
Repeat the rinsing steps with 0.1 M HCl/Methanol and 0.5 M NaCl/HCl.
-
-
Counterstaining, Dehydration, and Mounting: (As per standard protocol)
Data Presentation
Comparison of Alcian Blue Staining Protocols for Sulfomucin Detection
The following table summarizes findings from a study comparing different rinsing protocols to minimize false positive staining of sialomucins. "Protocol #3" was identified as the most accurate for relative quantification of sulfomucins in tissues with low-to-moderate sulfation.[5]
| Protocol | Rinsing Steps | Correlation with MS Data (r²) | Notes |
| Protocol #1 | Standard rinsing | 0.96 | Elevated staining levels in samples with high sialic acid content. |
| Protocol #2 | Modified rinsing | 0.77 | Elevated staining levels in samples with high sialic acid content. |
| Protocol #3 | Rinsing with MetOH/HCl (pH 1.0) followed by 0.5 M NaCl/HCl (pH 1.0) | 0.99 | Eliminates false positive staining from sialomucins. [5] |
| Protocol #4 | Alternative modified rinsing | 0.77 | Elevated staining levels in samples with high sialic acid content. |
MS Data refers to liquid chromatography–tandem mass spectrometric analysis for sulfation levels.[5]
Visual Guides
Caption: pH-dependent binding of Alcian Blue to mucins.
Caption: Workflow for troubleshooting false positive results.
References
- 1. The Alcian Blue Stain for Histology [nsh.org]
- 2. Special Stains for Mucin: Alcin Blue / PAS, Mucicarmine [leicabiosystems.com]
- 3. Alcian blue stain - Wikipedia [en.wikipedia.org]
- 4. boneandcancer.org [boneandcancer.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. m.youtube.com [m.youtube.com]
- 12. content.abcam.com [content.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. On the Relationship between Sialomucin and Sulfomucin Expression and Hydrogenotrophic Microbes in the Human Colonic Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biogenex.com [biogenex.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. newcomersupply.com [newcomersupply.com]
- 18. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 19. newcomersupply.com [newcomersupply.com]
How to increase staining intensity for low concentration proteins.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter challenges with low-abundance protein detection in gels.
Troubleshooting Guide: Weak or No Protein Staining
Question: My protein bands are very faint or not visible after staining. What are the common causes and how can I improve the signal?
Answer:
Weak or absent protein bands are a common issue when dealing with low-concentration proteins. The approach to troubleshooting this problem depends on the staining method used. Below is a step-by-step guide to help you identify and resolve the issue.
First, it is crucial to ensure that a sufficient amount of protein was loaded onto the gel. For Coomassie Blue staining, at least 0.2-0.5 µg of protein per band is needed for visualization.[1][2] If you suspect low protein concentration in your sample, consider concentrating the sample before loading or increasing the volume of sample loaded.
If protein loading is adequate, the next step is to optimize the staining protocol itself.
Troubleshooting Workflow for Weak Staining
Caption: Troubleshooting decision tree for weak protein staining.
For Coomassie Brilliant Blue Staining:
-
Inadequate Fixation: Ensure proteins are properly fixed in the gel to prevent them from diffusing out during staining and washing. A common fixative is a solution of methanol (B129727) and acetic acid.[3]
-
Suboptimal Staining Time or Temperature: Increasing the incubation time in the Coomassie solution can enhance staining intensity.[3] Gently heating the staining solution in a microwave can also accelerate the process.
-
Excessive Destaining: Over-destaining can remove the dye from the protein bands. Monitor the destaining process carefully and stop it once the bands are clearly visible against a clear background.[3]
For Silver Staining:
-
Reagent Quality and Preparation: Silver staining is highly sensitive to impurities in water and reagents.[4] Use high-purity water and prepare solutions fresh.[5]
-
Suboptimal Sensitization: The sensitization step, often using reagents like sodium thiosulfate (B1220275) or formaldehyde, is critical for improving sensitivity.[4][6] Ensure this step is performed correctly.
-
Incorrect Incubation Times or Temperatures: Adhering to the recommended times and temperatures for each step of the protocol is crucial for achieving optimal results.[4]
For Fluorescent Staining:
-
Incorrect Wavelengths: Ensure that the excitation and emission wavelengths used for imaging are appropriate for the specific fluorescent dye.[6]
-
Dye Concentration: Optimizing the concentration of the fluorescent dye can improve the signal-to-noise ratio.
-
Photobleaching: Minimize the exposure of the stained gel to light to prevent photobleaching, which can reduce the fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: Which staining method is the most sensitive for detecting low-concentration proteins?
A1: Silver staining is one of the most sensitive methods, capable of detecting proteins in the low nanogram range (as low as 0.1 ng/band).[4] Fluorescent dyes also offer very high sensitivity, often in the sub-nanogram range, and provide a broader linear dynamic range for quantification compared to silver staining.[6][7] Coomassie Brilliant Blue is the least sensitive of the three, with a detection limit typically around 25 ng per band.[6]
Q2: Can I increase staining intensity by using a combination of staining methods?
A2: Yes, a double-staining technique using a colloidal blue stain followed by silver staining has been shown to increase sensitivity and intensity by up to 40-fold compared to silver staining alone.[8] Silver staining can also be performed after Coomassie Brilliant Blue staining to detect less abundant proteins that were not visible with Coomassie alone.[9]
Q3: Are there any techniques to amplify the signal for very low abundance proteins?
A3: Yes, signal amplification techniques can significantly enhance the detection of low-abundance proteins. Methods like Tyramide Signal Amplification (TSA), the Avidin-Biotin Complex (ABC) method, and Alkaline Phosphatase (AP)-based amplification are widely used in techniques like immunofluorescence and can be adapted for in-gel detection in some cases.[10] These methods utilize enzymatic reactions to deposit a large number of reporter molecules at the site of the protein, thereby amplifying the signal.[10]
Q4: My background staining is too high, obscuring the protein bands. How can I reduce it?
A4: High background can be caused by several factors:
-
Inadequate Washing: Ensure thorough washing of the gel after staining to remove excess, unbound dye.[3]
-
Poor Quality Reagents: Use high-purity water and reagents, especially for sensitive methods like silver staining.[4][11]
-
Prolonged Staining or Development: Reduce the incubation time in the staining or developing solution.[3]
-
Contamination: Wear gloves throughout the process to avoid keratin (B1170402) contamination from fingerprints, which can appear as background bands.[11]
Q5: Is it possible to quantify proteins with these staining methods?
A5: Fluorescent dyes are generally recommended for accurate protein quantification due to their broad linear dynamic range.[6] Coomassie Brilliant Blue can be used for semi-quantitative analysis, but it's important to ensure the staining is not saturated and to use a standard curve with known protein concentrations.[3] Silver staining is less suitable for quantification due to its narrow linear dynamic range.[12]
Data Presentation: Comparison of Staining Methods
| Staining Method | Typical Detection Limit (per band) | Linear Dynamic Range | Compatibility with Mass Spectrometry | Key Advantages | Key Disadvantages |
| Coomassie Brilliant Blue (R-250) | ~50 ng[13] | Moderate | Yes[12] | Simple, inexpensive[6] | Lower sensitivity[6] |
| Colloidal Coomassie Blue (G-250) | 8–10 ng[6] | Moderate | Yes[13] | More sensitive than R-250, less background[6] | Less sensitive than silver or fluorescent stains[6] |
| Silver Staining | 0.25–0.5 ng[6] | Narrow[12] | Often requires specialized protocols[4][12] | Extremely high sensitivity[6] | Complex protocol, potential for high background[4] |
| Fluorescent Dyes (e.g., SYPRO Ruby) | 0.25–0.5 ng[6] | Broad[6] | Yes[7] | High sensitivity, broad dynamic range for quantification[6] | Requires specialized imaging equipment[13] |
Experimental Protocols
Protocol 1: High-Sensitivity Silver Staining
This protocol is adapted for high sensitivity and is suitable for detecting low-abundance proteins.
Materials:
-
Fixing solution: 40% ethanol (B145695), 10% acetic acid
-
Wash solution: 30% ethanol
-
Sensitizing solution: 0.02% sodium thiosulfate (Na₂S₂O₃)
-
Silver nitrate (B79036) solution: 0.1% silver nitrate (AgNO₃)
-
Developing solution: 3% sodium carbonate (Na₂CO₃), 0.05% formaldehyde
-
Stop solution: 5% acetic acid
Procedure:
-
Fixation: Fix the gel in the fixing solution for at least 1 hour.[5]
-
Washing: Wash the gel twice with 30% ethanol for 15 minutes each, followed by a 15-minute wash in ultrapure water.[5]
-
Sensitization: Sensitize the gel by incubating it in the sensitizing solution for 1 minute.[5]
-
Rinsing: Briefly rinse the gel with ultrapure water three times for 20 seconds each.[5]
-
Silver Incubation: Incubate the gel in the 0.1% silver nitrate solution for 20 minutes at 4°C.[5]
-
Rinsing: Rinse the gel with ultrapure water three times for 20 seconds each.[5]
-
Development: Develop the gel in the developing solution until the desired band intensity is reached. If the developer turns yellow, replace it with a fresh solution.[5]
-
Stopping: Stop the reaction by adding the stop solution and incubating for at least 30 minutes.[5]
-
Storage: The gel can be stored in 1% acetic acid at 4°C.[5]
Silver Staining Workflow
Caption: Key steps in the high-sensitivity silver staining protocol.
Protocol 2: Colloidal Coomassie Blue Staining (G-250)
This method offers higher sensitivity and lower background compared to traditional Coomassie R-250 staining.
Materials:
-
Fixing solution: 50% methanol, 10% acetic acid
-
Staining solution: 0.1% Coomassie Brilliant Blue G-250, 2% phosphoric acid, 10% ammonium (B1175870) sulfate
-
Washing solution: Ultrapure water
Procedure:
-
Fixation: After electrophoresis, fix the gel in the fixing solution for at least 1 hour.[6] This step helps to precipitate the proteins within the gel matrix.
-
Staining: Immerse the gel in the colloidal Coomassie staining solution and incubate for at least 3 hours, or overnight for very low-concentration proteins, with gentle agitation.[6]
-
Washing: Briefly wash the gel with ultrapure water to remove surface stain. Unlike traditional Coomassie R-250, extensive destaining is often not required with colloidal G-250, as the dye has a lower affinity for the gel matrix.[6]
-
Imaging: Visualize the protein bands against a clear background.
Logical Relationship of Staining Sensitivity
Caption: Relative sensitivity of common protein staining methods.
References
- 1. Coomassie Blue Staining [bio-protocol.org]
- 2. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]
- 5. fahlmanlab.biochem.ualberta.ca [fahlmanlab.biochem.ualberta.ca]
- 6. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Double staining to increase the sensitivity of protein detection in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Silver Stain - Creative BioMart [creativebiomart.net]
- 10. benchchem.com [benchchem.com]
- 11. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for washing steps in staining protocols.
Welcome to our technical support center, dedicated to helping researchers, scientists, and drug development professionals achieve optimal results in their staining experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) focused on the critical washing steps in staining protocols.
Troubleshooting Guides & FAQs
Proper washing is essential for reducing non-specific binding and background staining, ensuring the clarity and specificity of your results.[1] This section addresses common issues encountered during the washing steps of staining protocols like immunohistochemistry (IHC) and immunofluorescence (IF).
Question: I am experiencing high background staining in my results. What are the likely causes related to washing?
Answer: High background staining is a frequent issue that can often be resolved by optimizing your washing steps. Here are the common causes and solutions:
-
Insufficient Washing: Inadequate washing is a primary culprit for high background.[2][3] Unbound or loosely bound antibodies can remain on the tissue, leading to generalized, non-specific staining.[4][5]
-
Solution: Ensure you are washing the sample thoroughly between all steps.[6] It is recommended to wash slides at least three times after primary and secondary antibody incubations.[7] For some protocols, increasing the number of washes (e.g., three 5-minute washes) or the duration of each wash can be beneficial.[8][9]
-
-
Incorrect Wash Buffer Composition: The composition of your wash buffer is critical.
-
Solution: Phosphate-Buffered Saline (PBS) is a commonly used wash buffer. However, for detecting phosphoproteins, Tris-Buffered Saline (TBS) is recommended to avoid interference.[1] Adding a detergent like Tween 20 to your wash buffer (e.g., PBST or TBST) can help reduce non-specific binding, but may not be suitable for all assays.[10]
-
-
Residual Fixative: If the fixative is not washed away completely, it can contribute to background noise.[6]
-
Solution: Increase the number and duration of washes after the fixation step to ensure all residual fixative is removed.[4]
-
Question: My signal is very weak or absent. Could my washing technique be the problem?
Answer: While several factors can lead to a weak or non-existent signal, overly aggressive washing can be a contributing factor.
-
Excessive Washing: While thorough washing is important, excessive or harsh washing can elute the target-bound antibodies, leading to a diminished signal.
-
Tissue Detachment: For some types of tissues, such as brain or blood vessel samples, multiple wash steps can cause the sections to detach from the slide.[12]
-
Solution: Using coated slides (e.g., gelatin or poly-lysine) can help the tissue adhere more strongly.[12]
-
Question: What is the difference between PBS and TBS wash buffers, and when should I use each?
Answer: The choice of wash buffer can significantly impact your staining results.
-
Phosphate-Buffered Saline (PBS): This is a widely used isotonic buffer. However, it is not recommended for protocols involving the detection of phosphoproteins, as the phosphate (B84403) in the buffer can compete with the phospho-antigen for antibody binding.[1] It is also not ideal when using alkaline phosphatase-labeled antibodies.[1]
-
Tris-Buffered Saline (TBS): TBS is a suitable alternative to PBS, especially when working with phosphoproteins or using alkaline phosphatase detection systems.[1]
Quantitative Data Summary
For consistent and reproducible results, it is crucial to standardize the quantitative parameters of your washing steps.
| Parameter | Recommendation | Application Notes | Source |
| Number of Washes | At least 3 washes after each incubation step. | More washes may be needed to reduce high background. | [6][13] |
| Wash Duration | 3-5 minutes per wash. | Before primary antibody: 3 washes of 3 minutes each. After primary antibody: 5 washes of 5 minutes each may be beneficial. | [7][8][9] |
| Wash Buffer Volume | Sufficient to completely cover the specimen. | Ensure consistent volume across all slides and experiments. | [11] |
| Detergent Concentration (if used) | 0.05% - 0.1% Tween 20 in PBS or TBS. | Helps to reduce non-specific binding. | [13] |
Experimental Protocols
Below is a generalized protocol for the washing steps in a typical immunohistochemistry (IHC) experiment. Note: This is a template; always refer to your specific antibody and tissue protocols for detailed instructions.
Protocol: Standard IHC Washing Steps
-
Post-Deparaffinization and Rehydration: After rehydrating the tissue sections, wash the slides 2 times for 5 minutes each in distilled water.
-
Post-Antigen Retrieval: Following antigen retrieval, allow slides to cool to room temperature, then wash 3 times for 5 minutes each with your chosen wash buffer (e.g., PBS or TBS).
-
Post-Blocking: After incubating with the blocking solution, gently rinse the slides with wash buffer.
-
Post-Primary Antibody Incubation: Wash the slides 3 times for 5 minutes each with wash buffer to remove unbound primary antibody.[7]
-
Post-Secondary Antibody Incubation: Wash the slides 3 times for 5 minutes each with wash buffer to remove unbound secondary antibody.[7]
-
Post-Enzyme/Fluorophore Conjugate Incubation: Wash the slides 3 times for 5 minutes each with wash buffer.
-
Final Wash: Before mounting, perform a final brief rinse in distilled water if your mounting medium is aqueous.
Visualizations
To further clarify the workflow and troubleshooting logic, please refer to the diagrams below.
Caption: A generalized workflow illustrating the sequential steps of a typical staining protocol, highlighting the critical wash steps.
Caption: A troubleshooting flowchart to diagnose and resolve common staining issues related to improper washing techniques.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ibidi.com [ibidi.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. qedbio.com [qedbio.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 9. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 10. Wash Buffer: Definition, Applications, & Industry Uses [excedr.com]
- 11. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Validation & Comparative
A Comparative Guide to Protein Stains: Coomassie Brilliant Blue R-250 vs. The Uncharacterized Acid Blue 129
For researchers, scientists, and drug development professionals, the visualization of proteins following electrophoretic separation is a cornerstone of molecular analysis. The choice of stain is critical, directly influencing the sensitivity of detection, the accuracy of quantification, and compatibility with downstream applications. This guide provides a detailed comparison between the industry-standard Coomassie Brilliant Blue R-250 and the lesser-known Acid Blue 129.
While Coomassie R-250 is a thoroughly characterized and ubiquitously used dye with a wealth of supporting data, this compound is primarily documented as a textile and histological dye.[1] There is a notable lack of published, peer-reviewed experimental data validating its use for routine protein gel staining. This guide will present the established performance of Coomassie R-250 and discuss this compound in the context of the available chemical information and the general principles of anionic protein dyes.
Performance and Characteristics: A Data-Driven Comparison
| Feature | Coomassie Brilliant Blue R-250 | This compound |
| Synonyms | Brilliant Blue R, Acid Blue 83 | Atanyl Blue PRL |
| Limit of Detection | ~50 - 100 ng per band[2][3][4] | Data not available in published literature |
| Linear Dynamic Range | Moderate, suitable for relative quantification[2] | Data not available in published literature |
| Mass Spectrometry Compatibility | Yes, well-established compatibility[5] | Unknown, requires empirical validation |
| Typical Staining Time | 1 hour to overnight[2] | Unknown, likely requires optimization |
| Typical Destaining Time | Several hours to overnight[2] | Unknown, likely requires optimization |
| Mechanism of Action | Non-covalent, electrostatic and van der Waals interactions with basic (arginine, lysine, histidine) and aromatic amino acid residues.[2][6] | Presumed electrostatic interaction between the anionic dye and protonated amino groups of proteins in an acidic environment.[1] |
| Primary Applications | Routine visualization of proteins in polyacrylamide gels (SDS-PAGE, Native PAGE).[5] | Primarily used for dyeing wool, silk, polyamide fibers, and leather; also used in hematology and histology.[1][7] |
Experimental Workflows and Methodologies
The following sections detail the established protocol for Coomassie Brilliant Blue R-250 and provide a theoretical, unvalidated protocol for this compound as a potential starting point for researchers wishing to investigate its efficacy.
General Workflow for Anionic Dye Protein Staining
The overall process for staining protein gels with anionic dyes like Coomassie R-250 is a multi-step procedure involving fixation, staining, and destaining to reveal protein bands against a clear background.
Experimental Protocol: Coomassie Brilliant Blue R-250 Staining
This is a widely used, standard protocol for detecting proteins in polyacrylamide gels.
Solutions Required:
-
Fixing/Destain Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% Deionized Water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in Fixing Solution (40% Methanol, 10% Acetic Acid). Stir for several hours and filter through Whatman No. 1 paper to remove any insoluble particles.
Procedure:
-
Fixation: Following electrophoresis, place the gel in a clean container. Add enough Fixing Solution to fully submerge the gel. Incubate for 1-2 hours at room temperature with gentle agitation on an orbital shaker. This step removes SDS and fixes the proteins within the gel matrix.
-
Staining: Decant the Fixing Solution. Add the Staining Solution, ensuring the gel is fully submerged. Incubate for at least 2-4 hours, or overnight for maximum sensitivity, at room temperature with gentle agitation.[8]
-
Destaining: Pour off the Staining Solution (it can often be saved and reused a few times). Add fresh Destain Solution to the container. Incubate with gentle agitation.[8]
-
Final Destain & Visualization: Change the Destain Solution every few hours until the background of the gel is clear and the protein bands are sharp and distinct. For a final wash, the gel can be placed in 7% acetic acid or deionized water. Do not store the gel long-term in the destain solution, as the dye will eventually be removed from the protein bands.[8]
-
Imaging: The gel can be imaged using any standard gel documentation system with a white light transilluminator.
Hypothetical Protocol for this compound Staining (For Research Use Only)
Disclaimer: This protocol has not been validated and is provided as a theoretical starting point for researchers interested in evaluating this compound. Optimization of dye concentration, incubation times, and solution compositions will be necessary. This protocol is adapted from general methods for anionic dyes.
Solutions Required:
-
Fixing Solution: 50% Methanol, 10% Acetic Acid, 40% Deionized Water.
-
Staining Solution (Suggested Starting Point): 0.05% (w/v) this compound in a solution of 40% Ethanol, 10% Acetic Acid. Note: The optimal dye concentration and solvent system must be determined empirically.
-
Destaining Solution: 10% Methanol, 7% Acetic Acid, 83% Deionized Water.
Procedure:
-
Fixation: Place the gel in Fixing Solution for at least 60 minutes at room temperature with gentle agitation.
-
Washing: Decant the fixing solution and wash the gel twice with deionized water for 10 minutes each to remove excess acid and methanol.
-
Staining: Add the hypothetical this compound Staining Solution and incubate for 60-90 minutes at room temperature with gentle agitation. It is advisable to protect the container from light, as the photostability of the dye is unknown.
-
Destaining: Decant the staining solution. Add Destaining Solution and agitate for at least 30-60 minutes. Replace with fresh destaining solution as needed until a clear background is achieved.
-
Imaging: Visualize the gel on a white-light transilluminator or gel documentation system.
Conclusion
For routine and quantitative protein detection in polyacrylamide gels, Coomassie Brilliant Blue R-250 remains the reliable and well-documented choice. Its performance characteristics are thoroughly understood, and its protocols are standardized across laboratories worldwide. It offers a good balance of sensitivity, cost-effectiveness, and compatibility with downstream applications like mass spectrometry.
This compound , while an effective dye for textiles and certain histological applications, is not established as a protein gel stain. The absence of performance data in peer-reviewed literature means that its sensitivity, linearity, and compatibility with proteomic workflows are unknown. While it may function as a protein stain due to its anionic properties, its use would require extensive in-lab validation and optimization. Researchers seeking novel staining methods may find it an interesting candidate for investigation, but for established and reproducible results, Coomassie Brilliant Blue R-250 is the recommended standard.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]
- 8. med.upenn.edu [med.upenn.edu]
A Comparative Analysis of Protein Staining Sensitivities: Acid Blue 129 vs. Silver Staining
A comprehensive guide for researchers, scientists, and drug development professionals evaluating protein detection methods. This document provides a detailed comparison of Acid Blue 129 and silver staining techniques, including quantitative performance data, experimental protocols, and visual workflow diagrams.
In the realm of proteomics and protein analysis, the sensitive and accurate detection of proteins separated by polyacrylamide gel electrophoresis (PAGE) is paramount. The choice of staining method directly impacts the lower limit of detection and the overall quality of experimental results. This guide presents a side-by-side comparison of two common staining techniques: this compound, a member of the Coomassie Brilliant Blue family of dyes, and the highly sensitive silver staining method.
While specific performance data for this compound is not extensively documented for protein gel staining, its properties as a triphenylmethane (B1682552) dye suggest a performance profile comparable to the widely used Coomassie Brilliant Blue R-250 (Acid Blue 83). Therefore, for the purpose of this comparative guide, the data for Coomassie Brilliant Blue R-250 will be used as a proxy for this compound, with this assumption being clearly noted.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance characteristics of this compound (represented by Coomassie R-250) and silver staining, offering a clear comparison of their detection sensitivities and other relevant parameters.
| Feature | This compound (as Coomassie R-250) | Silver Staining |
| Detection Limit | ~30-100 ng[1] | ~0.25-5 ng[2][3] |
| Linear Dynamic Range | Moderate | Narrow |
| Mass Spectrometry Compatibility | Yes | Limited (requires specific protocols) |
| Protocol Time | ~1-3 hours (fast protocol) to overnight | ~1.5 hours to overnight |
| Cost | Low | Low to Moderate |
| Reproducibility | Good | Low |
Mandatory Visualization
Signaling Pathway of Protein-Dye Interaction
Caption: Mechanisms of protein detection for this compound and Silver Staining.
Experimental Workflow for Protein Gel Staining
Caption: A generalized workflow for staining proteins in polyacrylamide gels.
Experimental Protocols
This compound (Coomassie Brilliant Blue R-250) Staining Protocol
This protocol is based on standard procedures for Coomassie Brilliant Blue R-250 and is expected to be applicable for this compound.
Materials:
-
Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Destaining Solution: 10% (v/v) methanol, 7.5% (v/v) acetic acid in deionized water.
-
Staining trays
-
Orbital shaker
Procedure:
-
Fixation: Following electrophoresis, immerse the polyacrylamide gel in an adequate volume of Fixing Solution. Gently agitate on an orbital shaker for 30-60 minutes.
-
Staining: Decant the Fixing Solution and add the Staining Solution to completely cover the gel. Incubate with gentle agitation for at least 1 hour. For low abundance proteins, staining can be extended overnight.
-
Destaining: Remove the Staining Solution. Add Destaining Solution and agitate. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Storage: Once the desired level of destaining is achieved, the gel can be stored in deionized water.
Silver Staining Protocol
This is a representative protocol for high-sensitivity silver staining. Note that various modifications exist, some of which are optimized for mass spectrometry compatibility by omitting aldehydes.
Materials:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate.
-
Staining Solution: 0.1% (w/v) silver nitrate.
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde.
-
Stopping Solution: 5% (v/v) acetic acid.
-
Staining trays
-
Orbital shaker
Procedure:
-
Fixation: After electrophoresis, fix the gel in Fixing Solution for at least 30 minutes with gentle agitation.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes. Repeat this washing step twice.
-
Sensitization: Incubate the gel in the Sensitizing Solution for 1-2 minutes.
-
Washing: Briefly rinse the gel with deionized water (2 x 1 minute).
-
Staining: Immerse the gel in the Staining Solution and incubate for 20-30 minutes with gentle agitation.
-
Washing: Briefly rinse the gel with deionized water (2 x 1 minute).
-
Development: Add the Developing Solution and observe the gel closely. Protein bands will start to appear within a few minutes. Agitate until the desired band intensity is reached.
-
Stopping: To stop the development, discard the developer and add the Stopping Solution. Incubate for 10-15 minutes.
-
Final Wash: Wash the gel thoroughly with deionized water before imaging or storage.
Concluding Remarks
The choice between this compound (or other Coomassie-based stains) and silver staining is contingent upon the specific requirements of the experiment. For routine protein visualization where high sensitivity is not the primary concern and downstream applications such as mass spectrometry are planned, this compound offers a cost-effective, reliable, and straightforward method.
Conversely, when detecting low-abundance proteins is critical, the superior sensitivity of silver staining makes it the method of choice. However, researchers must be mindful of its lower reproducibility and potential incompatibility with mass spectrometry, unless modified protocols are employed. By understanding the distinct advantages and limitations of each technique, researchers can select the most appropriate staining method to achieve their experimental goals.
References
A Comparative Guide to Protein Stains for Polyacrylamide Gels: Alternatives to Acid Blue 129
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) are critical. While Acid Blue 129, commonly known as Coomassie Brilliant Blue R-250, has been a laboratory staple, a variety of alternative staining methods offer significant advantages in sensitivity, dynamic range, and compatibility with downstream applications like mass spectrometry. This guide provides an objective comparison of the leading alternatives to this compound, complete with experimental data and detailed protocols to inform your selection.
Performance Comparison of Protein Staining Methods
The choice of a protein stain is often a balance between the required sensitivity, the time commitment for the procedure, and the intended subsequent analysis of the protein bands. The following table summarizes the key performance characteristics of common protein staining methods.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Limit of Detection | ~50 ng[1][2] | 8–10 ng[1][3] | 0.25–0.5 ng[1] | 0.25–1 ng |
| Dynamic Range | Moderate | Moderate | Narrow[1][4] | >3 orders of magnitude[1] |
| Staining Time | Hours to overnight[1] | ~1 hour to overnight[1] | Varies (can be lengthy)[1] | 90 minutes to overnight[1] |
| Mass Spectrometry Compatibility | Yes[1][5] | Yes[1][6] | Protocol dependent, can be incompatible[1][4] | Yes[1][4][7][8] |
| Imaging System | Visible Light Transilluminator or Densitometer | Visible Light Transilluminator or Densitometer | Visible Light Transilluminator or Densitometer | UV or Blue/Green-Light Transilluminator or Laser Scanner[4][8][9] |
| Key Advantages | Cost-effective, simple protocol | Higher sensitivity than R-250, lower background | Highest sensitivity (colorimetric) | High sensitivity, broad dynamic range, good for quantification |
| Key Disadvantages | Lower sensitivity | More expensive than R-250 | Complex protocol, low reproducibility, potential for MS incompatibility | Higher cost, requires specialized imaging equipment |
Experimental Workflow for Protein Gel Staining
The general workflow for staining proteins in polyacrylamide gels involves a series of sequential steps, from the completion of electrophoresis to the final visualization of the protein bands. The specific durations and solutions for each step will vary depending on the chosen staining method.
Detailed Experimental Protocols
Below are detailed protocols for three common and effective alternatives to traditional Coomassie Brilliant Blue R-250 staining.
Colloidal Coomassie G-250 Staining
This method offers improved sensitivity and reduced background staining compared to the R-250 method, often without the need for an extensive destaining step.
Materials:
-
Fixing Solution: 50% (v/v) ethanol, 2% (v/v) phosphoric acid
-
Staining Solution: Commercially available or prepared as 0.1% (w/v) Coomassie G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium (B1175870) sulfate, 20% (v/v) methanol
-
Wash Solution: Deionized water
Protocol:
-
Following electrophoresis, place the gel in a clean container.
-
Fix the gel in Fixing Solution for at least 1 hour with gentle agitation.[1]
-
Decant the fixing solution.
-
Add the Staining Solution to completely cover the gel and incubate for at least 3 hours to overnight with gentle agitation.[10]
-
Decant the staining solution.
-
Wash the gel with deionized water for 1-3 hours, changing the water several times, until the background is clear and protein bands are well-defined.[10] For the clearest background for photography, a second 1-hour wash can be performed.[10]
-
Image the gel using a visible light transilluminator or densitometer.
Silver Staining
Silver staining is a highly sensitive colorimetric method capable of detecting sub-nanogram levels of protein.[4][11] However, it involves a more complex and lengthy protocol with a narrow linear range, making it less suitable for quantitative analysis.[1][4]
Materials:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate
-
Silver Solution: 0.1% (w/v) silver nitrate
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde
-
Stopping Solution: 10% (v/v) acetic acid
Protocol:
-
After electrophoresis, fix the gel in the Fixing Solution for at least 1 hour.[1]
-
Wash the gel with deionized water three times for 10 minutes each.[1]
-
Incubate the gel in the Sensitizing Solution for 1 minute.[1]
-
Rinse the gel twice with deionized water.[1]
-
Incubate the gel in cold Silver Solution for 20 minutes.[1]
-
Rinse the gel briefly with deionized water.
-
Add the Developing Solution and agitate until protein bands appear as brown-black precipitates.
-
Once the desired band intensity is reached, add the Stopping Solution and incubate for 10 minutes to halt the development process.
-
Wash the gel with deionized water and image using a visible light transilluminator.
Fluorescent Staining (e.g., SYPRO Ruby)
Fluorescent stains offer high sensitivity, a broad dynamic range for accurate quantification, and are generally compatible with mass spectrometry.[4][7][8] These stains require a fluorescence imaging system for visualization.
Materials:
-
Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid
-
SYPRO Ruby Protein Gel Stain (commercially available)
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid
-
Deionized water
Protocol:
-
Following electrophoresis, fix the gel in the Fixing Solution for at least 30 minutes with gentle agitation.[1]
-
Decant the fixative solution and add enough SYPRO Ruby Protein Gel Stain to cover the gel.
-
Protect the container from light and incubate for at least 90 minutes with gentle agitation.[1] For optimal sensitivity, staining can be extended overnight.
-
Decant the stain and wash the gel in the Wash Solution for 30 minutes to reduce background fluorescence.
-
Rinse the gel with deionized water.
-
Visualize the gel using a UV or blue-light transilluminator or a laser-based fluorescence scanner.
Conclusion
While Coomassie Brilliant Blue R-250 remains a viable option for routine protein visualization, several alternatives offer superior performance for more demanding applications. Colloidal Coomassie G-250 provides a convenient step-up in sensitivity with a similar workflow. Silver staining, though complex, offers the highest colorimetric sensitivity. For quantitative accuracy and compatibility with downstream proteomic analyses, fluorescent stains like SYPRO Ruby are the preferred choice, despite the requirement for specialized imaging equipment. The selection of the most appropriate staining method will ultimately depend on the specific experimental goals, required sensitivity, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 4. bio-rad.com [bio-rad.com]
- 5. biocompare.com [biocompare.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Performance Analysis: Acid Blue 129 vs. SYPRO Ruby for Protein Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) are critical. The choice of protein stain significantly impacts the sensitivity, accuracy, and downstream applications of proteomic studies. This guide provides a detailed comparison of the well-established fluorescent dye, SYPRO Ruby, with the lesser-known Acid Blue 129, focusing on their performance for in-gel protein detection.
While SYPRO Ruby is a widely utilized and extensively characterized reagent for fluorescent protein staining, available data on the performance of this compound in this specific application is notably scarce. This comparison, therefore, summarizes the robust body of evidence for SYPRO Ruby and highlights the current data gaps for this compound as a protein gel stain.
Quantitative Performance Comparison
| Performance Metric | SYPRO Ruby | This compound |
| Limit of Detection (LOD) | 0.25 - 1 ng[1][2] | Not Reported |
| Linear Dynamic Range | Over three orders of magnitude[1][2][3] | Not Reported |
| Mass Spectrometry Compatibility | Yes[4][5][6] | Not Reported |
| Staining Time | 90 minutes (rapid protocol) to overnight (basic protocol)[1][2] | Not Reported |
| Excitation Maxima (nm) | ~280 and ~450 | Not Reported |
| Emission Maximum (nm) | ~610 | Not Reported |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and reliable protein staining. Below are the established methodologies for SYPRO Ruby. Due to a lack of available data, a validated protocol for using this compound as an in-gel protein stain cannot be provided.
SYPRO Ruby Staining Protocol (Basic Overnight Protocol)
This protocol is designed for maximum sensitivity and a wide linear dynamic range.
Solutions Required:
-
Fixing Solution: 50% methanol, 7% acetic acid
-
SYPRO Ruby Protein Gel Stain
-
Wash Solution: 10% methanol, 7% acetic acid
-
Ultrapure Water
Procedure:
-
Fixation: Following electrophoresis, place the gel in a clean container with a sufficient volume of Fixing Solution to cover the gel. Agitate gently on an orbital shaker for 30 minutes. Repeat this step once with fresh Fixing Solution.[2]
-
Staining: Decant the Fixing Solution and add SYPRO Ruby Protein Gel Stain, ensuring the gel is fully submerged. Protect from light and agitate gently on an orbital shaker overnight.[2]
-
Washing: Decant the stain and wash the gel in Wash Solution for 30 minutes with gentle agitation.[7]
-
Final Rinse: Decant the Wash Solution and rinse the gel with ultrapure water for at least two 5-minute intervals before imaging.[7]
SYPRO Ruby Staining Protocol (Rapid Protocol)
This protocol provides excellent results in approximately 90 minutes and is optimized for minigels.
Solutions Required:
-
Fixing Solution: 50% methanol, 7% acetic acid
-
SYPRO Ruby Protein Gel Stain
-
Wash Solution: 10% methanol, 7% acetic acid
-
Ultrapure Water
Procedure:
-
Fixation: Place the gel in a clean container with Fixing Solution and agitate for 15 minutes. Repeat with fresh Fixing Solution for another 15 minutes.[2]
-
Staining: Decant the fixative and add SYPRO Ruby stain. Microwave for 30 seconds, agitate for 30 seconds, then microwave for another 30 seconds to reach 80-85°C. Agitate on an orbital shaker for 5 minutes. Microwave for a final 30 seconds and then agitate for 23 minutes.[2]
-
Washing: Transfer the gel to a clean container and wash in the Wash Solution for 30 minutes.[2]
-
Final Rinse: Rinse the gel twice with ultrapure water for 5 minutes each before imaging.[7]
Experimental Workflow
The following diagram illustrates the general workflow for in-gel protein staining with both SYPRO Ruby and a hypothetical protocol for this compound, highlighting the common steps in such a procedure.
Conclusion
SYPRO Ruby is a highly sensitive and well-characterized fluorescent protein stain with a broad linear dynamic range, making it suitable for the quantitative analysis of proteins in polyacrylamide gels. Its compatibility with mass spectrometry further enhances its utility in proteomics research. In contrast, this compound, while used as a dye in other fields, currently lacks the necessary scientific validation and performance data to be recommended as a reliable alternative to established fluorescent protein stains like SYPRO Ruby for in-gel protein detection. Researchers requiring high sensitivity, quantitative accuracy, and compatibility with downstream protein identification techniques are advised to use well-documented stains such as SYPRO Ruby.
References
- 1. uab.edu [uab.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein Stains Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Spyro Ruby Stained Gels | Taplin Mass Spectrometry Facility [taplin.hms.harvard.edu]
- 5. SYPRO™ Ruby Protein Gel Stain, 1 L - FAQs [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. abpbio.com [abpbio.com]
Acid Blue 129 and Mass Spectrometry: A Compatibility Showdown
For researchers, scientists, and drug development professionals utilizing mass spectrometry for protein analysis, the choice of protein stain is a critical step that can significantly impact the quality and reliability of results. While traditional stains like Coomassie Brilliant Blue and fluorescent dyes such as SYPRO Ruby are well-characterized for their mass spectrometry compatibility, the performance of less common dyes like Acid Blue 129 remains largely unexplored. This guide provides a comprehensive comparison of this compound with established mass spectrometry-compatible stains, offering insights into its potential suitability and highlighting key performance differences.
Executive Summary
Direct experimental data on the compatibility of this compound with mass spectrometry for proteomics applications is currently unavailable in peer-reviewed literature. However, based on its chemical properties as a sulfonated aniline (B41778) derivative, a cautious approach is warranted. Sulfonated compounds are known to be analyzable by mass spectrometry, typically in negative ion mode, but they also carry a potential for ion suppression, which can interfere with the detection of peptides.
In contrast, Coomassie Brilliant Blue and fluorescent dyes like SYPRO Ruby are well-established as being compatible with mass spectrometry, with extensive data supporting their use. These stains have been optimized for high sensitivity and minimal interference with downstream analysis. This guide presents a detailed comparison of these stains' performance metrics and provides standardized protocols for their use in a mass spectrometry workflow.
Performance Comparison of Protein Stains
The selection of a protein stain for mass spectrometry workflows involves a trade-off between sensitivity, dynamic range, and potential for interference. The following tables summarize the key quantitative performance indicators for Coomassie Brilliant Blue and SYPRO Ruby.
| Performance Metric | Colloidal Coomassie Blue | SYPRO Ruby | Silver Staining (MS-compatible) |
| Limit of Detection (LOD) | ~8-10 ng | ~1-2 ng | ~0.5-1 ng |
| Linear Dynamic Range | ~20-fold | >1000-fold | Narrow |
| MS Compatibility | Good | Excellent | Moderate (can cause signal suppression) |
| Protein Sequence Coverage | Good | Excellent | Variable, can be lower |
| Number of Identified Peptides | Good | High | Variable |
In-Depth Look at Mass Spectrometry Compatibility
This compound: An Inference-Based Assessment
This compound is an anthraquinone-based dye containing a sulfonic acid group.[1][2] While this functional group imparts water solubility, it also introduces a negative charge, making the dye amenable to analysis by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode. However, the presence of any residual dye in the sample after protein digestion could lead to significant ion suppression.[3][4][5] Ion suppression is a phenomenon where the ionization of the target analytes (peptides) is inhibited by the presence of more readily ionizable compounds (the dye), leading to a decreased signal and potentially preventing their detection.
Studies on other sulfonated dyes have shown that they can be analyzed by LC-MS, but often require specific chromatographic conditions to minimize their interference. Without experimental validation for its use as a protein stain in proteomics, the risk of this compound negatively impacting peptide analysis remains high.
Coomassie Brilliant Blue: The Reliable Workhorse
Coomassie Brilliant Blue, particularly in its colloidal formulations (G-250), is a widely used and well-documented mass spectrometry-compatible stain.[6] Its primary advantages are its affordability, ease of use, and good compatibility with downstream tryptic digestion and mass spectrometry. While not as sensitive as fluorescent or silver stains, its performance is often sufficient for the identification of moderately to highly abundant proteins.[7] Thorough destaining is crucial to minimize background and prevent any potential ion suppression from residual dye molecules.
SYPRO Ruby: The High-Sensitivity Champion
SYPRO Ruby is a fluorescent protein stain renowned for its high sensitivity and broad linear dynamic range.[7][8] It is considered one of the most compatible stains for mass spectrometry, demonstrating minimal interference with peptide ionization and resulting in high protein sequence coverage and a large number of identified peptides.[8] Although more expensive than Coomassie, its superior sensitivity makes it the stain of choice for detecting low-abundance proteins.
Experimental Workflows and Signaling Pathways
To ensure successful protein identification by mass spectrometry, it is imperative to follow a well-defined experimental workflow. The following diagram illustrates the key steps from protein separation to mass spectrometry analysis.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and high-quality results. Below are established protocols for Coomassie Brilliant Blue and SYPRO Ruby staining compatible with mass spectrometry.
Protocol 1: Colloidal Coomassie Blue Staining and In-Gel Digestion
Staining:
-
After electrophoresis, rinse the gel with deionized water (3 x 5 minutes).
-
Immerse the gel in Colloidal Coomassie G-250 staining solution and agitate gently for at least 1 hour.
-
Destain the gel with deionized water, changing the water several times, until the background is clear and protein bands are well-defined.[9][10]
In-Gel Digestion:
-
Excise the protein band of interest with a clean scalpel.
-
Cut the gel slice into small pieces (~1x1 mm) and place them in a microcentrifuge tube.
-
Destain the gel pieces with 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until the Coomassie blue color is removed.[10][11]
-
Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.
-
Reduce the proteins with 10 mM dithiothreitol (B142953) (DTT) in 100 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylate the proteins with 55 mM iodoacetamide (B48618) (IAA) in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
-
Wash the gel pieces with 100 mM ammonium bicarbonate and dehydrate with 100% ACN.
-
Rehydrate the gel pieces with a solution of sequencing-grade trypsin (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) and incubate at 37°C overnight.[10]
-
Extract the peptides by sequential incubation with 50% ACN/5% formic acid and then 100% ACN. Pool the extracts and dry in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: SYPRO Ruby Staining and In-Gel Digestion
Staining:
-
After electrophoresis, fix the gel in 10% methanol, 7% acetic acid for 30 minutes.
-
Incubate the gel in SYPRO Ruby protein gel stain for at least 3 hours, protected from light.[12]
-
Wash the gel in 10% methanol, 7% acetic acid for 30 minutes to reduce background fluorescence.
-
Rinse the gel with deionized water before imaging.
In-Gel Digestion:
-
Excise the fluorescent protein band using a blue light transilluminator.
-
Follow the same in-gel digestion protocol as for Coomassie stained gels (steps 2-10). No specific destaining step for SYPRO Ruby is required before digestion.[13]
Conclusion
While this compound is an effective dye for various industrial applications, its compatibility with mass spectrometry for proteomics remains unproven. Due to its sulfonated chemical structure, there is a significant risk of ion suppression, which could compromise the detection and identification of peptides. Therefore, for sensitive and reliable protein analysis by mass spectrometry, researchers are strongly advised to use well-validated and compatible stains such as Colloidal Coomassie Blue or SYPRO Ruby. The choice between these established stains will depend on the specific requirements of the experiment, particularly the abundance of the proteins of interest and the desired level of sensitivity. Adherence to optimized staining and in-gel digestion protocols is paramount for achieving high-quality and reproducible results.
References
- 1. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmurdc.cmu.edu.tw [cmurdc.cmu.edu.tw]
- 10. Directions for in-gel tryptic digestions of coomassie-stained 1D Bands and 2D Spots - abbreviated | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 11. Procedure for In Gel Tryptic Digest for Coomassie-stained Gels | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 12. uab.edu [uab.edu]
- 13. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of Protein Stains: A Focus on Linear Dynamic Range
For researchers, scientists, and drug development professionals, accurate quantification of proteins separated by gel electrophoresis is paramount. The choice of protein stain significantly impacts the reliability and accuracy of these measurements. A critical performance metric for any protein stain is its linear dynamic range, which defines the concentration range where the signal intensity is directly proportional to the amount of protein. This guide provides a comparative analysis of the linear dynamic range of various protein stains, with a specific focus on how Acid Blue dyes, represented by the widely-used Coomassie Brilliant Blue, compare to other common staining methods like fluorescent dyes (SYPRO Ruby) and silver staining.
While specific quantitative data for Acid Blue 129 in protein gel staining is not extensively available in scientific literature, its chemical properties as an acid dye are comparable to the well-characterized Coomassie Brilliant Blue family of stains. Therefore, this guide will use data from Coomassie Brilliant Blue as a proxy to provide a meaningful comparison.
Quantitative Comparison of Protein Stains
The selection of an appropriate protein stain is a trade-off between sensitivity, linear dynamic range, cost, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the key performance characteristics of Coomassie Brilliant Blue, SYPRO Ruby, and Silver Stain.
| Feature | Coomassie Brilliant Blue (R-250/G-250) | SYPRO Ruby (Fluorescent Dye) | Silver Staining |
| Limit of Detection | ~8-50 ng[1][2] | ~0.25-1 ng[3] | ~0.1-1 ng[4][5] |
| Linear Dynamic Range | Moderate (e.g., up to 30-40 µg)[6] | Wide (>3 orders of magnitude)[3][7] | Narrow (e.g., 1-30 ng)[4][8] |
| Mass Spectrometry Compatibility | Yes[1][9] | Yes[10] | Limited (requires specific protocols)[5][9] |
| Staining Time | ~1 hour to overnight[11] | ~90 minutes to overnight[12] | Time-consuming and complex[1][9] |
| Visualization | Visible light | UV or laser-based scanner[3] | Visible light |
| Reproducibility | Good | High | Low[9] |
| Cost | Low | High | Moderate |
Experimental Protocols
Accurate determination of the linear dynamic range is crucial for quantitative experiments. Below are generalized protocols for key staining methods. It is important to note that specific results can vary based on the protein, gel system, and imaging equipment used.
Determining the Linear Dynamic Range
A common method to determine the linear dynamic range of a protein stain involves running a serial dilution of a known protein standard on a gel.[13][14][15]
1. Sample Preparation and Electrophoresis:
-
Prepare a series of dilutions of a protein standard (e.g., Bovine Serum Albumin - BSA) with known concentrations.
-
Load equal volumes of each dilution into separate lanes of a polyacrylamide gel.
-
Include a molecular weight marker.
-
Run the gel under standard electrophoresis conditions to separate the proteins.
2. Staining and Destaining:
-
After electrophoresis, the gel is subjected to the specific staining and destaining protocol for the chosen stain (Coomassie, SYPRO Ruby, or Silver Stain).
3. Imaging:
-
The stained gel is then imaged using an appropriate imaging system (e.g., a densitometer for Coomassie and silver stain, or a fluorescence scanner for SYPRO Ruby). It is critical to ensure that the image is not saturated.
4. Data Analysis:
-
The intensity of the band corresponding to the protein standard in each lane is quantified using densitometry software.
-
A standard curve is generated by plotting the band intensity against the known protein amount for each dilution.
-
The linear dynamic range is the portion of the curve where the relationship between protein amount and band intensity is linear.
Staining Protocols
Coomassie Brilliant Blue Staining (R-250):
-
Fixation: The gel is typically fixed in a solution of methanol (B129727) and acetic acid to precipitate the proteins within the gel matrix.
-
Staining: The gel is immersed in a staining solution containing Coomassie Brilliant Blue R-250, methanol, and acetic acid. Staining can take from 30 minutes to overnight.[11]
-
Destaining: The gel is then moved to a destaining solution (typically methanol and acetic acid) to remove the background stain, allowing the protein bands to become visible.[11]
SYPRO Ruby Protein Gel Stain:
-
Fixation: The gel is fixed in a solution of 50% methanol and 7% acetic acid.[3]
-
Staining: The gel is stained with SYPRO Ruby protein gel stain, typically overnight with gentle agitation.[3] For a more rapid protocol, the gel can be microwaved.[12]
-
Washing: The gel is washed with a solution of 10% methanol and 7% acetic acid to reduce background fluorescence.[12]
-
Imaging: The gel is visualized using a UV or blue-light transilluminator or a laser-based scanner.[3]
Silver Staining:
-
Fixation: Gels are fixed in a solution containing methanol and acetic acid.
-
Sensitization: The gel is treated with a sensitizing agent, such as sodium thiosulfate, to enhance the staining.
-
Silver Impregnation: The gel is incubated in a silver nitrate (B79036) solution.
-
Development: The silver ions are reduced to metallic silver by a developing solution (often containing formaldehyde), which deposits on the protein bands, making them visible.
-
Stopping: The reaction is stopped with a mild acidic solution.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the linear dynamic range of a protein stain.
Caption: Workflow for Determining the Linear Dynamic Range of a Protein Stain.
Conclusion
The choice of a protein stain is a critical decision in experimental design for quantitative proteomics. While Coomassie Brilliant Blue offers a cost-effective and straightforward method with a moderate linear dynamic range, it is less sensitive than other available options.[1][9] For experiments requiring higher sensitivity and a broader linear dynamic range, fluorescent stains like SYPRO Ruby are a superior, albeit more expensive, choice.[1][3] Silver staining provides high sensitivity but suffers from a narrow linear dynamic range and lower reproducibility, making it less suitable for precise quantification.[1][8][9] Researchers should carefully consider the specific requirements of their experiments, including the abundance of the protein of interest and the need for downstream analysis, when selecting the most appropriate staining method.
References
- 1. bio-rad.com [bio-rad.com]
- 2. abpbio.com [abpbio.com]
- 3. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]
- 5. A method to quantitate Coomassie blue-stained proteins in cylindrical polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. Improved dynamic range of protein quantification in silver-stained gels by modelling gel images over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to Protein Staining: Evaluating Acid Blue 129 and the Industry Standard, Coomassie G-250
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following gel electrophoresis are critical. Coomassie Brilliant Blue G-250 has long been a staple in laboratories for this purpose. This guide provides an in-depth comparison of the performance of traditional Coomassie G-250 with the less documented Acid Blue 129, offering insights into their established and potential applications in protein analysis.
Executive Summary
Performance Comparison: Coomassie G-250
Coomassie G-250 is a widely used anionic dye that binds to proteins, primarily through interactions with basic and hydrophobic amino acid residues.[1] It exists in two main forms for gel staining: traditional (alcoholic-acidic) and colloidal. Colloidal Coomassie G-250 offers significant advantages, including higher sensitivity and reduced background staining, often eliminating the need for a destaining step.[2]
Table 1: Performance Characteristics of Coomassie G-250
| Feature | Coomassie G-250 (Traditional) | Colloidal Coomassie G-250 |
| Detection Limit | ~25 ng[1] | 3 - 10 ng[3][4] |
| Linear Dynamic Range | Good | Good to Excellent |
| Staining Time | 1 hour to overnight | 1 hour to overnight |
| Destaining Required | Yes (several hours to overnight) | Minimal to none |
| Mass Spectrometry Compatibility | Yes | Yes |
| Ease of Use | Simple | Very Simple |
| Cost | Low | Low to Moderate |
Experimental Protocol: Colloidal Coomassie G-250 Staining
This protocol provides a reliable method for high-sensitivity protein detection on polyacrylamide gels using a colloidal Coomassie G-250 stain.
Materials:
-
Staining Solution: Commercially available pre-made colloidal Coomassie G-250 solution or prepare in-house. A typical formulation contains Coomassie G-250, phosphoric acid, a salt (e.g., ammonium (B1175870) sulfate (B86663) or aluminum sulfate), and a solvent (e.g., methanol (B129727) or ethanol).
-
Fixing Solution (optional but recommended for maximum sensitivity): 40% ethanol, 10% acetic acid.[3]
-
Deionized Water
-
Shallow staining tray with a cover
-
Orbital shaker
Procedure:
-
Gel Fixation (Optional): For increased sensitivity, especially for low molecular weight proteins, immerse the gel in a fixing solution for 15-30 minutes at room temperature with gentle agitation.[3]
-
Washing: Decant the fixing solution and wash the gel with deionized water for 5-10 minutes. Repeat the wash step two more times to ensure the removal of residual SDS, which can interfere with staining.
-
Staining: Decant the final wash water and add enough colloidal Coomassie G-250 staining solution to fully cover the gel. Incubate for 1-12 hours at room temperature with gentle agitation. Protein bands should start to become visible within minutes to an hour.
-
Destaining (Optional): For colloidal stains, a destaining step is often not necessary as the background remains relatively clear. If background staining is observed, the gel can be briefly washed with deionized water or a solution of 1% acetic acid to enhance band visibility.
-
Imaging and Analysis: The gel can be imaged using a standard gel documentation system. For quantitative analysis, the gel should be scanned, and the band intensities measured using appropriate software.
Experimental Workflow
The following diagram illustrates the typical workflow for protein gel staining and analysis using Colloidal Coomassie G-250.
Logical Relationship of Staining Mechanism
The staining mechanism of Coomassie G-250 is based on the non-covalent binding of the dye to proteins.
The Case of this compound
A thorough search of scientific databases and literature reveals a lack of published, peer-reviewed data on the use of this compound for the quantitative staining of proteins in polyacrylamide gels. While commercially available and indicated for histological and hematological staining, its performance characteristics such as detection limit, linear dynamic range, and compatibility with mass spectrometry for this specific application are not documented.
Synonyms for this compound include Atanyl Blue PRL, and its CAS number is 6397-02-0.[5][6] Its primary documented applications are in the textile and food industries.[5] Without supporting experimental data, a direct and objective comparison to the well-established Coomassie G-250 is not possible.
Conclusion
For researchers requiring a reliable, sensitive, and quantitative method for total protein staining in gels, colloidal Coomassie G-250 remains the superior and well-supported choice. Its performance is thoroughly documented, with established protocols that are both robust and compatible with downstream applications like mass spectrometry. While this compound may have applications in other areas of biological staining, its utility for quantitative protein analysis on gels is currently unsubstantiated in the scientific literature. Therefore, for applications in drug development and other research areas demanding high-quality, reproducible data, the use of validated methods such as colloidal Coomassie G-250 staining is strongly recommended.
References
A Comparative Guide to Protein Staining: Acid Blue 129 vs. Silver Staining
For researchers, scientists, and drug development professionals seeking to visualize and quantify proteins separated by gel electrophoresis, the choice of staining method is critical for achieving reliable and reproducible results. This guide provides an objective comparison of Acid Blue 129 and the highly sensitive silver staining technique, offering insights into their respective performance, protocols, and suitability for various research applications.
While silver staining has long been a benchmark for high sensitivity in protein detection, its reproducibility can be a significant challenge. This compound, a member of the anionic acid dye family similar to the well-known Coomassie Brilliant Blue, presents a potential alternative. This guide will delve into the characteristics of both methods, supported by available data, to aid in the selection of the most appropriate staining strategy for your experimental needs.
Quantitative Performance Comparison
The following table summarizes key performance metrics for this compound and silver staining. It is important to note that specific quantitative data for this compound in protein gel staining is limited in the current literature. Therefore, the data presented for this compound is based on the performance of closely related and well-characterized colloidal Coomassie G-250 stains, a common proxy for acid blue dyes.[1]
| Feature | This compound (based on Colloidal Coomassie G-250) | Silver Staining |
| Limit of Detection | 8–10 ng[1] | 0.25–0.5 ng[1] |
| Linear Dynamic Range | Moderate[1] | Narrow[2][3] |
| Reproducibility | Good[2] | Low[2][3] |
| Mass Spectrometry Compatibility | Yes[2] | Limited (requires specific protocols that may reduce sensitivity)[2] |
| Staining Time | ~1 hour to overnight[1] | Multiple steps, time-consuming[2] |
| Cost | Low | Low |
Experimental Workflows
The general workflow for both staining methods involves fixing the proteins within the polyacrylamide gel, incubating with the staining solution, and then destaining to visualize the protein bands against a clear background. The specific steps and reagents, however, differ significantly.
Figure 1. A generalized workflow for staining proteins in polyacrylamide gels.
Experimental Protocols
Below are detailed protocols for both this compound and silver staining. The this compound protocol is a proposed method based on protocols for similar acid dyes, while the silver staining protocol is a widely used method.
This compound Staining Protocol (Proposed)
This protocol is based on the use of other colloidal Coomassie-type dyes and may require optimization for this compound.
Solutions Required:
-
Fixing Solution: 40% (v/v) ethanol (B145695), 10% (v/v) acetic acid
-
Staining Solution: 0.1% (w/v) this compound, 10% (w/v) ammonium (B1175870) sulfate, 2% (v/v) phosphoric acid, 20% (v/v) methanol
-
Washing Solution: Deionized water
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for 1 hour with gentle agitation.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.
-
Staining: Immerse the gel in the Staining Solution and incubate for 1-2 hours at room temperature with gentle agitation. For potentially higher sensitivity, staining can be extended overnight.
-
Destaining: Transfer the gel to a container with the Washing Solution (deionized water) and agitate for 1-3 hours, changing the water periodically until the background is clear and protein bands are well-defined.
-
Imaging: The gel can be imaged using a standard gel documentation system.
Silver Staining Protocol
This protocol is a common and effective method for high-sensitivity protein detection.
Solutions Required:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate
-
Silver Solution: 0.1% (w/v) silver nitrate
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde (B43269)
-
Stopping Solution: 5% (v/v) acetic acid
Procedure:
-
Fixation: Immerse the gel in the Fixing Solution for at least 1 hour.[1]
-
Washing: Wash the gel with 30-50% ethanol for 20 minutes, followed by a 20-minute wash in deionized water.
-
Sensitization: Incubate the gel in the Sensitizing Solution for 1-2 minutes.[1]
-
Washing: Briefly rinse the gel with deionized water twice.
-
Silver Incubation: Immerse the gel in the Silver Solution for 20-30 minutes in the dark.[1]
-
Washing: Briefly rinse the gel with deionized water.
-
Development: Add the Developing Solution and agitate until protein bands reach the desired intensity. This step is critical and time-dependent.
-
Stopping: Stop the development by adding the Stopping Solution and agitating for 10-15 minutes.
-
Final Wash: Wash the gel with deionized water before imaging.
Reproducibility and Key Considerations
This compound (and Coomassie-based stains) generally offers good reproducibility.[2] The staining process is more straightforward, and the endpoint is less critical than with silver staining. The intensity of the stained bands is typically proportional to the amount of protein over a moderate range, making it suitable for quantitative analysis.[3]
Silver staining , while significantly more sensitive, is notoriously difficult to perform reproducibly.[2][3] Several factors can influence the final result, including the purity of reagents, water quality, temperature, and the timing of the development step. The narrow linear dynamic range of silver staining also complicates accurate protein quantification.[2] Furthermore, standard silver staining protocols that use formaldehyde are generally not compatible with downstream mass spectrometry analysis, although modified protocols with reduced sensitivity are available.[2]
Conclusion
The choice between this compound and silver staining depends heavily on the specific requirements of the experiment.
-
For routine protein visualization, quantification, and experiments requiring downstream mass spectrometry analysis, this compound (or a similar Coomassie-based stain) is the more practical and reproducible choice. Its lower sensitivity is often sufficient for many applications, and the reliability of the results is a significant advantage.
-
When the highest possible sensitivity is required to detect very low abundance proteins, and downstream mass spectrometry is not a primary concern, silver staining remains a valuable technique. However, researchers must be prepared to optimize the protocol extensively and accept a lower degree of reproducibility.
Ultimately, understanding the strengths and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable data.
References
A Comparative Guide to Protein Stains: A Cost-Benefit Analysis of Established and Potential Dyes
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation are critical for robust experimental outcomes. The choice of a protein stain is a pivotal step that influences sensitivity, linearity, cost, and compatibility with downstream applications. This guide provides a comprehensive cost-benefit analysis of commonly used protein stains—Coomassie Brilliant Blue and Ponceau S—along with a discussion of Amido Black 10B. Furthermore, it explores the theoretical potential of Acid Blue 129 as a protein stain, a compound primarily utilized in the textile industry, while clearly noting the current absence of validated protocols for its use in protein electrophoresis.
Performance Comparison of Protein Stains
The selection of an appropriate protein stain requires careful consideration of several performance metrics. A direct comparison of key characteristics for established protein stains is presented below. It is important to note that while this compound is included for theoretical comparison, there is a lack of scientific literature and validated data regarding its performance in protein staining for gel electrophoresis or Western blotting.
| Feature | Coomassie Brilliant Blue R-250 | Ponceau S | Amido Black 10B | This compound (Theoretical) |
| Limit of Detection (LOD) | ~30-100 ng | ~200-250 ng[1] | ~50 ng | Data not available |
| Linear Dynamic Range | Moderate | Good | Good | Data not available |
| Reversibility | Generally irreversible[2] | Reversible | Not reversible | Data not available |
| Downstream Compatibility (e.g., Mass Spectrometry) | Compatible | Compatible after destaining | Preferred for protein sequencing | Data not available |
| Staining Time | 30 minutes to overnight[3] | 5-15 minutes[3] | ~1-10 minutes[4] | Data not available |
| Destaining Time | Several hours to overnight | Not required (reversible with washes) | Can be rapid, but may require hours for a clear background | Data not available |
| Primary Application | In-gel protein visualization | Reversible membrane staining for transfer verification | In-gel and membrane protein staining | Primarily a textile dye; some use in histology[3][5] |
Cost Analysis
The cost-effectiveness of a staining method is a crucial factor in laboratory settings. The following table provides an approximate cost comparison for the discussed protein stains. Prices are based on currently available information and may vary by supplier and formulation (powder vs. ready-to-use solution).
| Stain | Formulation | Approximate Price (USD) |
| Coomassie Brilliant Blue R-250 | 25g powder | $60 - $92 |
| 1L ready-to-use solution | ~$170 | |
| Ponceau S | 250mL ready-to-use solution | ~$43 |
| 500mL ready-to-use solution | ~$76 | |
| Amido Black 10B | 25g powder | ~$39 - $70 |
| This compound | 25g powder (dye content ~25%) | ~$50 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible results. The following sections provide methodologies for the established protein staining techniques.
Coomassie Brilliant Blue R-250 Staining Protocol
Solutions:
-
Fixing Solution: 50% methanol (B129727), 10% acetic acid, 40% deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.[6]
-
Destaining Solution: 10% methanol, 10% acetic acid, 80% deionized water.[3]
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the fixing solution for at least 1 hour to prevent protein diffusion.[3]
-
Staining: Transfer the gel to the Coomassie Brilliant Blue R-250 staining solution and agitate gently for 2-4 hours at room temperature.[3]
-
Destaining: Move the gel to the destaining solution. Gently agitate and replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process can take several hours to overnight.[3]
Ponceau S Staining Protocol
Solutions:
-
Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[6]
-
Destaining Solution: Deionized water or Tris-buffered saline with Tween 20 (TBS-T).
Procedure:
-
After protein transfer to a nitrocellulose or PVDF membrane, briefly wash the membrane with deionized water for about 1 minute.
-
Completely submerge the membrane in the Ponceau S staining solution.
-
Incubate at room temperature with gentle agitation for 5 to 10 minutes.[6]
-
Rinse the membrane with deionized water until the background clears and distinct pink or red protein bands become visible. The stain can be fully removed with further washing before proceeding to immunoblotting.[6]
Amido Black 10B Staining Protocol
Solutions:
-
Staining Solution: 0.1% (w/v) Amido Black 10B in 40% methanol and 10% glacial acetic acid.[6]
-
Destaining Solution: 90% methanol and 2% glacial acetic acid.[6]
Procedure:
-
Staining: Immerse the gel or membrane in the Amido Black 10B staining solution for approximately 10 minutes.[4]
-
Destaining: Transfer the gel or membrane to the destaining solution and agitate until the background is clear and protein bands are distinct.
Visualizing Experimental Workflows
To aid in the selection and implementation of a protein staining method, the following diagrams illustrate the typical experimental workflows.
Caption: General experimental workflow for protein analysis involving staining.
Caption: Decision tree for selecting a protein staining method.
The Case of this compound: A Theoretical Perspective
This compound is an anionic dye, a chemical characteristic it shares with established protein stains like Coomassie Brilliant Blue.[7] Anionic dyes typically bind to proteins through electrostatic interactions with positively charged amino acid residues and non-polar regions.[8] This shared property suggests that this compound has the potential to bind to proteins in a similar manner.
However, the primary application of this compound is in the textile, leather, and paper industries, where it is valued for its ability to produce vibrant blue shades on protein fibers such as wool and silk.[7] While it is also used in histology and microscopy as a biological stain, there is a notable absence of established and validated protocols for its use in staining proteins on polyacrylamide gels or nitrocellulose/PVDF membranes for analytical purposes.[3][5]
Without experimental data on its limit of detection, linear dynamic range, and reversibility in the context of electrophoresis, a direct cost-benefit analysis for researchers is not possible. While the cost of this compound powder is comparable to other stains, its efficacy and potential interference with downstream applications remain unknown.
Conclusion
For routine and well-characterized protein visualization and quantification, Coomassie Brilliant Blue and Ponceau S remain the industry standards, each with distinct advantages.
-
Ponceau S is the optimal choice for a rapid and reversible stain to verify protein transfer efficiency on membranes before proceeding with immunoblotting. Its primary drawback is its lower sensitivity.[1]
-
Coomassie Brilliant Blue offers higher sensitivity for in-gel protein detection and is compatible with mass spectrometry. However, the traditional staining and destaining process can be time-consuming, and it is generally considered irreversible on membranes.
-
Amido Black 10B presents a rapid staining alternative with sensitivity comparable to or slightly better than Ponceau S, but it is not reversible, limiting its use in workflows requiring subsequent immunodetection.
While the chemical properties of This compound suggest a potential for protein binding, the lack of validated protocols and performance data for electrophoretic applications means it cannot currently be recommended as a reliable alternative to the established stains. Further research would be required to determine its suitability, sensitivity, and overall cost-effectiveness for the modern research laboratory.
References
- 1. biocompare.com [biocompare.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. indiamart.com [indiamart.com]
- 7. conductscience.com [conductscience.com]
- 8. bio-rad.com [bio-rad.com]
A Comparative Guide to Protein Staining: Evaluating Acid Blue 129 in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of proteins within complex biological matrices is a critical aspect of experimental success. The choice of a protein stain can significantly influence the reliability and reproducibility of results. This guide provides an objective comparison of Acid Blue 129 and other common protein staining methods, with a focus on their specificity and cross-reactivity, supported by experimental data and detailed protocols.
The ideal protein stain should exhibit high specificity, binding exclusively to proteins, and low cross-reactivity with other biomolecules. Furthermore, it should offer a broad linear dynamic range for accurate quantification and be compatible with downstream applications such as mass spectrometry. This guide will delve into the performance of this compound in this context and compare it with established alternatives.
Comparative Analysis of Protein Staining Dyes
The selection of an appropriate protein stain is contingent on the specific experimental requirements, including the desired sensitivity, the complexity of the biological sample, and the downstream analytical methods. While information specifically detailing the cross-reactivity of this compound in proteomics is not extensively available in the provided search results, its properties as an acid dye allow for a theoretical comparison with other well-characterized anionic dyes.
Acid dyes, like this compound and the widely used Coomassie Brilliant Blue series, function primarily through electrostatic interactions between the anionic dye molecules and the positively charged amino acid residues of proteins in an acidic environment. This mechanism provides a basis for their protein staining capabilities.
Below is a summary of the performance characteristics of common protein staining methods, providing a framework for evaluating potential alternatives to or complementary techniques for this compound.
| Feature | This compound (Theoretical) | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | N/A | ~50-100 ng[1] | 8–10 ng[2][3] | 0.25–0.5 ng[2][3] | 0.25–1 ng[2][3] |
| Linear Dynamic Range | N/A | Moderate[3] | Moderate[3] | Narrow[2][3] | >3 orders of magnitude[2][3] |
| Mass Spectrometry Compatibility | N/A | Yes[4] | Yes[4] | Limited[2] | Yes[2] |
| Staining Time | N/A | Hours to overnight[2] | ~1 hour to overnight[2] | Multiple steps, time-consuming[2] | 90 minutes to overnight[2] |
| Visualization | Visible light | Visible light[2] | Visible light[2] | Visible light[2] | UV or laser-based scanner[2] |
| Cost | N/A | Low[2] | Low[2] | Low[2] | High[2] |
| Reproducibility | N/A | Good[2] | Good[2] | Low[2] | High[2] |
Key Considerations:
-
Coomassie Brilliant Blue (R-250 and G-250): These are the most widely used protein stains due to their simplicity and cost-effectiveness. The colloidal form (G-250) offers improved sensitivity and reduced background staining compared to the R-250 variant.[5][6] They are generally compatible with mass spectrometry, making them a staple in many proteomics workflows.[4]
-
Silver Staining: This method provides exceptional sensitivity, allowing for the detection of low-abundance proteins.[7] However, it suffers from a narrow linear dynamic range and lower reproducibility.[2] Furthermore, some silver staining protocols can interfere with subsequent mass spectrometry analysis.[8]
-
Fluorescent Dyes (e.g., SYPRO Ruby): These dyes offer high sensitivity, a broad linear dynamic range, and excellent compatibility with mass spectrometry, making them ideal for quantitative proteomics.[2][8][9] The main drawback is the requirement for specialized imaging equipment and the higher cost compared to colorimetric stains.[8]
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reproducible and comparable results. The following are generalized protocols for common protein staining techniques.
1. Colloidal Coomassie Brilliant Blue G-250 Staining
This method offers a good balance of sensitivity and ease of use.
-
Fixing Solution: 40% ethanol, 10% acetic acid.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium (B1175870) sulfate, 20% (v/v) methanol.[2]
-
Washing Solution: Deionized water.
Protocol:
-
Fixation: After electrophoresis, immerse the gel in the fixing solution for 1 hour with gentle agitation.
-
Washing: Rinse the gel with deionized water three times for 20 minutes each.
-
Staining: Submerge the gel in the colloidal Coomassie staining solution and incubate for 1 to 20 hours with gentle shaking.[2]
-
Destaining: Destain the gel with deionized water until a clear background is achieved.
-
Imaging: Visualize the gel using a densitometer or gel documentation system.
2. Silver Staining (Formaldehyde-Free for Mass Spectrometry Compatibility)
A highly sensitive method suitable for detecting low-abundance proteins.
-
Fixing Solution: 50% methanol, 10% acetic acid.[2]
-
Sensitizing Solution: 0.02% sodium thiosulfate.[2]
-
Staining Solution: 0.1% silver nitrate (B79036).[2]
-
Developing Solution: 2% sodium carbonate, 0.04% formaldehyde.[2]
-
Stopping Solution: 10% acetic acid.[2]
Protocol:
-
Fixation: Fix the gel in the fixing solution for at least 1 hour.
-
Washing: Wash the gel with deionized water three times for 20 minutes each.
-
Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Washing: Briefly rinse the gel with deionized water (2 x 1 minute).
-
Staining: Incubate the gel in the silver nitrate solution for 20-30 minutes.
-
Washing: Briefly rinse the gel with deionized water (2 x 1 minute).
-
Development: Immerse the gel in the developing solution until the desired band intensity is reached.
-
Stopping: Stop the reaction by adding the stopping solution.
-
Imaging: Image the gel immediately.
3. Fluorescent Staining (SYPRO Ruby)
Ideal for quantitative analysis due to its high sensitivity and broad dynamic range.
-
Fixing Solution: 10% methanol, 7% acetic acid.[2]
-
SYPRO Ruby Protein Gel Stain
-
Washing Solution: 10% methanol, 7% acetic acid.[2]
-
Rinse Solution: Deionized water.
Protocol:
-
Fixation: Fix the gel in the fixing solution for 30-60 minutes with gentle agitation.[2]
-
Staining: Incubate the gel in SYPRO Ruby protein gel stain for 90 minutes to overnight, protected from light.
-
Washing: Wash the gel in the washing solution for 30 minutes.
-
Rinsing: Rinse the gel with deionized water.
-
Imaging: Visualize the gel using a UV or laser-based fluorescence scanner.
Visualizing Experimental Workflows and Biological Context
To further elucidate the practical application and logical framework of protein stain evaluation, the following diagrams are provided.
Caption: Experimental workflow for evaluating protein stain performance.
Caption: A generic signaling pathway illustrating points for protein quantification.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 5. bitesizebio.com [bitesizebio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Evaluation of Protocols Used in 2-D Electrophoresis for Proteome Analysis of Young Rice Caryopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
A Comparative Guide to Protein Staining in Gel Matrices: Evaluating Alternatives to Acid Blue 129
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by gel electrophoresis are critical for advancing scientific discovery. While a variety of protein stains are available, this guide provides a comprehensive comparison of the most widely used methods, offering insights into their performance characteristics and experimental protocols. This guide will focus on established dyes due to the limited availability of performance data for Acid Blue 129 in protein gel electrophoresis applications.
The choice of a suitable gel matrix and a compatible staining dye is fundamental for achieving optimal resolution and sensitivity in protein analysis. Polyacrylamide gels, particularly in the form of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are the standard for protein separation due to their superior resolving power for molecules of this size.[1][2][3] Agarose (B213101) gels, with their larger pore size, are typically employed for the separation of larger macromolecules like DNA and are less commonly used for protein analysis unless separating very large protein complexes.[1][2][4]
Performance Comparison of Protein Staining Dyes
The selection of a protein stain depends on several factors, including the required sensitivity, the linear dynamic range for quantification, cost, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the performance of commonly used protein staining dyes.
| Feature | Coomassie Brilliant Blue (R-250 & G-250) | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Sensitivity | ~8-100 ng[5][6] | High (<1 ng)[5] | Very High (<1 ng)[5] |
| Linear Dynamic Range | Good[5] | Narrow[5] | Wide (up to 4 orders of magnitude)[5] |
| Staining Time | 30 min to overnight[5] | Time-consuming and complex[5] | ~3.5 hours[5] |
| Compatibility with Mass Spectrometry | Yes[5] | Limited (protocol dependent)[5][7] | Yes[5] |
| Ease of Use | Simple[5] | Complex[5] | Simple[5] |
| Cost | Low[5] | Moderate[5] | High[5] |
| Reversibility | No[5] | No[5] | Yes[5] |
This compound: An Unconventional Choice for Protein Staining
This compound, also known as C.I. This compound, is a textile dye with limited documented application in protein gel staining.[8][9] While it belongs to the family of acid dyes, which are known to interact with proteins, there is a lack of published, peer-reviewed experimental data evaluating its performance in either polyacrylamide or agarose gel matrices for protein visualization. Researchers seeking reliable and reproducible protein staining are advised to use well-established methods for which extensive performance data and standardized protocols are available.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the most common protein staining techniques.
Coomassie Brilliant Blue Staining (R-250)
Coomassie Brilliant Blue R-250 is a widely used anionic dye that binds non-specifically to proteins.[10][11] The protocol involves three main steps: fixation, staining, and destaining.[11]
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (typically 50% methanol (B129727), 10% acetic acid in water) for at least 1 hour. This step precipitates the proteins within the gel matrix.[12]
-
Staining: Transfer the gel to the staining solution (0.1% Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid) and incubate with gentle agitation for 2-4 hours.[13]
-
Destaining: Move the gel to a destaining solution (10% methanol, 10% acetic acid in water) and incubate with gentle agitation. Change the destaining solution several times until the protein bands are clearly visible against a clear background.[13]
Silver Staining
Silver staining is a highly sensitive method capable of detecting sub-nanogram levels of protein.[5] However, it is a more complex and less quantitative method than Coomassie staining.[5][13]
-
Fixation: Fix the gel in a solution of 50% methanol and 10% acetic acid for at least 1 hour.
-
Sensitization: Incubate the gel in a sensitizing solution (e.g., 0.02% sodium thiosulfate) for 1-2 minutes, followed by a brief wash in distilled water.
-
Silver Incubation: Immerse the gel in a cold silver nitrate (B79036) solution (e.g., 0.1%) for 20-60 minutes.
-
Development: After a quick rinse with distilled water, transfer the gel to a developing solution (e.g., 0.04% formaldehyde (B43269) in 2% sodium carbonate) until the desired band intensity is reached.
-
Stopping: Stop the reaction by adding a 5% acetic acid solution.
Fluorescent Staining (e.g., SYPRO Ruby)
Fluorescent dyes offer high sensitivity and a broad linear dynamic range, making them ideal for quantitative analysis.[5][14]
-
Fixation: Fix the gel in a solution of 50% methanol and 7% acetic acid for 30 minutes.[12]
-
Washing: Wash the gel with distilled water for 10-15 minutes.
-
Staining: Incubate the gel in the fluorescent dye solution (e.g., SYPRO Ruby) for at least 3 hours, protected from light.
-
Destaining: Destain the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.[14]
-
Imaging: Visualize the protein bands using a fluorescence imager with appropriate excitation and emission wavelengths.
Visualizing Experimental Workflows
To better illustrate the processes involved in protein analysis, the following diagrams outline a typical experimental workflow and a relevant signaling pathway where such analysis is crucial.
References
- 1. assaygenie.com [assaygenie.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Choosing Between Agarose and Polyacrylamide Gels: A Comparative Guide [labx.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Dye content 25 6397-02-0 [sigmaaldrich.com]
- 9. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Protein Detection in Gels Using Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Acid Blue 129
This document provides comprehensive guidance on the proper disposal procedures for Acid Blue 129 (C.I. 62058), ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling or beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
-
Hazard Overview : this compound is considered a hazardous substance.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] While not classified as harmful by ingestion, it may cause gastrointestinal discomfort.[1][2] It is recognized as a severe hazard to water (WGK 3).
-
Required PPE : Always wear impervious gloves, chemical safety goggles, and a lab coat. When handling the solid powder where dust may be generated, an approved dust mask or respirator is mandatory.[1][2]
| Hazard Data Summary: this compound (CAS: 6397-02-0) | Reference |
| GHS Hazard Statements | H315, H319, H335 |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory) |
| Signal Word | Warning |
| Water Hazard Class (Germany) | WGK 3 (Severe hazard to water) |
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
A. Solid (Powder) Spill:
-
Evacuate and Ventilate : Clear the immediate area of personnel and ensure adequate ventilation. For major spills, alert emergency responders.[1]
-
Avoid Dust Generation : Do not use dry sweeping on the spilled powder. Use a dry clean-up procedure to avoid making the dust airborne.[1][2]
-
Contain and Collect : Gently cover the spill with an inert absorbent material like sand. Carefully sweep or vacuum the material into a clean, dry, sealable, and clearly labeled waste container.[1][2]
-
Final Cleaning : Once the bulk material is collected, decontaminate the area with a wet cloth or sponge. Collect all cleaning materials and place them in the hazardous waste container.
-
PPE Decontamination : Thoroughly wash hands and any affected skin with soap and water.
B. Aqueous Solution Spill:
-
Containment : For small spills, absorb the liquid with inert material (e.g., vermiculite, sand, or absorbent pads).
-
Collection : Carefully scoop or sweep the saturated absorbent material into a labeled hazardous waste container.
-
Surface Decontamination : Clean the spill area with water and detergent. Be aware that wash water must be collected for treatment and should not enter drains.[1]
Step-by-Step Disposal Procedures
Waste generators are responsible for classifying their waste in accordance with local, state, and federal regulations to ensure complete and accurate classification.[2] Recycling should be considered wherever possible.[1]
A. Disposal of Solid this compound Waste:
-
Containerization : Place unused, contaminated, or waste this compound powder and spill cleanup materials into a clean, dry, and sealable container.
-
Labeling : Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) office.
-
Storage : Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
-
Final Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Approved disposal methods include burial in a licensed landfill or incineration in a licensed facility.[1]
B. Disposal of Aqueous Solutions of this compound: Discharging colored wastewater into the environment is strongly discouraged as it can be toxic to aquatic life and inhibit photosynthesis.[4][5] In-lab treatment to decolorize the solution is the recommended first step.
This method is effective for removing the dye from aqueous solutions before final disposal.
-
Preparation : For every 100 mL of the this compound solution, weigh approximately 5-10 grams of powdered activated carbon. The exact amount may need to be optimized based on the dye concentration.
-
Adsorption :
-
Place the aqueous solution in a suitable flask or beaker on a magnetic stir plate.
-
Add the activated carbon to the solution.
-
Stir the mixture vigorously for at least 60 minutes. The solution should become colorless or nearly colorless.
-
-
Separation :
-
Separate the activated carbon from the solution using vacuum filtration with a Büchner funnel and an appropriate filter paper.
-
If the filtrate is still colored, repeat the treatment with fresh activated carbon.
-
-
Waste Handling :
-
Activated Carbon : The used activated carbon is now contaminated with this compound. Carefully scrape the carbon from the filter paper into the designated solid hazardous waste container.
-
Decolorized Filtrate : While the filtrate is now clear, it should still be considered chemical waste. Neutralize the pH if necessary and collect it in a container labeled "Treated Aqueous Waste." Consult your EHS guidelines for final disposal, which is often managed through your institution's chemical waste program. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office.
-
-
Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent or water. The rinsate must be collected and disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. This compound | C23H19N2NaO5S | CID 23675739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Blue 129
In the dynamic landscape of scientific research and drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Acid Blue 129, ensuring the well-being of laboratory personnel and the integrity of your research. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure and ensure safety.
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye Protection | Safety glasses with side shields or chemical goggles[1] | Contact lenses can absorb and concentrate irritants and should be avoided when handling this chemical.[1] |
| Hand Protection | Chemical-resistant gloves | Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc.[1] The choice of glove should be based on the frequency and duration of contact.[1] |
| Respiratory Protection | Dust mask or approved respirator[2][3] | Necessary when engineering controls are insufficient to prevent exposure to dust.[1] A dust mask of type N95 (US) is a suitable option.[4] |
| Body Protection | Long-sleeved coveralls, lab coat, or overalls[1][2] | To prevent skin contact.[3] |
| Foot Protection | Protective shoes | To prevent injury from spills.[2] |
Hazard Identification and Safety Data
Understanding the hazard profile of this compound is fundamental to its safe handling. This substance is considered hazardous and can cause irritation to the eyes, skin, and respiratory system.[1][3][5]
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[4][5] |
| Eye Irritation | Causes serious eye irritation.[4][5] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[4][5] |
Operational and Disposal Plans
A systematic approach to the operational use and subsequent disposal of this compound is essential for laboratory safety and environmental responsibility.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention.[1] |
| Skin Contact | Flush skin and hair with running water and soap.[1] Seek medical attention if irritation develops or persists.[1][3] |
| Inhalation | Move the individual to fresh air.[2] If irritation or discomfort continues, seek medical attention.[1] |
| Ingestion | Rinse mouth with water and drink plenty of water.[2] Do not induce vomiting. Seek immediate medical attention.[2] |
Spill Management
Prompt and correct response to a spill is necessary to prevent wider contamination and exposure.
| Spill Size | Procedure |
| Minor Spill | Clean up spills immediately.[1] Wear impervious gloves and safety glasses.[1] Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[1] |
| Major Spill | Evacuate the area and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1] Control personal contact by using appropriate protective equipment.[1] Prevent the spill from entering drains, sewers, or water courses.[1] |
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
